molecular formula C31H39FN4O7 B1680277 Rupintrivir CAS No. 223537-30-2

Rupintrivir

Cat. No.: B1680277
CAS No.: 223537-30-2
M. Wt: 598.7 g/mol
InChI Key: CAYJBRBGZBCZKO-BHGBQCOSSA-N
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Description

Rupintrivir is a rhinovirus 3C protease inhibitor in development for use against human rhinoviral (HRV) infections. This compound was active against all 48 HRV serotypes tested in a cell protection assay in H1-HeLa cells. It is designed to combat colds caused by rhinovirus.
This compound is a peptidomimetic inhibitor with activity against human rhinoviruses. This compound is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.
This compound is a small molecule drug with a maximum clinical trial phase of II.
a rhinovirus 3C protease inhibito

Properties

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYJBRBGZBCZKO-BHGBQCOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028116
Record name Rupintrivir
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Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

223537-30-2
Record name Rupintrivir
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Record name Rupintrivir [USAN:INN]
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Record name Rupintrivir
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Record name Rupintrivir
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Record name RUPINTRIVIR
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rupintrivir on 3C Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rupintrivir (formerly AG7088) is a potent, peptidomimetic, irreversible inhibitor of the 3C protease (3Cpro) found in various picornaviruses, most notably human rhinoviruses (HRVs), the primary causative agent of the common cold.[1][2] This document provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its inhibitory effects on 3C protease. It includes a detailed examination of its binding kinetics, the structural basis of its interaction with the enzyme's active site, comprehensive experimental protocols for studying this interaction, and a summary of its activity against a range of viral proteases.

Core Mechanism of Action

This compound functions as a mechanism-based inhibitor, specifically targeting the catalytic cysteine residue within the active site of the 3C protease.[3][4] The inhibitor is designed to mimic the natural substrate of the 3C protease, allowing it to bind with high affinity to the enzyme's active site.[5][6]

The core of this compound's inhibitory action lies in its α,β-unsaturated ethyl ester moiety, which acts as a Michael acceptor.[7] Upon binding to the 3C protease active site, the nucleophilic thiol group of the catalytic cysteine residue (Cys147 in HRV 3Cpro) attacks the β-carbon of the Michael acceptor.[3][5] This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.[3][8] This covalent modification of the active site cysteine permanently inactivates the protease, thereby preventing it from processing the viral polyprotein, a crucial step in the viral replication cycle.[1][9]

The specificity of this compound for picornaviral 3C proteases is attributed to its peptidyl-binding elements, which are designed to interact with the substrate-binding pockets (S1, S2, S4) of the enzyme, ensuring high-affinity binding prior to the covalent reaction.[5][6]

Quantitative Data Summary

The potency of this compound has been quantified against a variety of picornavirus 3C proteases through both enzyme-based and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of 3C Protease by this compound
Protease SourceAssay TypeParameterValueReference(s)
Human Rhinovirus 14 (HRV-14)-kobs/[I] (M-1s-1)1,470,000[10]
Enterovirus 71 (EV71)FRETIC502.3 ± 0.5 µM[3]
Enterovirus 71 (EV71)BiochemicalIC507.3 ± 0.8 µM[11]
Coxsackievirus A16 (CVA16)FRETIC502.06 µM[1]
SARS-CoV-2 Mpro-IC5068 ± 7 µM[12]
Table 2: Cell-Based Antiviral Activity of this compound
VirusCell LineParameterValueReference(s)
Human Rhinovirus (mean of 48 serotypes)H1-HeLa, MRC-5EC500.023 µM[2][9]
Human Rhinovirus 14 (HRV-14)-EC5013 nM[5]
Enterovirus 71 (EV71)-EC50~1 nM[3]
Enterovirus 68 (EV68)-EC5043 nM[3]
Enterovirus 9 (EV9)-EC5015 nM[3]
Norwalk Virus (replicon)-EC500.3 ± 0.1 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FRET-Based 3C Protease Inhibition Assay

This protocol is adapted from methodologies described for enterovirus 3C protease inhibition assays.[1][3]

Objective: To determine the in vitro inhibitory activity of this compound against a purified 3C protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Purified 3C protease

  • This compound (dissolved in DMSO)

  • FRET peptide substrate (e.g., Dabcyl-RTATVQGPSLDFE-Edans for EV71 3Cpro)

  • Assay Buffer: 50 mM HEPES (pH 6.5), 150 mM NaCl, 1 mM EDTA, 2 mM DTT, 10% glycerol[1]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 96-well plate, add the purified 3C protease to each well to a final concentration of 1 µM.[1]

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at 30°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well to a final concentration of 20 µM.[1]

  • Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

  • Monitor the increase in fluorescence intensity over time at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[1]

  • Calculate the initial reaction rates (Vi) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This protocol is a generalized procedure based on descriptions of antiviral assays for rhinoviruses.[13][14]

Objective: To determine the effective concentration of this compound that protects host cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., H1-HeLa for HRVs)

  • Human Rhinovirus stock of a known titer

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed a 96-well plate with host cells at a density that will form a confluent monolayer overnight.

  • On the following day, prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cell plate and add the this compound dilutions. Include wells for vehicle control (DMSO) and no-drug control.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days. Leave some wells uninfected as a cell control.

  • Incubate the plate at 34°C in a 5% CO2 incubator until CPE is complete in the virus control wells.

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Protein Crystallography of this compound-3C Protease Complex

This protocol is based on the methodology described for obtaining the crystal structure of the HRV-C15 3C-Rupintrivir complex.[5]

Objective: To determine the three-dimensional structure of this compound covalently bound to the 3C protease.

Materials:

  • Highly purified 3C protease (~5-10 mg/mL)

  • This compound (dissolved in a suitable solvent like DMSO or methanol)

  • Crystallization buffer (e.g., 0.05 M citric acid, 0.05 M BIS-TRIS propane, pH 5.0, 16% (w/v) polyethylene glycol 3,350)[5]

  • Crystallization plates (e.g., hanging drop or sitting drop)

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Complex Formation:

    • Mix the purified 3C protease with this compound at a molar ratio of approximately 1:3 to 1:5 (protease:inhibitor).[1][3]

    • Incubate the mixture on ice or at 4°C for a sufficient time (e.g., overnight) to ensure complete covalent modification.[1]

    • Centrifuge the mixture to remove any precipitate.

  • Crystallization:

    • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

    • Mix a small volume of the protein-inhibitor complex with an equal volume of the crystallization buffer.

    • Equilibrate the drop against a reservoir of the crystallization buffer at a constant temperature (e.g., 16°C).[5]

    • Monitor the drops for crystal growth over several days to weeks.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals if necessary and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline.[5]

    • Process and scale the diffraction data using appropriate software (e.g., HKL2000).[5]

    • Solve the structure by molecular replacement using a known 3C protease structure as a search model.[5]

    • Build the model of the this compound-3C protease complex and refine it against the diffraction data using software such as COOT and PHENIX.[5]

Visualizations

Signaling Pathway of this compound's Mechanism of Action

rupintrivir_mechanism cluster_binding Non-covalent Binding cluster_reaction Covalent Modification cluster_outcome Biological Outcome This compound This compound active_site 3C Protease Active Site This compound->active_site Reversible Binding (Substrate Mimicry) covalent_bond Irreversible Covalent Bond (Michael Addition) active_site->covalent_bond Nucleophilic Attack by Cys147 inactivated_protease Inactivated 3C Protease covalent_bond->inactivated_protease polyprotein Viral Polyprotein inactivated_protease->polyprotein Inhibits Cleavage viral_proteins Mature Viral Proteins polyprotein->viral_proteins Normal Cleavage replication Viral Replication viral_proteins->replication

Caption: Covalent inhibition of 3C protease by this compound.

Experimental Workflow for CPE Inhibition Assay

cpe_workflow start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells add_this compound Add Serial Dilutions of this compound seed_cells->add_this compound infect_cells Infect Cells with Virus add_this compound->infect_cells incubate Incubate at 34°C infect_cells->incubate assess_viability Assess Cell Viability (e.g., MTT, Crystal Violet) incubate->assess_viability read_plate Read Plate (Spectrophotometer) assess_viability->read_plate analyze_data Analyze Data (Calculate EC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based CPE inhibition assay.

Logical Relationship of this compound's Structural Components

rupintrivir_structure_function This compound This compound P4: 5-methyl-3-isoxazole P3: Valine P2: Fluorophenylalanine P1: Lactam P1': α,β-unsaturated ester subsite_binding 3C Protease Substrate Binding Pockets S4 S2 S1 This compound:p4->subsite_binding:s4 Binding This compound:p2->subsite_binding:s2 Binding This compound:p1->subsite_binding:s1 Binding catalytic_cys Catalytic Cysteine (Cys147) This compound:p1_prime->catalytic_cys Covalent Bond Formation

References

The Rise and Fall of Rupintrivir (AG-7088): A Technical History of a Promising Antiviral

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Rupintrivir (AG-7088) emerged from a structure-based drug design program as a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, a critical enzyme for viral replication. This peptidomimetic compound demonstrated broad-spectrum in vitro activity against a wide range of HRV serotypes and other picornaviruses, sparking hope for an effective treatment for the common cold. Early clinical trials in experimentally induced rhinovirus infections showed promising results, with the drug being well-tolerated and demonstrating a reduction in viral load and symptoms. However, the development of this compound was ultimately halted during Phase II clinical trials due to a lack of significant efficacy in patients with naturally acquired rhinovirus infections. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and eventual discontinuation of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Introduction: Targeting the Common Cold

Human rhinoviruses (HRVs) are the primary causative agents of the common cold, a ubiquitous and economically significant illness. The high genetic diversity of HRVs, with over 160 serotypes, has posed a significant challenge to the development of effective vaccines and antiviral therapies. A key target for antiviral intervention is the viral 3C protease (3CP), a cysteine protease essential for the post-translational processing of the viral polyprotein into mature structural and non-structural proteins. Inhibition of 3CP effectively halts viral replication. This compound (AG-7088) was developed by Agouron Pharmaceuticals (subsequently Pfizer) as a specific, irreversible inhibitor of HRV 3C protease.[1][2]

Discovery and Lead Optimization

The discovery of this compound was a landmark achievement in structure-based drug design. Researchers at Agouron utilized high-resolution crystal structures of HRV 3C protease to design and synthesize potent inhibitors.

Initial Screening and Lead Identification

The development process began with the design of peptide-derived inhibitors incorporating a Michael acceptor moiety.[3] These compounds were engineered to form an irreversible covalent bond with the active site cysteine residue of the 3C protease.[4] This approach aimed to achieve high potency and prolonged duration of action.

Structure-Activity Relationship (SAR) and Lead Optimization

Through iterative cycles of structural biology, computational modeling, and medicinal chemistry, the initial leads were optimized to enhance their potency, selectivity, and pharmaceutical properties. A key breakthrough was the incorporation of a P1 lactam moiety as a substitute for the L-glutamine residue, which significantly increased the inhibitory activity against 3C protease and improved antiviral properties.[4] This optimization process, guided by the co-crystal structures of inhibitors bound to the enzyme, led to the identification of AG-7088, later named this compound.[5][6]

Mechanism of Action

This compound is a peptidomimetic that acts as an irreversible inhibitor of the HRV 3C protease.[7] The molecule is designed to fit into the substrate-binding pocket of the enzyme. The ethyl propenoate Michael acceptor moiety of this compound undergoes a nucleophilic attack by the active site cysteine residue (Cys-147) of the 3C protease.[4][5] This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.[8] By inhibiting the 3C protease, this compound prevents the cleavage of the viral polyprotein, thereby blocking the production of essential viral proteins and halting viral replication.[7]

G cluster_virus Viral Replication Cycle cluster_drug_action This compound Mechanism of Action Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Processing Polyprotein Processing Polyprotein->Processing Cleavage by 3C Protease Replication RNA Replication Processing->Replication HRV_3C HRV 3C Protease Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release This compound This compound (AG-7088) Inhibition Irreversible Covalent Inhibition This compound->Inhibition Inhibition->HRV_3C

Mechanism of action of this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and broad-spectrum antiviral activity against a wide array of human rhinovirus serotypes in cell-based assays.[7] It was active against all 48 HRV serotypes tested, with a mean 50% effective concentration (EC50) of 0.023 µM.[7] The compound also showed activity against other related picornaviruses, including coxsackieviruses and enteroviruses.[7]

VirusCell LineEC50 (µM)EC90 (µM)Reference
Human Rhinovirus (HRV)
Mean (48 serotypes)H1-HeLa0.0230.082[7]
Range (48 serotypes)H1-HeLa0.003 - 0.0810.018 - 0.261[7]
Other Picornaviruses
Coxsackievirus A21MRC-50.147-[9]
Coxsackievirus B3MRC-50.183-[9]
Echovirus 11MRC-50.014-[9]
Enterovirus 70MRC-50.007-[9]
Enterovirus 71 (EV71)
EV71 (BJ/CHN/2008)RD~0.001-[10]

Table 1: In Vitro Antiviral Activity of this compound (AG-7088)

Enzyme Inhibition

This compound is a potent irreversible inhibitor of the HRV 3C protease. The rate of inactivation is a key parameter for such inhibitors.

EnzymeInactivation Rate (kobs/[I]) (M⁻¹s⁻¹)Reference
HRV-14 3C Protease1,470,000 ± 440,000[7]

Table 2: this compound Enzyme Inhibition Data

Animal Models

Preclinical studies in animal models were conducted to assess the safety and preliminary efficacy of this compound. In a murine model of Enterovirus-71 (EV71) infection, this compound administration significantly protected suckling mice from limb paralysis and improved survival rates at a dose as low as 0.1 mg/kg.[11] Histological analysis confirmed that the drug alleviated virus-induced myositis and suppressed viral RNA and protein expression in various tissues.[11]

Clinical Development

This compound progressed to clinical trials based on its promising preclinical profile. The drug was formulated as a nasal spray for direct delivery to the site of rhinovirus infection.

Phase I Clinical Trials

Phase I studies in healthy volunteers established the safety and tolerability of intranasally administered this compound. The studies also evaluated the pharmacokinetics of the drug, which showed minimal systemic absorption, with the compound being retained in the nasal cavity.[12]

Phase II Clinical Trials

Initial Phase II trials in volunteers experimentally infected with HRV showed that this compound treatment led to a significant reduction in total cold symptoms, respiratory symptom scores, and viral titers in the upper respiratory tract compared to placebo.[2][13] These encouraging results prompted larger-scale Phase II/III trials in patients with naturally acquired colds.[2]

However, in these subsequent trials involving natural infections, this compound failed to demonstrate a significant clinical benefit.[2][14] The lack of efficacy in this setting led to the discontinuation of its clinical development.[2]

Trial PhasePopulationKey FindingsOutcomeReference
Phase IHealthy VolunteersSafe and well-tolerated; Minimal systemic absorption.Proceeded to Phase II[12]
Phase II (Experimental Infection)Healthy VolunteersReduced cold symptoms and viral titers.Positive, supported further development[2][13]
Phase II (Natural Infection)Patients with common coldLack of significant clinical efficacy.Development halted[2][14]

Table 3: Summary of this compound Clinical Trials

Experimental Protocols

HRV 3C Protease Inhibition Assay

The inhibitory activity of this compound against HRV 3C protease was determined by measuring the rate of enzyme inactivation. The assay typically involves the following steps:

  • Enzyme and Inhibitor Preparation: Purified recombinant HRV 3C protease is pre-incubated with varying concentrations of this compound for specific time intervals.

  • Substrate Addition: A fluorogenic peptide substrate, which mimics the natural cleavage site of the 3C protease, is added to the reaction mixture.

  • Signal Detection: The cleavage of the substrate by the remaining active enzyme results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The observed rate of inactivation (kobs) is determined at each inhibitor concentration ([I]), and the second-order rate constant (kobs/[I]) is calculated.[7]

Cell-Based Antiviral Assay (Cell Protection Assay)

The antiviral efficacy of this compound was assessed using a cell protection assay. The general protocol is as follows:

  • Cell Seeding: Human cell lines susceptible to HRV infection (e.g., H1-HeLa or MRC-5) are seeded in 96-well plates.

  • Virus Infection and Compound Treatment: The cells are infected with a specific HRV serotype in the presence of serial dilutions of this compound.

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the control wells (typically 3-5 days).

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.[7]

Logical Relationships and Workflows

The discovery and development of this compound followed a structured, rational drug design process.

G Target_ID Target Identification (HRV 3C Protease) Structure_Det 3D Structure Determination (X-ray Crystallography) Target_ID->Structure_Det Lead_Gen Lead Generation (Peptide Mimetics with Michael Acceptors) Structure_Det->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Optimization Lead Optimization (e.g., P1 Lactam Incorporation) SAR->Optimization Preclinical Preclinical Development (In Vitro & In Vivo) Optimization->Preclinical Clinical_Dev Clinical Development (Phase I & II) Preclinical->Clinical_Dev Discontinuation Development Halted (Lack of Efficacy in Natural Infections) Clinical_Dev->Discontinuation

This compound Drug Discovery and Development Workflow.

Conclusion

The story of this compound (AG-7088) is a powerful case study in modern drug discovery. It highlights the potential of structure-based design to yield highly potent and selective enzyme inhibitors. While this compound ultimately failed to translate its impressive in vitro and experimental infection efficacy into a clinically viable treatment for the common cold in the context of natural infection, the journey of its development provided invaluable knowledge. The detailed understanding of the HRV 3C protease, the structure-activity relationships of its inhibitors, and the challenges of demonstrating efficacy in naturally acquired respiratory viral infections continue to inform and guide current and future antiviral research. The legacy of this compound underscores the complexity of antiviral drug development and the critical importance of robust clinical trial design in evaluating new therapeutic candidates.

References

A Technical Guide to the Broad-Spectrum Antiviral Activity of Rupintrivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rupintrivir (formerly AG7088) is a peptidomimetic, irreversible inhibitor of the 3C protease, an enzyme essential for the replication of picornaviruses. Developed through structure-based drug design, this compound demonstrated potent and broad-spectrum in vitro activity against a wide array of human rhinoviruses (HRV) and other enteroviruses. Its mechanism involves forming a covalent bond with the active site cysteine of the 3C protease, thereby preventing the proteolytic processing of the viral polyprotein required to produce mature, functional viral proteins. Despite promising preclinical data and efficacy in experimental infection models, this compound's clinical development was halted after it failed to demonstrate significant efficacy in Phase II/III trials for naturally acquired respiratory infections.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism, its spectrum of activity with collated quantitative data, detailed experimental protocols for its evaluation, and its clinical history.

Introduction: The 3C Protease as an Antiviral Target

The Picornaviridae family includes a vast number of human pathogens, such as human rhinoviruses (the primary cause of the common cold), enteroviruses (including polioviruses and coxsackieviruses), and echoviruses.[2] These viruses are characterized by a positive-sense, single-stranded RNA genome that is translated into a single large polyprotein.[4] This polyprotein must be cleaved into individual structural and non-structural proteins for viral replication to proceed.

The viral 3C protease (3Cpro) is a cysteine protease responsible for the majority of these crucial proteolytic cleavages.[3][4] Its function is absolutely essential for the viral life cycle.[1] Furthermore, the active site of the 3C protease, including the catalytic triad residues, is highly conserved across the numerous serotypes of rhinoviruses and other enteroviruses.[4][5] This high degree of conservation makes the 3C protease an attractive target for the development of broad-spectrum antiviral agents, as an effective inhibitor is likely to be active against a wide range of related viruses.[4][5]

Mechanism of Action of this compound

This compound is a potent, irreversible inhibitor specifically designed to target the HRV 3C protease.[6][7] It functions as a peptidomimetic that mimics the natural substrate of the protease. The molecule includes an electrophilic Michael acceptor warhead that forms an irreversible covalent bond with the nucleophilic cysteine residue in the enzyme's active site.[1][3][8] This covalent modification permanently inactivates the enzyme, halting the processing of the viral polyprotein and thereby blocking viral replication.[9][10]

cluster_virus_lifecycle Viral Replication Cycle Virus Picornavirus (e.g., Rhinovirus) HostCell Host Cell Entry Viral Entry & Uncoating HostCell->Entry Infection ViralRNA Viral (+)ssRNA Genome Entry->ViralRNA Releases Entry->ViralRNA Translation Host Ribosome Translates Viral RNA ViralRNA->Translation ViralRNA->Translation Replication RNA Replication & Virion Assembly ViralRNA->Replication Polyprotein Viral Polyprotein Translation->Polyprotein Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Polyprotein->Cleavage Protease 3C Protease (3Cpro) Protease->Cleavage Catalyzes Proteins Mature Viral Proteins (Structural & Non-Structural) Cleavage->Proteins Cleavage->Proteins Proteins->Replication Proteins->Replication Release New Virions Released Replication->Release Replication->Release This compound This compound This compound->Protease Irreversibly Inhibits

Caption: Picornavirus Replication Cycle and this compound's Point of Intervention.

Broad-Spectrum Antiviral Activity: Quantitative Data

This compound has demonstrated potent in vitro activity against a wide range of picornaviruses. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.

Table 1: Antiviral Activity of this compound against Human Rhinoviruses (HRV)
Virus GroupNumber of Strains TestedAssay Cell LineMean EC50 (nM)EC50 Range (nM)Reference(s)
HRV Serotypes48H1-HeLa / MRC-5233 - 81[6][7][11]
HRV Clinical Isolates23H1-HeLa243 - 104[5]
Table 2: Antiviral Activity of this compound against other Picornaviruses
VirusStrain(s)Assay Cell LineMean EC50 (nM)EC50 Range (nM)Reference(s)
Human Enteroviruses (HEV)4H1-HeLa417 - 137[5]
Coxsackievirus A21Not SpecifiedMRC-5147-[12]
Coxsackievirus B3Not SpecifiedMRC-5183-[12]
Echovirus 11Not SpecifiedMRC-514-[12]
Enterovirus 70Not SpecifiedMRC-57-[12]
Table 3: Activity of this compound against Other Virus Families
Virus FamilyVirusAssay SystemEC50 (nM)NoteReference(s)
CaliciviridaeNorwalk Virus (Norovirus)Replicon Assay300Inhibits replication[13]
CoronaviridaeSARS-CoV-2Protease Assay>100,000 (IC50)Weak activity against 3CL protease[14]

Detailed Experimental Protocols

The most common method for evaluating the in vitro antiviral activity of this compound is the cell-based cytopathic effect (CPE) inhibition assay.

Protocol: Cytopathic Effect (CPE) Inhibition Assay using XTT Reduction

This protocol describes a standard method to determine the EC50 of this compound against a given virus serotype.

1. Materials and Reagents:

  • Cells: H1-HeLa or MRC-5 cells.

  • Virus: Stock of the desired picornavirus serotype with a known titer (TCID50/mL).

  • Media: Appropriate cell culture medium (e.g., MEM) with 2-10% fetal bovine serum (FBS) and antibiotics.

  • Compound: this compound, dissolved in DMSO to create a high-concentration stock, then serially diluted in assay medium.

  • Assay Plates: 96-well flat-bottom tissue culture plates.

  • XTT Reagent: 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) coupled with an electron-coupling agent like phenazine methosulfate (PMS).

  • Plate Reader: Spectrophotometer capable of reading absorbance at 450 nm.

2. Experimental Workflow:

cluster_controls Controls A 1. Seed Cells (e.g., H1-HeLa) in 96-well plates B 2. Incubate 24h (37°C, 5% CO2) to form monolayer A->B D 4. Add Drug Dilutions and Virus Inoculum (MOI ~0.1) to appropriate wells B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate 3-5 Days (34°C for HRV) until CPE is ~100% in virus control wells D->E F 6. Add XTT Reagent to all wells E->F G 7. Incubate 2-4h for color development (Formazan product) F->G H 8. Read Absorbance at 450 nm G->H I 9. Data Analysis: Calculate % CPE inhibition and determine EC50 value H->I CellControl Cells + Medium (No Virus, No Drug) VirusControl Cells + Virus (No Drug) DrugCytotoxicity Cells + Drug (No Virus)

Caption: Workflow for a Cell-Based Cytopathic Effect (CPE) Inhibition Assay.

3. Step-by-Step Procedure:

  • Cell Seeding: Seed H1-HeLa cells into 96-well plates at a density of ~2 x 10^5 cells/mL and incubate overnight to allow for the formation of a confluent monolayer.[1]

  • Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in the assay medium. Also, prepare control wells: cells only (for 100% viability), cells with virus (for 0% viability/100% CPE), and cells with each drug concentration but no virus (to test for cytotoxicity).

  • Infection: Remove the growth medium from the cells. Add the prepared drug dilutions to the wells. Subsequently, add the virus inoculum at a predetermined multiplicity of infection (MOI), typically between 0.08 and 0.2.[1]

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 34°C for HRV) for 3 to 5 days, or until the virus control wells show approximately 100% CPE.

  • Viability Measurement (XTT): Remove the plates from the incubator and add the prepared XTT/PMS solution to each well. The XTT tetrazolium salt is cleaved to a soluble formazan product by the mitochondrial dehydrogenase enzymes of metabolically active (i.e., living) cells.

  • Readout: Incubate the plates for 2-4 hours to allow for color development. Measure the absorbance of the formazan product using a plate reader at 450 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of CPE inhibition is calculated relative to the cell and virus controls. The EC50 value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Resistance Profile

Studies on in vitro resistance to this compound have shown that it is difficult for viruses to develop high-level resistance.[1] Serial passage of HRV in the presence of increasing concentrations of the drug led to the isolation of variants with only minimal to moderate reductions in susceptibility (e.g., up to a sevenfold increase in EC50 for HRV-14).[1][15] The resistance was associated with the accumulation of multiple mutations in the 3C protease gene, rather than a single mutation conferring high-level resistance. This contrasts with capsid-binding inhibitors, where single amino acid changes can lead to a significant loss of susceptibility.[15] The low potential for high-level resistance highlights the advantage of targeting the highly conserved and functionally constrained active site of the 3C protease.[1][5]

Target Target: 3C Protease Essential Essential for Viral Polyprotein Processing Target->Essential Conserved Active Site is Highly Conserved Across Picornavirus Serotypes Target->Conserved LowResistance High Barrier to Resistance Essential->LowResistance Leads to BroadSpectrum Broad-Spectrum Antiviral Activity Conserved->BroadSpectrum Leads to Conserved->LowResistance Contributes to Rationale Rationale for Targeting 3C Protease

References

Rupintrivir: A Peptidomimetic Inhibitor of Picornavirus 3C Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir (formerly AG7088) is a synthetic, peptidomimetic antiviral agent designed as an irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs), the primary causative agent of the common cold.[1][2] Developed by Agouron Pharmaceuticals (now a subsidiary of Pfizer), this compound emerged from structure-based drug design methodologies.[3] It targets a highly conserved cysteine residue within the active site of the 3C protease, an enzyme essential for viral replication.[3] By forming a covalent bond with this residue, this compound effectively blocks the proteolytic processing of the viral polyprotein, thereby halting the viral life cycle.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro antiviral activity, experimental protocols, and clinical development.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the HRV 3C protease (3Cpro). The 3C protease is a cysteine protease that plays a critical role in the replication of picornaviruses by cleaving the viral polyprotein into mature structural and non-structural proteins.[2] The inhibition of 3Cpro by this compound is an irreversible process involving a Michael addition reaction. The electrophilic α,β-unsaturated ester of this compound is attacked by the nucleophilic thiol of the active site cysteine residue (Cys147 in HRV-14), leading to the formation of a stable covalent adduct.[4] This covalent modification permanently inactivates the enzyme, thereby preventing the processing of the viral polyprotein and subsequent viral replication.

The specificity of this compound for the viral protease over host cell proteases is a key feature, contributing to its favorable safety profile in preclinical studies.[2] The substrate-binding pocket of the HRV 3C protease has a unique conformation that is exploited by the peptidomimetic structure of this compound, leading to high-affinity binding and efficient inactivation.

Signaling Pathway of HRV 3C Protease and Inhibition by this compound

G cluster_host_cell Host Cell Cytoplasm viral_rna Viral (+)ssRNA Genome polyprotein Viral Polyprotein viral_rna->polyprotein Translation structural_proteins Structural Proteins (VP1-4) polyprotein->structural_proteins Cleavage by 3C Protease non_structural_proteins Non-Structural Proteins (e.g., 3D-Pol) polyprotein->non_structural_proteins Cleavage by 3C Protease hrv_3c_protease HRV 3C Protease polyprotein->hrv_3c_protease Autocatalytic cleavage viral_replication Viral Replication & Assembly structural_proteins->viral_replication non_structural_proteins->viral_replication new_virions New Virions viral_replication->new_virions inactive_complex Inactive Covalent Complex This compound This compound This compound->hrv_3c_protease Covalent Inhibition

Figure 1: Mechanism of this compound Action.

Data Presentation

In Vitro Antiviral Activity of this compound

The tables below summarize the in vitro antiviral activity of this compound against a panel of human rhinoviruses and other picornaviruses. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

Human Rhinovirus SerotypeEC50 (µM)Cell Line
HRV-140.013H1-HeLa
HRV-160.018H1-HeLa
HRV-390.025H1-HeLa
Mean of 48 serotypes0.023H1-HeLa
Other PicornavirusesEC50 (µM)Cell Line
Coxsackievirus A210.01MRC-5
Coxsackievirus B30.03MRC-5
Echovirus 110.02MRC-5
Enterovirus 71~0.001RD
Norovirus (Norwalk replicon)0.3 ± 0.1HG23
Murine Norovirus13 ± 2RAW 264.7

Experimental Protocols

Antiviral Cell Protection Assay (CPE Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to protect host cells from the cytopathic effect (CPE) induced by a virus.

Materials:

  • H1-HeLa or other susceptible cell line

  • Human Rhinovirus (HRV) stock of known titer

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTS reagent for cell viability assessment

  • Plate reader

Procedure:

  • Cell Seeding: Seed H1-HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 atmosphere.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Infection and Treatment: After 24 hours, remove the growth medium from the cell monolayers. Add 100 µL of the diluted this compound to the appropriate wells. Subsequently, add 100 µL of HRV suspension (at a multiplicity of infection, MOI, of 0.1) to all wells except for the uninfected control wells.

  • Incubation: Incubate the plates at 34°C (optimal for HRV replication) in a 5% CO2 atmosphere for 3-4 days, or until CPE is observed in at least 90% of the virus control wells.

  • Viability Assessment: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The EC50 value is calculated as the concentration of this compound that results in a 50% reduction of the virus-induced CPE.

HRV 3C Protease Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HRV 3C protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant HRV 3C protease

  • FRET-based peptide substrate containing the 3C protease cleavage site flanked by a fluorophore and a quencher

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of HRV 3C protease and the FRET substrate in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the HRV 3C protease solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the FRET substrate by the protease separates the fluorophore and the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal. The IC50 value, the concentration of this compound that inhibits the protease activity by 50%, is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Antiviral Drug Screening Workflow

G start Start: Compound Library hts High-Throughput Screening (e.g., CPE Reduction Assay) start->hts hit_id Hit Identification hts->hit_id hit_id->start Inactive Compounds lead_opt Lead Optimization (Medicinal Chemistry) hit_id->lead_opt Active Compounds in_vitro In Vitro Characterization (EC50, CC50, Protease Assays) lead_opt->in_vitro in_vivo In Vivo Efficacy & PK/PD (Animal Models) in_vitro->in_vivo preclinical Preclinical Development (Toxicology, Formulation) in_vivo->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical end Regulatory Approval clinical->end

Figure 2: General Antiviral Drug Discovery Workflow.

Clinical Development

This compound underwent Phase I and Phase II clinical trials for the treatment of the common cold.[2][5] In a Phase II study involving experimentally induced rhinovirus infection in healthy volunteers, intranasal administration of this compound was shown to be well-tolerated and resulted in a statistically significant reduction in viral load and severity of cold symptoms compared to placebo.[1] However, in subsequent larger-scale Phase II trials in patients with naturally acquired colds, this compound failed to demonstrate a significant clinical benefit.[2] This lack of efficacy in a real-world setting led to the discontinuation of its clinical development for the treatment of the common cold.[5] Despite this, this compound remains an important tool compound for studying picornavirus replication and a valuable lead for the development of other protease inhibitors.

Conclusion

This compound is a potent and specific peptidomimetic inhibitor of the HRV 3C protease. Its mechanism of action, involving the irreversible covalent modification of the enzyme's active site, has been well-characterized. Extensive in vitro studies have demonstrated its broad-spectrum activity against a wide range of rhinovirus serotypes and other picornaviruses. While clinical trials of this compound for the common cold were ultimately unsuccessful, the knowledge gained from its development has been invaluable to the field of antiviral research. The detailed experimental protocols and data presented in this guide provide a valuable resource for scientists and researchers working on the development of novel antiviral therapeutics targeting viral proteases.

References

Rupintrivir: A Technical Guide to its Inhibition of Human Rhinovirus (HRV) Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the predominant causative agents of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma.[1] Rupintrivir (formerly AG7088) is a potent, irreversible inhibitor of the HRV 3C protease (3Cpro), an enzyme essential for viral replication.[1][2] Developed through structure-based drug design, this compound has demonstrated broad-spectrum activity against a wide range of HRV serotypes in preclinical studies.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its in vitro efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. Although clinical development of this compound was halted due to a lack of efficacy in natural infection studies, it remains a valuable tool for research into HRV replication and a benchmark for the development of new anti-picornaviral agents.[1][2]

Mechanism of Action: Targeting Viral Polyprotein Processing

The HRV genome is a single-stranded positive-sense RNA that is translated into a single large polyprotein.[5] This polyprotein must be cleaved into individual structural and non-structural viral proteins for the virus to replicate. The viral 3C protease, a chymotrypsin-like cysteine protease, is responsible for the majority of these cleavages.[2]

This compound is a peptidomimetic inhibitor that specifically targets the active site of the HRV 3C protease.[6] It forms a covalent bond with the catalytic cysteine residue (Cys147) in the enzyme's active site, leading to irreversible inhibition.[6] By blocking the function of the 3C protease, this compound prevents the processing of the viral polyprotein, thereby halting the production of mature viral proteins and enzymes necessary for viral replication.[2] This targeted mechanism of action, directed at a highly conserved viral enzyme, is the basis for this compound's broad-spectrum activity against numerous HRV serotypes.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various human rhinovirus serotypes and its inhibitory activity against the 3C protease.

Table 1: Antiviral Activity of this compound against various HRV Serotypes

HRV SerotypeCell LineAssay TypeEC50 (µM)Reference
Mean of 48 SerotypesH1-HeLa / MRC-5Cell Protection0.023[4][7]
HRV-14Not SpecifiedNot Specified0.052[6]
HRV (unspecified)H1-HeLaCell ProtectionActive (all 48 serotypes tested)[2]

Table 2: Inhibitory Activity of this compound against HRV 3C Protease

Enzyme SourceAssay TypeIC50 (µM)Reference
SARS-CoV-2 3CLproNot Specified~67[8]
EV71 3CproProtease Inhibition2.3 ± 0.5

Experimental Protocols

Cell-Based Antiviral Activity Assay (XTT Method)

This protocol describes a method to determine the antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) colorimetric assay.

a. Materials:

  • HeLa cells

  • HRV stock of known titer

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microplates

  • XTT Cell Proliferation Assay Kit

  • Microplate reader

b. Procedure:

  • Seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • After 24 hours, remove the growth medium from the cells and add the this compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Infect the wells (except for the cell control wells) with HRV at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.

  • Incubate the plates at 33-35°C in a humidified 5% CO2 incubator.

  • When the virus control wells show >90% CPE, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for 4-6 hours at 33-35°C.

  • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the cell and virus controls. The EC50 value (the concentration of compound that protects 50% of cells from virus-induced CPE) can be determined by non-linear regression analysis.

HRV 3C Protease Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against the HRV 3C protease.

a. Materials:

  • Recombinant purified HRV 3C protease

  • FRET-based substrate peptide for HRV 3C protease (e.g., containing a donor and a quencher fluorophore separated by the 3Cpro cleavage sequence)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

b. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions to the wells of the 96-well plate. Include wells for enzyme control (no inhibitor) and blank (no enzyme).

  • Add the HRV 3C protease to all wells except the blank wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity (excitation and emission wavelengths specific to the FRET pair) in a kinetic mode for 30-60 minutes at room temperature.

  • The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.

  • Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by non-linear regression analysis.

HRV Polyprotein Processing Assay

This protocol describes a method to assess the effect of this compound on the processing of the HRV polyprotein in infected cells using metabolic radiolabeling and immunoprecipitation.

a. Materials:

  • HeLa cells

  • HRV stock

  • Methionine/Cysteine-free cell culture medium

  • [35S]methionine/cysteine labeling mix

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to an HRV protein (e.g., anti-VP2)

  • Protein A/G-agarose beads

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography film or phosphorimager

b. Procedure:

  • Infect confluent monolayers of HeLa cells with HRV at a high MOI.

  • At a time point of active viral protein synthesis (e.g., 5-6 hours post-infection), wash the cells with methionine/cysteine-free medium and then incubate in the same medium for 30-60 minutes to deplete intracellular pools of these amino acids.

  • Add [35S]methionine/cysteine labeling mix to the medium and incubate for 1-2 hours in the presence of various concentrations of this compound or DMSO (vehicle control).

  • After the labeling period, wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G-agarose beads.

  • Incubate the pre-cleared lysates with the anti-HRV protein antibody overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled viral proteins and their precursors. Inhibition of polyprotein processing will be indicated by the accumulation of high molecular weight precursor proteins and a decrease in mature viral proteins in this compound-treated samples compared to the control.

Visualizations

The following diagrams illustrate the HRV replication cycle, the mechanism of this compound, and the workflow of the key experimental assays.

HRV_Replication_Cycle HRV Replication Cycle and this compound's Point of Inhibition cluster_cell Host Cell cluster_entry Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Viral_RNA Viral RNA (positive sense) Uncoating->Viral_RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Proteolytic_Processing Proteolytic Processing (3C Protease) Polyprotein->Proteolytic_Processing Viral_Proteins Mature Viral Proteins (Structural & Non-structural) Proteolytic_Processing->Viral_Proteins RNA_Replication RNA Replication (RNA-dependent RNA polymerase) Viral_Proteins->RNA_Replication Assembly Virion Assembly Viral_Proteins->Assembly Negative_Strand Negative Strand RNA Synthesis RNA_Replication->Negative_Strand Positive_Strand Positive Strand RNA Synthesis Negative_Strand->Positive_Strand Positive_Strand->Assembly Release Release of New Virions Assembly->Release HRV Human Rhinovirus HRV->Attachment This compound This compound This compound->Proteolytic_Processing Inhibits Antiviral_Assay_Workflow Workflow for Cell-Based Antiviral Activity Assay Start Start Seed_Cells Seed HeLa cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound dilutions Incubate_24h->Add_Compound Infect_Cells Infect with HRV Add_Compound->Infect_Cells Incubate_CPE Incubate until CPE develops Infect_Cells->Incubate_CPE Add_XTT Add XTT reagent Incubate_CPE->Add_XTT Incubate_Color Incubate for color development Add_XTT->Incubate_Color Read_Absorbance Read absorbance at 450nm Incubate_Color->Read_Absorbance Analyze_Data Calculate EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Protease_Assay_Workflow Workflow for 3C Protease Inhibition Assay (FRET) Start Start Prepare_Reagents Prepare this compound dilutions, HRV 3C protease, and FRET substrate Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to 96-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add HRV 3C protease Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 15-30 min Add_Enzyme->Pre_Incubate Add_Substrate Add FRET substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate initial rates and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to Rupintrivir's Role in Picornavirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir, also known as AG7088, is a potent, irreversible inhibitor of the 3C protease, an enzyme essential for the replication of picornaviruses.[1][2] Developed by Agouron Pharmaceuticals (now part of Pfizer) through structure-based drug design, it was initially investigated as a treatment for the common cold, which is frequently caused by human rhinoviruses (HRVs).[2][3][4] Although its clinical development was halted due to limited efficacy in natural infection studies, this compound remains an invaluable tool in picornavirus research.[2][3][4] Its broad-spectrum activity and well-characterized mechanism of action make it a benchmark compound for studying viral protease function, developing new antiviral agents, and investigating mechanisms of drug resistance. This guide provides a detailed overview of this compound's core functions, experimental applications, and its lasting impact on the field.

Mechanism of Action: Targeting the 3C Protease

The primary target of this compound is the 3C protease (3Cpro), a viral cysteine protease.[4][5] In picornaviruses, the viral genome is translated into a single large polyprotein, which must be cleaved into individual structural and non-structural proteins for the virus to replicate.[6][7] The 3C protease is responsible for the majority of these cleavages, making it an indispensable enzyme for the viral life cycle and an excellent target for antiviral drugs.[6][7]

This compound is a peptidomimetic inhibitor, designed to mimic the natural substrate of the 3C protease.[8] It binds to the enzyme's active site and forms an irreversible covalent bond with the catalytic cysteine residue.[3][8] This action is facilitated by an α,β-unsaturated ester group (a Michael acceptor) in this compound's structure, which reacts with the sulfhydryl group of the cysteine.[2] This covalent modification permanently inactivates the enzyme, thereby halting polyprotein processing and blocking viral replication.[4][5]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Picornavirus Picornavirus Infection Polyprotein Viral RNA Translation into Single Polyprotein Picornavirus->Polyprotein Viral Entry & Uncoating Protease 3C Protease (3Cpro) (Active Enzyme) Polyprotein->Protease 3Cpro autocatalytically cleaves itself from polyprotein Cleavage Polyprotein Cleavage Protease->Cleavage Processes Polyprotein Inactivated Inactivated 3Cpro-Rupintrivir Covalent Complex Protease->Inactivated This compound This compound (AG7088) This compound->Protease Binds to active site This compound->Inactivated Proteins Functional Viral Proteins Cleavage->Proteins Release of Block Replication Blocked Inactivated->Block Prevents Cleavage Replication Viral Replication Proteins->Replication

Caption: Mechanism of this compound's inhibition of picornavirus replication.

Data Presentation: Spectrum of Antiviral Activity

This compound exhibits potent, broad-spectrum activity against a wide range of picornaviruses. It was shown to be active against all 48 human rhinovirus (HRV) serotypes tested in initial studies.[5] Its efficacy extends to numerous other members of the Enterovirus genus, including Enterovirus D68 (EV-D68), EV-93, and others.[6][9] The compound has also demonstrated activity against noroviruses, which belong to the Caliciviridae family but have a similar 3C-like protease.[10][11] Conversely, its activity against the 3C-like protease of coronaviruses is very weak.[12]

Table 1: In Vitro Antiviral Activity of this compound (EC₅₀)

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50% in cell-based assays.

Virus SpeciesStrain(s)Cell LineEC₅₀ (µM)Reference(s)
Human Rhinovirus (HRV)48 Serotypes (mean)H1-HeLa / MRC-50.023[13]
Enterovirus D68 (EV-D68)4 StrainsHeLa0.0015 - 0.0051[9]
Enterovirus 93 (EV-93)N/ARD Cells0.033[6]
Human Enteroviruses (HEV)Various (mean)N/A0.088[6]
Norwalk Virus (GI.1)RepliconHuh-70.3 ± 0.1[10][11]
Murine Norovirus (GV.1)MNV-1RAW 264.710 - 13[10]
Table 2: In Vitro Protease Inhibition by this compound (IC₅₀)

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits the activity of the isolated enzyme by 50% in a biochemical assay.

Protease SourceIC₅₀ (µM)Reference(s)
Enterovirus 71 (EV71) 3Cpro7.3 ± 0.8[14]
Norwalk Virus (GI.1) 3CLpro3.0[15]
Norovirus (GII) 3CLpro12.2[15]
Murine Norovirus (GV.1) 3CLpro4.6[15]
SARS-CoV-2 Mpro (3CLpro)68 ± 7[12]
SARS-CoV-1 Mpro (3CLpro)> 100[12]

Experimental Protocols

This compound's efficacy is typically quantified using cell-based and biochemical assays. The following are detailed methodologies for key experiments.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is the standard method for determining a compound's EC₅₀ against a virus. It measures the ability of the drug to protect host cells from virus-induced death.

Methodology:

  • Cell Plating: Seed host cells (e.g., H1-HeLa cells for HRV) into 96-well plates at a density that will form a confluent monolayer (e.g., 2 × 10⁵ cells/mL).[2] Incubate until cells are fully attached.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells. Add the virus at a predetermined multiplicity of infection (MOI), for example, 0.1.[2] Immediately add the prepared this compound dilutions to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 34°C for HRV) for a period sufficient to cause significant CPE in the virus control wells (typically 2-4 days).[2]

  • Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay. A common method is the XTT assay, which measures mitochondrial activity in living cells.[2] Add the XTT reagent to all wells and incubate for a few hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The EC₅₀ is calculated as the drug concentration that restores cell viability to 50% of the level of the uninfected cell control.[2]

G cluster_0 Day 1: Setup cluster_1 Day 1: Infection cluster_2 Days 2-4: Incubation cluster_3 Day 4: Readout A Plate Host Cells (e.g., H1-HeLa) C Infect Cells with Virus (e.g., HRV at MOI 0.1) A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions B->D E Incubate at 34°C D->E F Add Viability Reagent (e.g., XTT) E->F G Measure Absorbance F->G H Calculate EC₅₀ G->H G A Wild-Type Virus Population (Susceptible to this compound) B Culture with low-dose This compound (Passage 1) A->B C Selection of tolerant variants B->C Selective Pressure D Culture with increased-dose This compound (Passage 'n') C->D E Accumulation of mutations in 3C protease gene D->E Further Selection F Resistant Virus Population (Moderately reduced susceptibility) E->F G Genotypic Analysis (Sequencing) F->G Characterization H Phenotypic Analysis (EC₅₀ determination) F->H Characterization

References

Methodological & Application

Application Note: High-Throughput Cell-Based Assay for Determining Rupintrivir EC50 Values Against Human Rhinovirus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the primary causative agents of the common cold and are associated with exacerbations of chronic respiratory illnesses such as asthma. Rupintrivir (formerly AG7088) is a potent and selective irreversible inhibitor of the HRV 3C protease, a viral enzyme crucial for the proteolytic processing of the viral polyprotein and subsequent replication.[1][2][3][4] Accurate determination of the half-maximal effective concentration (EC50) of this compound is essential for the evaluation of its antiviral activity and for the development of novel anti-rhinovirus therapeutics. This application note provides a detailed protocol for a robust and reproducible cell-based assay to measure the EC50 values of this compound against various HRV serotypes using a cytopathic effect (CPE) inhibition assay.

Principle of the Assay

This assay is based on the principle of inhibiting the virus-induced CPE in a susceptible cell line. In the presence of an effective antiviral agent like this compound, the virus-induced cell death is prevented. The extent of this protective effect is quantified by staining the remaining viable cells with a dye such as crystal violet. The absorbance of the stained cells is directly proportional to the number of viable cells. By testing a range of this compound concentrations, a dose-response curve can be generated, from which the EC50 value—the concentration of the compound that protects 50% of the cells from virus-induced death—is calculated.

Materials and Reagents

Cells and Viruses:

  • H1-HeLa cells (ATCC® CRL-1958™)

  • Human Rhinovirus (HRV) serotypes (e.g., HRV-14, ATCC® VR-284™)

Media and Reagents:

  • Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin-Streptomycin (for cell propagation)

  • MEM supplemented with 2% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin (Assay Medium)

  • This compound (CAS: 223537-30-2)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Trypsin-EDSA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

  • Methanol (100%)

  • Citrate Buffer (0.1 M, pH 4.2) with 50% ethanol (for elution)

Equipment:

  • Humidified incubator with 5% CO2 at 37°C and 33°C

  • Biosafety cabinet (Class II)

  • 96-well flat-bottom cell culture plates

  • Inverted microscope

  • Multichannel pipettes

  • Plate reader capable of measuring absorbance at 570-590 nm

Experimental Protocols

Part 1: Preparation of Virus Stock and Titer Determination (TCID50 Assay)

A critical prerequisite for the EC50 assay is the preparation and titration of a high-titer virus stock to ensure reproducible infection.

Protocol:

  • Virus Propagation:

    • Infect a confluent monolayer of H1-HeLa cells in a T-75 flask with a low multiplicity of infection (MOI) of HRV (e.g., 0.01).

    • Incubate the infected cells at 33°C in a humidified 5% CO2 incubator.

    • Monitor the cells daily for the appearance of CPE.

    • When 80-90% of the cell monolayer shows CPE (typically 2-4 days post-infection), harvest the virus by subjecting the flask to three freeze-thaw cycles.

    • Centrifuge the lysate at 3000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the virus stock and store it in aliquots at -80°C.

  • Virus Titer Determination (TCID50):

    • Seed H1-HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C.

    • Prepare ten-fold serial dilutions of the virus stock (10^-1 to 10^-8) in Assay Medium.

    • Remove the growth medium from the cells and infect the cells with 100 µL of each virus dilution, with 8 replicates per dilution. Include a set of wells with Assay Medium only as a cell control.

    • Incubate the plate at 33°C for 3-5 days, or until CPE is observed in the lower dilutions.

    • Assess CPE in each well using an inverted microscope.

    • The TCID50 is the virus dilution that causes CPE in 50% of the inoculated wells and is calculated using the Reed-Muench method.

Part 2: Cytotoxicity Assay (CC50 Determination)

It is essential to determine the concentration of this compound that is toxic to the host cells to calculate the selectivity index.

Protocol:

  • Seed H1-HeLa cells in a 96-well plate at 2 x 10^4 cells/well and incubate overnight.

  • Prepare two-fold serial dilutions of this compound in Assay Medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Replace the cell culture medium with the serially diluted compound.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C.

  • Assess cell viability using the Crystal Violet Staining protocol described below.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Part 3: Antiviral Potency Assay (EC50 Determination)

Protocol:

  • Cell Seeding: Seed H1-HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in Assay Medium. The concentration range should bracket the expected EC50 value (e.g., from 1 µM down to low nM concentrations). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Infection and Treatment:

    • Aspirate the growth medium from the 96-well plate.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Add 50 µL of HRV diluted in Assay Medium to achieve an MOI of 0.1 to the compound-treated wells and the virus control wells. Add 50 µL of Assay Medium to the cell control wells.

    • Incubate the plate at 33°C in a humidified 5% CO2 incubator for 72 hours or until approximately 90% CPE is observed in the virus control wells.

  • Quantification of CPE by Crystal Violet Staining:

    • Carefully aspirate the medium from all wells.

    • Gently wash the cell monolayer once with 200 µL of PBS.

    • Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.

    • Remove the methanol and add 100 µL of 0.5% crystal violet staining solution to each well. Incubate for 10 minutes at room temperature.

    • Wash the wells gently with tap water to remove excess stain and allow the plate to air dry.

    • Elute the stain by adding 100 µL of citrate buffer with 50% ethanol to each well and incubate for 15-20 minutes on a plate shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

Part 4: Data Analysis
  • Calculate the Percentage of CPE Inhibition:

    • Percentage of CPE Inhibition = [ (OD_test - OD_virus_control) / (OD_cell_control - OD_virus_control) ] * 100

    • Where:

      • OD_test is the optical density of the wells with virus and the test compound.

      • OD_virus_control is the average optical density of the wells with virus only.

      • OD_cell_control is the average optical density of the wells with cells only.

  • Determine the EC50 Value:

    • Plot the percentage of CPE inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the EC50 value.

  • Calculate the Selectivity Index (SI):

    • SI = CC50 / EC50

    • A higher SI value indicates a more favorable therapeutic window for the antiviral compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound against various HRV serotypes are summarized in the table below.

Human Rhinovirus SerotypeEC50 (µM)CC50 (µM) in H1-HeLa cellsSelectivity Index (SI)
Mean (48 Serotypes) 0.023 [1][3]>100>4347
HRV-2Varies>100Varies
HRV-140.052[5]>100>1923
HRV-39Varies>100Varies
HRV (Hanks)Varies>100Varies
HRV-C15~0.093[6]>100>1075

*Note: The CC50 value of >100 µM is based on studies with a norovirus replicon system and indicates low cytotoxicity.[7] Specific CC50 values in H1-HeLa cells should be determined concurrently with the EC50 assay for the most accurate SI calculation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture H1-HeLa Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Virus_Propagation HRV Stock Propagation TCID50 Virus Titer Determination (TCID50) Virus_Propagation->TCID50 Infection_Treatment Infect Cells and Add Compound TCID50->Infection_Treatment Compound_Dilution Prepare this compound Serial Dilutions Cell_Seeding->Compound_Dilution Compound_Dilution->Infection_Treatment Incubation Incubate for 72h at 33°C Infection_Treatment->Incubation Staining Crystal Violet Staining Incubation->Staining Absorbance Measure Absorbance (570 nm) Staining->Absorbance Calculation Calculate % CPE Inhibition Absorbance->Calculation EC50_Determination Determine EC50 via Non-linear Regression Calculation->EC50_Determination Signaling_Pathway cluster_virus HRV Replication Cycle cluster_drug Drug Action HRV Human Rhinovirus Entry Cell Entry HRV->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Proteolysis Polyprotein Processing by 3C Protease Translation->Proteolysis Replication Viral RNA Replication Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Proteolysis

References

Crystallization of 3C Protease in Complex with Rupintrivir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the 3C protease (3Cpro) in complex with its inhibitor, Rupintrivir. The 3C protease is a key enzyme in the life cycle of various viruses, including human rhinoviruses (HRV) and enteroviruses, making it a prime target for antiviral drug development. This compound is a potent irreversible inhibitor of this protease. The following protocols are designed to guide researchers through the process of obtaining high-quality crystals of the 3Cpro-Rupintrivir complex, suitable for X-ray crystallographic analysis.

I. Quantitative Data Summary

Successful crystallization and structural determination of the 3C protease in complex with this compound have been reported for various viral species. The following tables summarize key quantitative data from these studies.

Table 1: Crystallographic Data for 3C Protease-Rupintrivir Complexes

3C Protease SourcePDB CodeResolution (Å)Space GroupReference
Human Rhinovirus C156KU82.05P2₁2₁2₁[1]
Enterovirus 71 (mutant H133G)Not specified1.3I2₁2₁2₁[2]
Enterovirus 71 (mutant E71A)Not specified1.0I2₁2₁2₁[2]
Enterovirus 71 (mutant E71D)Not specified1.7P4₁2₁2[2]

Table 2: Antiviral Activity of this compound

VirusAssayEC₅₀ (µM)Reference
Human Rhinovirus (mean of 48 serotypes)Cell Protection Assay0.023[3]
Enterovirus 71Cell-based Assay~0.001

II. Experimental Protocols

A. Protocol 1: Expression and Purification of 3C Protease

This protocol describes the expression of His-tagged 3C protease in E. coli and its subsequent purification.

1. Expression in E. coli

a. Transformation: Transform a suitable E. coli expression strain (e.g., Rosetta(DE3)) with a T7-driven expression vector containing the gene for His-tagged 3C protease. Plate on LB agar with appropriate antibiotics (e.g., Kanamycin and Chloramphenicol).[4]

b. Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the required antibiotics. Incubate overnight at 37°C with shaking (~250 rpm).

c. Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture (1:100 dilution) and antibiotics. Incubate at 37°C with shaking.

d. Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2] Continue to incubate with shaking at 37°C for 3-4 hours.

e. Cell Harvest: Harvest the cells by centrifugation at 6,000 rpm for 10 minutes at 4°C.[2] Discard the supernatant and store the cell pellet at -80°C.

2. Purification

a. Cell Lysis: Resuspend the cell pellet in 50 mM Tris-HCl pH 8.0 (approximately 9 mL per gram of cell pellet).[4] Add lysozyme to a final concentration of 1.5 mg/g of cells and incubate on ice.[4] Sonicate the cell suspension on ice for 10 minutes (e.g., 5 seconds on, 5 seconds off cycles) to ensure complete lysis.[4]

b. Clarification: Centrifuge the lysate at 22,000 rpm for 20-25 minutes at 4°C to pellet cellular debris.[4]

c. IMAC Chromatography: i. Equilibrate an IMAC resin (e.g., Ni-NTA) with lysis buffer.[4] ii. Load the clarified supernatant onto the equilibrated column. iii. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. iv. Elute the His-tagged 3C protease with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

d. Dialysis: i. Pool the fractions containing the purified protease. ii. Dialyze the pooled fractions against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) overnight at 4°C using a 3,500 MWCO dialysis tubing to remove imidazole.[2] iii. If a precipitate forms during dialysis, it can often be resolubilized in a minimal amount of elution buffer and re-dialyzed.[2]

e. Purity and Concentration: Assess the purity of the protein by SDS-PAGE. The expected molecular weight of His-tagged 3C protease is approximately 22 kDa.[4] Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm). A typical yield is around 25 mg of >95% pure protease per liter of culture.[2]

B. Protocol 2: Crystallization of the 3C Protease-Rupintrivir Complex

This protocol details the hanging drop vapor diffusion method for co-crystallizing 3C protease with this compound.

1. Complex Formation

a. Before setting up crystallization trials, incubate the purified 3C protease with this compound to allow for complex formation. b. The optimal molar ratio of protease to inhibitor may need to be determined empirically, but a 1:5 to 1:10 molar excess of this compound is a good starting point to ensure saturation of the active site. c. Incubate the mixture on ice for at least 1 hour.

2. Hanging Drop Vapor Diffusion Crystallization

a. Materials:

  • 24-well VDX plate (pre-greased)
  • Siliconized cover slips
  • Pipettes and tips
  • 3Cpro-Rupintrivir complex solution
  • Crystallization reservoir solution (e.g., 0.05 M citric acid, 0.05 M BIS-TRIS propane, pH 5.0, 16% (w/v) polyethylene glycol 3,350)[5]

b. Procedure: i. Pipette 500 µL of the reservoir solution into a well of the VDX plate. ii. On a clean, siliconized cover slip, pipette a 1-2 µL drop of the 3Cpro-Rupintrivir complex solution. iii. Add an equal volume (1-2 µL) of the reservoir solution to the protein drop. iv. Gently mix the drop by pipetting up and down a few times, being careful not to introduce bubbles. v. Invert the cover slip and place it over the well, ensuring a good seal with the grease. vi. Repeat for all desired conditions. vii. Incubate the plate at a constant temperature (e.g., 16°C).[5] viii. Monitor the drops for crystal growth over several days to weeks.

III. Visualizations

The following diagrams illustrate key processes involved in the study of 3C protease and its inhibition by this compound.

Caption: Experimental workflow for 3Cpro-Rupintrivir complex crystallization.

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by this compound Polyprotein Viral Polyprotein Synthesis Cleavage Polyprotein Cleavage Polyprotein->Cleavage 3C Protease Proteins Functional Viral Proteins Cleavage->Proteins Inhibition Inhibition of 3C Protease Block Blocked Polyprotein Processing This compound This compound This compound->Inhibition Inhibition->Block

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Rupintrivir in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Rupintrivir, a potent and selective inhibitor of human rhinovirus (HRV) 3C protease, in cell culture applications. The information compiled here is intended to guide researchers in accurately preparing this compound solutions, assessing its antiviral efficacy and cytotoxicity, and understanding its mechanism of action.

Introduction

This compound (formerly AG-7088) is a peptidomimetic antiviral compound that acts as an irreversible inhibitor of the 3C protease of rhinoviruses and other picornaviruses.[1][2][3] By targeting this essential viral enzyme, this compound blocks the proteolytic processing of the viral polyprotein, thereby inhibiting viral replication.[3][4] It has demonstrated broad-spectrum activity against a wide range of HRV serotypes.[4][5][6][7] These notes provide essential information for the effective use of this compound in in vitro studies.

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Reconstitution of Lyophilized Powder

This compound is typically supplied as a lyophilized powder. Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[8]

Protocol for Reconstituting this compound:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[9]

  • Solvent Selection: Use high-purity, anhydrous DMSO to prepare the stock solution.[7][9]

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 50 mg/mL.[5][7] To aid dissolution, ultrasonic treatment may be necessary.[5][7]

  • Verification: Ensure the solution is clear and free of particulates before storage.

Storage and Stability

The stability of this compound is dependent on the storage conditions.

Table 1: this compound Solution Storage and Stability

Solution TypeSolventStorage TemperatureStability Period
Lyophilized PowderN/A-20°C3 years[5]
Stock SolutionDMSO-80°C6 months[5]
Stock SolutionDMSO-20°C1 month[5][10]
Short-term AliquotsDMSO4°CUp to 1 week[9]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5][9]

Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution should be further diluted in cell culture medium to the desired final concentration.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[9]

  • If a higher DMSO concentration is necessary, a vehicle control (medium with the same DMSO concentration) must be included in the experiment to assess any effects of the solvent on the cells.[9]

  • It is recommended to prepare working solutions fresh for each experiment.[5]

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in cell culture.

Antiviral Activity Assay (CPE Inhibition)

This protocol is based on the cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect cells from virus-induced death.[11][12]

Materials:

  • H1-HeLa or MRC-5 cells[5][6][9]

  • Minimal Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)[11][13]

  • Human Rhinovirus (HRV) stock

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • XTT or MTS reagent for viability assessment[11][12]

Protocol:

  • Cell Seeding: Seed H1-HeLa cells in a 96-well plate at a density of 2 x 10^5 cells/mL.[11][12] Incubate at 34°C until the cells form a confluent monolayer.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cells with HRV at a multiplicity of infection (MOI) that causes significant CPE within 3-5 days (e.g., MOI of 0.1).[11]

  • Treatment: Immediately after infection, add the prepared this compound dilutions to the appropriate wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 34°C for 3-5 days, or until at least 50% CPE is observed in the virus control wells.[11][12]

  • Viability Assessment: Add XTT or MTS reagent to each well and incubate according to the manufacturer's instructions.[11]

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The 50% effective concentration (EC50) is calculated as the concentration of this compound that results in a 50% reduction of CPE.[9][11]

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • H1-HeLa or MRC-5 cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • XTT or MTS reagent

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assay.

  • Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate under the same conditions as the antiviral assay (e.g., 3-5 days at 34°C).

  • Viability Assessment: Add XTT or MTS reagent and measure absorbance.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.[12]

Table 2: Summary of this compound In Vitro Activity

ParameterDescriptionTypical Value RangeCell Lines
EC50 50% effective concentration for antiviral activity0.003 - 0.081 µMH1-HeLa, MRC-5[9]
EC90 90% effective concentration for antiviral activity0.018 - 0.261 µMH1-HeLa, MRC-5[9]
CC50 50% cytotoxic concentration>100 µMHGT-NV cells[14]
Selectivity Index (SI) CC50 / EC50>77HGT-NV cells[14]

Mechanism of Action and Workflow Diagrams

This compound Mechanism of Action

This compound is a peptidomimetic that irreversibly inhibits the HRV 3C protease.[2][5] This protease is a cysteine protease responsible for cleaving the viral polyprotein into mature structural and non-structural proteins, which are essential for viral replication.[4] this compound contains a Michael acceptor that forms a covalent bond with the active site cysteine residue of the 3C protease, thereby inactivating the enzyme.[2]

Rupintrivir_Mechanism cluster_virus Picornavirus Replication Cycle cluster_drug This compound Action Viral_RNA Viral RNA Genome Polyprotein Viral Polyprotein Synthesis Viral_RNA->Polyprotein 3C_Protease 3C Protease Polyprotein->3C_Protease cleavage by Mature_Proteins Mature Viral Proteins 3C_Protease->Mature_Proteins produces Blocked_Replication Blocked Viral Replication 3C_Protease->Blocked_Replication Replication Viral Replication Mature_Proteins->Replication This compound This compound Inhibition Inhibition of 3C Protease This compound->Inhibition Inhibition->3C_Protease

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antiviral activity of this compound.

Antiviral_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Dilution Prepare this compound Serial Dilutions Cell_Seeding->Compound_Dilution Infection Infect Cells with Virus Compound_Dilution->Infection Treatment Add this compound Dilutions to Wells Infection->Treatment Incubation Incubate for 3-5 Days Treatment->Incubation Viability_Assay Perform Cell Viability Assay (XTT/MTS) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate EC50/CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antiviral activity assay.

References

Application Notes and Protocols for High-Throughput Screening of Rupintrivir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir (formerly AG7088) is a potent and irreversible inhibitor of the 3C protease of human rhinoviruses (HRV) and other picornaviruses.[1][2][3] The 3C protease is a viral cysteine protease essential for the replication of these viruses, making it an attractive target for antiviral drug development.[4][5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify novel antiviral compounds with improved efficacy and pharmacological properties.

The screening cascade outlined here employs a multi-pronged approach, beginning with a primary cell-based assay to assess the general antiviral activity of the compounds. This is followed by a biochemical assay to confirm the mechanism of action by targeting the 3C protease. Crucially, cytotoxicity assays are run in parallel to determine the therapeutic window of the candidate compounds.

Signaling Pathway: Picornavirus Polyprotein Processing

Picornaviruses, a family that includes rhinoviruses and enteroviruses, translate their positive-sense single-stranded RNA genome into a single large polyprotein.[2][5] This polyprotein is subsequently cleaved by viral proteases into mature structural and non-structural proteins. The 3C protease (3Cpro), or its precursor 3CDpro, is responsible for the majority of these proteolytic cleavages.[4][6] Inhibition of the 3C protease prevents the formation of functional viral proteins, thereby halting viral replication.[2]

Picornavirus_Polyprotein_Processing polyprotein Viral Polyprotein p1 P1 (Structural Precursor) polyprotein->p1 Cleavage by 2Apro/3Cpro p2 P2 (Non-structural) polyprotein->p2 Cleavage by 2Apro/3Cpro p3 P3 (Non-structural) polyprotein->p3 Cleavage by 2Apro/3Cpro capsid Capsid Proteins (VP1, VP2, VP3, VP4) p1->capsid Further processing by 3Cpro nonstructural Non-structural Proteins (e.g., 2A, 2B, 2C, 3A, 3B, 3D) p2->nonstructural Processing by 3Cpro p3->nonstructural Processing by 3Cpro protease3c 3C Protease p3->protease3c Processing by 3Cpro This compound This compound Analogs This compound->protease3c Inhibition

Picornavirus polyprotein processing and the inhibitory action of this compound analogs.

High-Throughput Screening Workflow

The high-throughput screening of this compound analogs follows a logical progression from primary screening to hit confirmation and lead optimization. This workflow is designed to efficiently identify potent and selective inhibitors of the 3C protease.

HTS_Workflow cluster_primary Primary Screening cluster_hit_validation Hit Validation & Confirmation cluster_lead_optimization Lead Optimization primary_screen Cell-Based Antiviral Assay (e.g., CPE Reduction or Luciferase) hits Primary Hits primary_screen->hits cytotoxicity1 Cytotoxicity Assay (e.g., MTT or Resazurin) cytotoxicity1->hits dose_response Dose-Response Antiviral Assay (EC50) confirmed_hits Confirmed Hits dose_response->confirmed_hits cytotoxicity2 Dose-Response Cytotoxicity Assay (CC50) cytotoxicity2->confirmed_hits biochemical_assay Biochemical 3C Protease Assay (FRET-based, IC50) lead_candidates Lead Candidates biochemical_assay->lead_candidates sar_studies Structure-Activity Relationship (SAR) Studies adme_tox ADME/Tox Profiling sar_studies->adme_tox compound_library This compound Analog Library compound_library->primary_screen compound_library->cytotoxicity1 hits->dose_response hits->cytotoxicity2 confirmed_hits->biochemical_assay lead_candidates->sar_studies

High-throughput screening workflow for this compound analogs.

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs from published studies. This data is essential for comparing the potency and selectivity of the compounds.

Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs against Enterovirus 71 (EV71)

CompoundModification3Cpro IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound-7.3 ± 0.80.065>100>1538
Analog 1Ring-constrained phenylalanine3.2 ± 0.50.065>100>1538
Analog 2Trifluoromethyl moiety-0.065>100>1538

Data adapted from studies on EV71.[7][8]

Table 2: Antiviral Activity of this compound against various Enteroviruses and Rhinoviruses

VirusCell LineEC50 (µM)
Enterovirus D68 (EV-D68)-0.0022 - 0.0053
Rhinovirus 87 (RV-87)--
Enterovirus 71 (EV-71)RD0.78
SARS-CoV-2Vero E634.08
SARS-CoV-2Huh725.38

Data compiled from multiple studies.[3][9]

Experimental Protocols

Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay is a primary high-throughput screening method to evaluate the ability of compounds to protect host cells from virus-induced cell death.[1][10]

Materials:

  • Host cells permissive to the target virus (e.g., HeLa, A549, RD cells)[1][11]

  • Cell culture medium (e.g., MEM supplemented with 2% FBS)[10]

  • Target virus stock (e.g., Human Rhinovirus, Enterovirus)

  • This compound analog library dissolved in DMSO

  • 96-well or 384-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet)[10][12]

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Cell Seeding: Seed host cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.[10][12]

  • Compound Addition: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the diluted compounds to the cell plates. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Virus Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[12]

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.[10]

  • Quantification of Cell Viability: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus and cell controls. The 50% effective concentration (EC50) can be determined from a dose-response curve.[10]

Biochemical Assay: FRET-Based 3C Protease Inhibition Assay

This assay directly measures the enzymatic activity of the 3C protease and the inhibitory potential of the this compound analogs in a cell-free system.[13][14]

Materials:

  • Recombinant 3C protease

  • FRET-based peptide substrate containing the 3C protease cleavage site, flanked by a donor and a quencher fluorophore.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts and reducing agents)

  • This compound analog library dissolved in DMSO

  • Black, low-volume 384-well plates

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant 3C protease and the FRET substrate in assay buffer.

  • Compound Addition: Dispense the diluted this compound analogs into the wells of a 384-well plate. Include control wells with DMSO only (no inhibition) and buffer only (background).

  • Enzyme Addition: Add the 3C protease solution to all wells except the background control wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[13]

  • Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence signal at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. Cleavage of the substrate by the protease will separate the donor and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibition control. The 50% inhibitory concentration (IC50) can be determined from a dose-response curve.

Cytotoxicity Assay: MTT or Resazurin-Based Assays

These assays are performed in parallel with the antiviral assays to assess the toxicity of the compounds on the host cells.[15][16][17]

Materials:

  • Host cells used in the antiviral assay

  • Cell culture medium

  • This compound analog library dissolved in DMSO

  • 96-well or 384-well clear-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution[15][17]

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)[15]

  • Spectrophotometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed host cells into 96-well or 384-well plates at the same density as the antiviral assay. Incubate at 37°C with 5% CO2.

  • Compound Addition: Add serial dilutions of the this compound analogs to the cell plates. Include "cells only" control wells with no compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution and mix to dissolve the crystals.[15][16]

    • For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours.[17]

  • Data Acquisition:

    • For MTT assay: Measure the absorbance at ~570 nm.[15]

    • For Resazurin assay: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the "cells only" control. The 50% cytotoxic concentration (CC50) can be determined from a dose-response curve. The Selectivity Index (SI) is then calculated as CC50/EC50.[10]

References

Application Notes: Rupintrivir as a Tool for Studying Viral Polyprotein Processing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picornaviruses, a large family of non-enveloped, positive-sense single-stranded RNA viruses, include significant human pathogens like rhinoviruses (the primary cause of the common cold), enteroviruses, and poliovirus.[1][2] A hallmark of the picornavirus replication strategy is the translation of their genomic RNA into a single, large polyprotein.[3][4] This polyprotein is subsequently cleaved by virus-encoded proteases into mature structural and non-structural proteins that are essential for viral replication and assembly.[2][5] This proteolytic processing is a highly ordered and critical step in the viral life cycle, making the viral proteases attractive targets for antiviral drug development.[2][6]

Mechanism of Action of Rupintrivir

The primary protease responsible for the majority of cleavages within the picornavirus polyprotein is the 3C protease (3Cpro).[2][3] this compound (formerly AG7088) is a potent, peptidomimetic, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease.[1][7] Developed through structure-based drug design, it acts as a Michael acceptor, forming a covalent bond with the active-site cysteine residue of the 3C protease.[1][8] This irreversible inhibition effectively halts the processing of the viral polyprotein, thereby preventing the formation of functional viral proteins and enzymes necessary for replication.[9][10]

Application in Research

This compound's high specificity and potent inhibitory activity make it an invaluable tool for researchers in virology and drug development. Its applications include:

  • Elucidating the Role of 3C Protease: By specifically blocking 3Cpro activity, researchers can study the downstream effects on the viral life cycle. This helps to confirm the precise functions of the protease and the individual processed proteins.

  • Mechanism of Action Studies: When evaluating new antiviral compounds, this compound serves as a crucial positive control to confirm whether a compound's activity stems from the direct inhibition of 3C-mediated proteolytic processing.[11] An accumulation of precursor polyproteins in the presence of a test compound, similar to the effect seen with this compound, provides strong evidence for a shared mechanism of action.[11]

  • Validation of 3C Protease as an Antiviral Target: The demonstration that this compound could moderate illness severity and reduce viral load in an experimental human HRV challenge provided a clear proof-of-concept for 3C protease inhibition as a viable antiviral strategy.[1][11]

  • Broad-Spectrum Antiviral Research: While initially developed for rhinoviruses, this compound has shown activity against a broad spectrum of picornaviruses, including other enteroviruses, and has been studied against proteases from other viral families like noroviruses and coronaviruses, albeit with varying efficacy.[3][12][13][14] This makes it a useful reference compound for screening broad-spectrum protease inhibitors.

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays across a range of viruses.

Table 1: Cell-Based Antiviral Activity (EC50) of this compound

Virus/SerotypeCell LineEC50 ValueReference
Human Rhinovirus (HRV) (mean of 48 serotypes)H1-HeLa / MRC-50.023 µM[7][15]
Human Rhinovirus 14 (HRV-14)-13 nM (0.013 µM)[11]
Human Rhinovirus 39 (HRV-39)H1-HeLa0.032 µM[15]
Enterovirus 71 (EV71)RD Cells65 nM (0.065 µM)[16]
Norovirus (HuNoV GI.1 Replicon)HGT Cells~1 µM[13]

Table 2: Biochemical Protease Inhibition (IC50) of this compound

Viral ProteaseAssay TypeIC50 ValueReference
Enterovirus 71 (EV71) 3C ProteaseBiochemical Assay7.3 ± 0.8 µM[16]
Norovirus (GI.1) 3CL ProteaseCell-based Protease Assay3 µM[13]
Norovirus (GII.4) 3CL ProteaseCell-based Protease Assay12.2 µM[13]
SARS-CoV-2 3CL Protease (Mpro)-Weak activity noted[14]

Visualizations

Picornavirus_Polyprotein_Processing cluster_0 Viral RNA Translation cluster_1 Polyprotein Structure cluster_3 Inhibition Genomic_RNA Viral Genomic RNA (+ssRNA) Polyprotein Single Polyprotein Genomic_RNA->Polyprotein Host Ribosome Polyprotein_Structure P1 (Structural) P2 (Non-structural) P3 (Non-structural) This compound This compound 3Cpro 3Cpro This compound->3Cpro Irreversible Inhibition

CPE_Assay_Workflow

Polyprotein_Assay_Workflow

Experimental Protocols

Protocol 1: Biochemical 3C Protease Inhibition Assay (FRET-based)

This protocol describes a method to measure the direct inhibition of purified 3C protease by this compound using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials and Reagents:

  • Purified, active 3C protease

  • FRET peptide substrate containing a 3Cpro cleavage sequence flanked by a fluorophore/quencher pair

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5)

  • This compound stock solution (in DMSO)

  • DMSO (for controls)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Reaction Setup: In a microplate, add the following to each well:

    • Assay Buffer

    • Diluted this compound or DMSO (for positive and negative controls)

    • Purified 3C protease solution (pre-incubate with the inhibitor for 15-30 minutes at room temperature to allow for binding).

  • Initiate Reaction: To start the reaction, add the FRET peptide substrate to all wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.

  • Data Collection: Measure the increase in fluorescence signal over time (kinetic read). Cleavage of the substrate by 3Cpro separates the fluorophore from the quencher, resulting in a signal increase.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Normalize the data to controls (0% inhibition = DMSO control; 100% inhibition = no enzyme control).

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay (CPE Inhibition)

This protocol determines the concentration of this compound required to protect host cells from virus-induced cytopathic effect (CPE).[17]

Materials and Reagents:

  • Susceptible host cell line (e.g., H1-HeLa for rhinovirus)

  • Complete cell culture medium

  • Virus stock with a known titer

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours. Incubate overnight.

  • Compound Addition: The next day, remove the medium and add fresh medium containing two-fold serial dilutions of this compound. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Virus Infection: Infect the plates by adding virus at a multiplicity of infection (MOI) low enough to cause complete CPE in the control wells within 3-5 days. Do not add virus to the "cells only" wells.

  • Incubation: Incubate the plates for 3-5 days, or until approximately 100% CPE is observed in the "virus only" control wells.

  • Assess Cell Viability: Add the cell viability reagent (e.g., MTS) to all wells according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).

  • Readout: Measure the absorbance (for MTS/XTT) or luminescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the data using the "cells only" control (100% viability) and the "virus only" control (0% viability).

    • Calculate the percentage of CPE inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the 50% effective concentration (EC50).

Protocol 3: Inhibition of Viral Polyprotein Processing in Infected Cells

This protocol directly visualizes the inhibitory effect of this compound on the cleavage of the viral polyprotein within host cells.[11]

Materials and Reagents:

  • Host cell line

  • High-titer virus stock

  • This compound

  • Methionine/Cysteine-free medium

  • ³⁵S-labeled Methionine/Cysteine (e.g., EasyTag™ EXPRESS³⁵S Protein Labeling Mix)

  • RIPA or other suitable lysis buffer

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Autoradiography film or phosphorimager screen

Procedure:

  • Infection: Plate host cells to be near-confluent on the day of the experiment. Infect the cells with a high MOI of the virus to ensure synchronous infection.

  • Inhibitor Treatment: Following a brief adsorption period, add medium containing various concentrations of this compound (e.g., 0.1 µM to 2.0 µM) or DMSO (control).[11]

  • Starvation and Radiolabeling: At a time corresponding to the peak of viral protein synthesis, replace the medium with methionine/cysteine-free medium for 30-60 minutes to deplete endogenous amino acid pools. Then, replace this with fresh methionine/cysteine-free medium containing ³⁵S-labeled Met/Cys and the corresponding concentration of this compound. This is a "pulse" labeling.

  • Cell Lysis: After a short pulse (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them directly in lysis buffer containing protease inhibitors (to prevent non-viral degradation).

  • SDS-PAGE: Quantify the total protein in each lysate, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Autoradiography: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

  • Analysis:

    • In the DMSO-treated control lane, you should observe distinct bands corresponding to the mature, fully processed viral proteins.

    • In the this compound-treated lanes, observe a concentration-dependent decrease in the intensity of mature protein bands and a corresponding accumulation of larger, higher molecular weight bands representing unprocessed or partially processed polyprotein precursors.[11] This directly demonstrates the inhibition of proteolytic processing.

References

Application Note and Protocol: Assessing Rupintrivir Inhibition of SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1] It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and assembly.[1][2] This makes Mpro a prime target for the development of antiviral therapeutics.[2][3] Rupintrivir is a well-known inhibitor of picornavirus 3C proteases, which share structural homology with SARS-CoV-2 Mpro.[4][5] However, studies have shown that this compound exhibits significantly weaker inhibitory activity against SARS-CoV-2 Mpro.[4][5][6] This document provides a detailed protocol for assessing the inhibitory effect of this compound on SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET)-based assay, a common method for screening protease inhibitors.[7][8]

Principle of the FRET-Based Mpro Inhibition Assay

The FRET-based enzymatic assay is a widely used method for high-throughput screening of protease inhibitors.[1][3] The principle relies on a synthetic peptide substrate that contains a sequence recognized and cleaved by SARS-CoV-2 Mpro. This substrate is dual-labeled with a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, resulting in a dose-dependent reduction in the fluorescence signal.

FRET_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Mpro SARS-CoV-2 Mpro Products Cleaved Products (Fluorophore + Quencher) Mpro->Products Cleavage Substrate_intact FRET Substrate (Fluorophore-Quencher) Substrate_intact->Mpro Binding No_Fluorescence Low Fluorescence Substrate_intact->No_Fluorescence Fluorescence High Fluorescence Products->Fluorescence Mpro_inhibited SARS-CoV-2 Mpro No_Cleavage Intact Substrate Mpro_inhibited->No_Cleavage This compound This compound This compound->Mpro_inhibited Binding Substrate_intact_inhibited FRET Substrate (Fluorophore-Quencher) Substrate_intact_inhibited->Mpro_inhibited Binding Blocked

Caption: Principle of the FRET-based assay for Mpro inhibition.

Quantitative Data Summary: this compound Inhibition of SARS-CoV-2 Mpro

The inhibitory activity of this compound against SARS-CoV-2 has been evaluated in various studies, yielding a range of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. These values are summarized in the table below. The general consensus is that this compound is a weak inhibitor of Mpro in biochemical assays.[4][5]

ParameterValue (µM)Assay Type / Cell LineReference
IC5068 ± 7Biochemical Assay[4]
IC50101FRET-based Assay[9][10]
IC5066FRET-based Assay (SARS-CoV-1)[9]
IC5034.08Antiviral Assay (Vero E6)[11]
IC5025.38Antiviral Assay (Huh7)[11]
EC500.57Antiviral Assay (A549-ACE2)[9]

Detailed Experimental Protocol: FRET-Based Inhibition Assay

This protocol outlines the steps to determine the IC50 value of this compound for recombinant SARS-CoV-2 Mpro.

Materials and Reagents
  • Recombinant SARS-CoV-2 Mpro (purified)

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)[12]

  • Black, low-binding 96-well or 384-well microplates[7]

  • Fluorescence plate reader with appropriate filters for the chosen FRET pair (e.g., Excitation: 340-360nm, Emission: 460-480nm)[1]

  • Multichannel pipettes and sterile pipette tips

Reagent Preparation
  • Assay Buffer: Prepare the assay buffer and ensure it is stored at 4°C. Add DTT fresh before use, as it is necessary for Mpro activity.[8]

  • SARS-CoV-2 Mpro Stock Solution: Dilute the recombinant Mpro to a working concentration (e.g., 150-400 nM) in cold assay buffer.[8][12] The optimal concentration should be determined empirically to ensure a linear reaction rate. Keep the enzyme on ice at all times.

  • FRET Substrate Stock Solution: Dissolve the lyophilized FRET substrate in DMSO to create a high-concentration stock (e.g., 5-10 mM) and store it at -20°C. Further dilute to a working concentration (e.g., 5-10 µM) in assay buffer just before use.[8][12]

  • This compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% DMSO.

  • This compound Serial Dilutions: Create a serial dilution series of this compound in 100% DMSO. Then, dilute this series into the assay buffer to the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Mpro, Substrate, this compound) start->prep dispense_inhibitor Dispense this compound dilutions and controls into 96-well plate prep->dispense_inhibitor add_mpro Add SARS-CoV-2 Mpro to all wells (except no-enzyme control) dispense_inhibitor->add_mpro pre_incubate Pre-incubate Mpro and this compound (e.g., 30 minutes at room temp) add_mpro->pre_incubate add_substrate Initiate reaction by adding FRET substrate to all wells pre_incubate->add_substrate incubate_reaction Incubate and monitor fluorescence kinetically over time add_substrate->incubate_reaction data_analysis Analyze Data: Calculate initial velocities incubate_reaction->data_analysis ic50 Plot dose-response curve and determine IC50 value data_analysis->ic50 end_process End ic50->end_process

Caption: High-level workflow for the Mpro inhibition assay.

Assay Procedure

The following steps are for a single well in a 96-well plate format. Adjust volumes as needed for different plate formats.

  • Plate Setup:

    • Test Wells: Add a defined volume (e.g., 5 µL) of each this compound serial dilution to the wells.

    • Positive Control (No Inhibition): Add 5 µL of assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (100% Inhibition): Add 5 µL of assay buffer. This will be a no-enzyme control.

  • Enzyme Addition:

    • To the test wells and the positive control well, add a volume (e.g., 40 µL) of the diluted SARS-CoV-2 Mpro solution.

    • To the negative control well, add 40 µL of assay buffer (without enzyme).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate it at room temperature for 30 minutes.[3][7] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a volume (e.g., 5 µL) of the FRET substrate solution to all wells, bringing the total volume to 50 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths.

Data Analysis
  • Calculate Initial Velocity: For each well, plot the fluorescence units (RFU) against time. The initial velocity (V) of the reaction is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_negative_control) / (V_positive_control - V_negative_control))

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[13]

Mechanism of this compound Inhibition

While this compound is a potent inhibitor of many picornaviral 3C proteases, its reduced efficacy against SARS-CoV-2 Mpro is attributed to a unique and less favorable binding mode.[4] Crystallographic studies have revealed that instead of occupying key substrate-binding pockets (like the S2 subsite) in the canonical way, this compound binds in a distinct conformation.[4][5] This alternative binding mode forces a separation between the catalytic dyad residues, Cysteine-145 and Histidine-41, disrupting the enzyme's catalytic machinery, but with lower affinity compared to its interaction with other viral proteases.[4][5][6]

Binding_Mode cluster_canonical Canonical Inhibition (e.g., Picornavirus 3Cpro) cluster_this compound This compound Inhibition (SARS-CoV-2 Mpro) Canonical_Inhibitor Canonical Inhibitor Active_Site_C Cys His S2 Pocket Canonical_Inhibitor->Active_Site_C:s2 Binds S2 Pocket This compound This compound Active_Site_R Cys His This compound->Active_Site_R Splits Catalytic Dyad

Caption: Simplified binding modes of protease inhibitors.

Conclusion

This application note provides a comprehensive framework for assessing the inhibition of SARS-CoV-2 Mpro by this compound using a FRET-based assay. The provided protocol offers a robust and reproducible method for determining the IC50 value, which is crucial for the characterization and comparison of potential antiviral compounds. The quantitative data confirms that while this compound does interact with SARS-CoV-2 Mpro, its inhibitory potency is weak, a finding explained by its unique, non-canonical binding mode within the enzyme's active site.[4][5]

References

Rupintrivir as a tool compound for 3C protease research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir (formerly AG7088) is a potent, irreversible inhibitor of the 3C protease (3CP) found in picornaviruses, a large family of RNA viruses that includes rhinoviruses (the primary cause of the common cold) and enteroviruses.[1][2] The 3C protease is a viral cysteine protease essential for the replication of these viruses, as it cleaves the viral polyprotein into functional proteins.[3][4] This critical role makes the 3C protease an attractive target for antiviral drug development. This compound's high specificity and potent inhibitory activity have established it as an invaluable tool compound for studying the function and inhibition of 3C proteases.[5][6]

These application notes provide a comprehensive overview of this compound's utility in 3C protease research, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a peptidomimetic inhibitor designed through structure-based drug design methodologies.[1] It incorporates a Michael acceptor, which forms an irreversible covalent bond with the active site cysteine residue (Cys147 in human rhinovirus type 14) of the 3C protease.[1][7] This covalent modification permanently inactivates the enzyme, thereby halting the viral replication cycle.[8] The high degree of conservation of the active site among different picornavirus 3C proteases contributes to this compound's broad-spectrum antiviral activity.[9][10]

cluster_virus Picornavirus Replication Cycle cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Structural Proteins Structural Proteins Polyprotein->Structural Proteins Cleavage by 3C Protease Non-Structural Proteins (incl. 3C Protease) Non-Structural Proteins (incl. 3C Protease) Polyprotein->Non-Structural Proteins (incl. 3C Protease) Cleavage by 3C Protease Viral Assembly Viral Assembly Structural Proteins->Viral Assembly Non-Structural Proteins (incl. 3C Protease)->Viral Assembly 3C Protease 3C Protease New Virions New Virions Viral Assembly->New Virions This compound This compound Inactive Complex Inactive Complex This compound->Inactive Complex 3C Protease->Inactive Complex Covalent Bonding cluster_workflow Biochemical Assay Workflow Start Start Incubate Incubate 3C Protease with this compound Start->Incubate Add Substrate Add Fluorogenic or Chromogenic Substrate Incubate->Add Substrate Measure Signal Measure Fluorescence or Absorbance over Time Add Substrate->Measure Signal Calculate IC50 Calculate IC50 Value Measure Signal->Calculate IC50 End End Calculate IC50->End cluster_workflow CPE Reduction Assay Workflow Start Start Seed Cells Seed Host Cells (e.g., H1-HeLa) in a 96-well plate Start->Seed Cells Add Compound Add Serial Dilutions of this compound Seed Cells->Add Compound Infect Cells Infect Cells with Virus (e.g., HRV) Add Compound->Infect Cells Incubate Incubate for 3-5 days Infect Cells->Incubate Assess CPE Assess Cytopathic Effect (CPE) Visually or by Cell Viability Assay Incubate->Assess CPE Calculate EC50 Calculate EC50 Value Assess CPE->Calculate EC50 End End Calculate EC50->End cluster_workflow Cell-Based Protease Assay Workflow Start Start Transfect Cells Co-transfect Cells with Reporter Plasmid and 3C Protease Expression Plasmid Add Compound Add Serial Dilutions of this compound Incubate Incubate for 24-48 hours Lyse Cells Lyse Cells Measure Reporter Measure Reporter Gene Activity (e.g., Luciferase) Calculate IC50 Calculate IC50 Value End End

References

Application Notes and Protocols: Experimental Design for Rupintrivir Resistance Selection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir (formerly AG7088) is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[1][2][3] By targeting the 3C protease, this compound prevents the cleavage of the viral polyprotein into functional proteins, thereby halting the viral life cycle.[4][5][6] This mechanism of action makes the 3C protease an attractive target for antiviral drug development.[4][5] Understanding the potential for and mechanisms of viral resistance to this compound is a critical component of its preclinical and clinical evaluation. These application notes provide detailed protocols for in vitro resistance selection studies to identify and characterize this compound-resistant viral variants.

This compound has demonstrated broad-spectrum activity against a wide range of HRV serotypes and other picornaviruses.[1][7][8] Resistance studies have shown that while resistance can be induced in vitro, it often requires multiple mutations in the 3C protease gene and results in only minimal to moderate reductions in susceptibility, suggesting a high genetic barrier to resistance.[1][9]

Signaling Pathway and Drug Target

This compound targets the 3C protease (3Cpro) of picornaviruses, such as human rhinovirus. The 3Cpro is a cysteine protease responsible for multiple cleavages of the viral polyprotein, which is translated from the single, positive-sense viral RNA genome. This proteolytic processing is essential to release mature viral proteins required for replication and assembly of new virions. This compound, a peptidomimetic inhibitor, irreversibly binds to the active site of the 3C protease, blocking its function and thus inhibiting viral replication.[4][5][6]

Rupintrivir_Mechanism_of_Action Polyprotein Viral Polyprotein 3C_Protease 3C Protease (3Cpro) Polyprotein->3C_Protease Autocatalytic Cleavage 3C_Protease->Inhibition Structural_Proteins Structural Proteins (e.g., VP1, VP2, VP3) Virion_Assembly New Virion Assembly Structural_Proteins->Virion_Assembly NonStructural_Proteins Non-Structural Proteins (e.g., RNA Polymerase) Replication Viral Replication NonStructural_Proteins->Replication This compound This compound This compound->3C_Protease Inhibition Inhibition->Polyprotein  Cleavage Inhibition->Structural_Proteins Inhibition->NonStructural_Proteins

Fig 1. this compound's inhibition of viral polyprotein processing.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Virus by Serial Passage

This protocol describes the method for selecting resistant viral variants by culturing the virus in the presence of gradually increasing concentrations of this compound.

Materials:

  • Susceptible host cells (e.g., H1-HeLa cells for HRV)

  • Wild-type virus stock (e.g., HRV-14, HRV-2)

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • 96-well and 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the EC50 of this compound: Perform a baseline antiviral assay to determine the 50% effective concentration (EC50) of this compound against the wild-type virus. This can be done using a cytopathic effect (CPE) reduction assay or a plaque reduction assay.

  • Initial Passage: Seed host cells in a 24-well plate and allow them to reach 80-90% confluency. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01-0.1. Add this compound at a concentration equal to the EC50.

  • Monitor for CPE: Incubate the plate and monitor daily for the development of viral CPE. As a control, passage the virus in parallel in the absence of the drug.

  • Harvest and Titer: When 75-100% CPE is observed in the this compound-treated wells, harvest the virus by freeze-thawing the cell culture. Determine the viral titer of the harvested virus.

  • Subsequent Passages: For the next passage, use the harvested virus to infect fresh host cells. Double the concentration of this compound.

  • Dose Escalation: Continue this serial passage, gradually increasing the concentration of this compound with each passage. If the virus fails to replicate at a higher concentration, maintain the previous concentration for one or two more passages before attempting to increase it again.

  • Isolate Resistant Variants: After a predetermined number of passages (e.g., 10-20), or when the virus can replicate in significantly higher concentrations of this compound (e.g., >10-fold the initial EC50), isolate individual viral clones by plaque purification.

  • Characterize Phenotype: Determine the EC50 of this compound against the isolated viral clones to confirm the resistant phenotype.

Resistance_Selection_Workflow EC50_Det Determine Baseline EC50 Passage_1 Passage 1 (Virus + 1x EC50 this compound) EC50_Det->Passage_1 CPE_Check Monitor for CPE Passage_1->CPE_Check CPE_Check->Passage_1 No CPE, re-passage Harvest Harvest Virus CPE_Check->Harvest CPE observed Passage_N Passage 'n' (Virus + Increased [this compound]) Harvest->Passage_N Resistance_Check Resistance Confirmed? Passage_N->Resistance_Check Resistance_Check->Passage_N No, continue passaging Isolate Isolate Clones (Plaque Purification) Resistance_Check->Isolate Yes Phenotype Phenotypic Characterization (EC50 determination) Isolate->Phenotype Genotype Genotypic Characterization (Sequence 3C Protease) Isolate->Genotype End End: Characterized Resistant Variants Phenotype->End Genotype->End

Fig 2. Workflow for in vitro selection of this compound resistance.
Protocol 2: Genotypic Characterization of Resistant Variants

This protocol outlines the steps to identify the genetic mutations responsible for this compound resistance.

Materials:

  • Harvested resistant viral clones

  • Viral RNA extraction kit

  • Reverse transcriptase

  • PCR primers specific for the 3C protease gene

  • Taq polymerase and PCR reagents

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • RNA Extraction: Extract viral RNA from the harvested resistant viral clones using a commercial kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase and a reverse primer specific to a region downstream of the 3C protease gene.

  • PCR Amplification: Amplify the 3C protease gene from the cDNA using PCR with specific forward and reverse primers.

  • Sequencing: Sequence the amplified PCR product to identify any nucleotide changes compared to the wild-type virus sequence.

  • Sequence Analysis: Translate the nucleotide sequence into an amino acid sequence and align it with the wild-type 3C protease sequence to identify amino acid substitutions.

Data Presentation

The following tables summarize quantitative data from published this compound resistance studies.

Table 1: Phenotypic Susceptibility of this compound-Resistant HRV Variants

Virus SerotypePassage NumberCumulative Days in CultureThis compound Conc. (nM)EC50 (nM)Fold Change in EC50Reference
HRV-14Wild-Type0030 ± 91[9]
p314902107[1][9]
p1272180060020[1]
HRV-2Wild-Type00-1[1]
p966--5[1]
HRV-39Wild-Type00-1[1]
p524--3[1]
p950--4[1]
Norwalk Virus RepliconWild-Type001.3 ± 0.2 µM1[10][11]
Resistant Clones4510-20 µM5.9 - 14.3 µM4 - 11[10][11]

Table 2: Genotypic Characterization of this compound-Resistant Variants

VirusAmino Acid Substitutions in 3C ProteaseFold Change in EC50Reference
HRV-14T129A, T131A, T143P/S7[1][9]
T129A/T131A/Y139H/T143P7 - 16[1]
A121A/V, Y139Y/H, N132S (additional)20[1]
HRV-2N165TNo significant change initially[1]
E3E/G, A103A/V (additional)5[1]
HRV-39N130N/K, L136L/F3[1]
S105T (additional)4[1]
Norwalk VirusI109V-[10][11]
A105V/I109V4 - 11[10][11]

Logical Relationships in Resistance Development

The development of high-level resistance to this compound often requires the accumulation of multiple mutations. Initial mutations may confer a low level of resistance, which allows the virus to survive under low drug pressure. Subsequent mutations can then build upon this, leading to higher levels of resistance. This stepwise process highlights a high genetic barrier to clinically significant resistance.

Resistance_Pathway_Logic Low_Pressure Low this compound Pressure (e.g., 1-3x EC50) Initial_Mutation Initial Mutation(s) (e.g., N165T in HRV-2) Low_Pressure->Initial_Mutation Low_Resistance Low-Level Resistance (e.g., 2-5 fold change) Initial_Mutation->Low_Resistance High_Pressure High this compound Pressure (e.g., >10x EC50) Low_Resistance->High_Pressure Additional_Mutations Accumulation of Additional Mutations High_Pressure->Additional_Mutations High_Resistance Moderate-to-High Level Resistance (e.g., >10 fold change) Additional_Mutations->High_Resistance

Fig 3. Logical progression of this compound resistance development.

Conclusion

The protocols and data presented here provide a framework for conducting robust in vitro resistance selection studies for this compound and other 3C protease inhibitors. These studies are essential for understanding the resistance profile of antiviral candidates and for informing clinical development strategies. The observation that multiple mutations are often required for significant resistance to this compound underscores the potential durability of this class of antiviral agents.[1][12]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Rupintrivir Potency Against SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low Rupintrivir potency in their experiments targeting the SARS-CoV-2 Main Protease (Mpro).

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a control in our SARS-CoV-2 Mpro inhibition assay, but we observe very weak activity. Is this expected?

A1: Yes, it is expected that this compound will exhibit significantly lower potency against SARS-CoV-2 Mpro compared to its activity against picornaviral 3C proteases.[1][2] While this compound is a potent inhibitor of many human rhinovirus (HRV) 3C proteases with EC50 values in the low nanomolar range, its IC50 against SARS-CoV-2 Mpro is in the micromolar range.[1][3][4]

Q2: What is the structural basis for this compound's low potency against SARS-CoV-2 Mpro?

A2: The diminished potency of this compound against SARS-CoV-2 Mpro is primarily due to a different and less favorable binding mode in the active site compared to its interaction with picornaviral 3C proteases.[1]

  • Unique Binding Conformation: In the SARS-CoV-2 Mpro active site, this compound adopts a unique conformation where it splits the catalytic dyad, comprised of a cysteine and a histidine residue.[1] This is a departure from the canonical binding mode observed in picornavirus 3C proteases.[1]

  • Loss of Hydrogen Bonds: This altered binding results in a significant loss of the hydrogen bonding network that is crucial for potent inhibition.[1]

  • Repositioning of the P2 Moiety: The P2 fluorophenylalanine moiety of this compound is repositioned, leading to suboptimal interactions within the S2 subsite of the protease.[1]

Q3: How can we improve the potency of this compound-based inhibitors for SARS-CoV-2 Mpro?

A3: Overcoming the low potency of this compound against SARS-CoV-2 Mpro requires medicinal chemistry efforts focused on structure-guided design to optimize the inhibitor's interaction with the Mpro active site. Key strategies include:

  • Modifying the P2 Moiety: Altering the P2 group to achieve a more favorable interaction within the S2 subsite is a critical step.

  • Enhancing Hydrogen Bonding: Introducing or modifying functional groups that can re-establish the hydrogen bond network with the protease is essential.

  • Exploring Analogs: Investigating this compound analogs, such as AG7404, which has shown a better fit in the Mpro active site, may provide a promising starting point.[2][3][5]

Troubleshooting Guides

Problem: My FRET-based assay shows a much higher IC50 for this compound against SARS-CoV-2 Mpro than reported for HRV 3C protease.

  • Plausible Cause 1: Inherent Low Potency. As detailed in the FAQs, this compound is inherently less potent against SARS-CoV-2 Mpro. IC50 values in the range of 68-101 μM are to be expected for SARS-CoV-2 Mpro, whereas values for HRV 3C protease can be as low as 1.04 nM.[3]

  • Troubleshooting Steps:

    • Verify Positive Control: Ensure a known potent SARS-CoV-2 Mpro inhibitor (e.g., Nirmatrelvir) shows the expected low IC50 value in your assay to confirm assay integrity.

    • Confirm this compound Concentration Range: Your dilution series for this compound should be appropriate for an inhibitor with micromolar potency.

    • Cross-Validate with a Different Assay: If possible, confirm your findings using an orthogonal assay, such as a cell-based antiviral assay.

Problem: Our cell-based antiviral assay results for this compound do not correlate with our enzymatic assay data.

  • Plausible Cause 1: Cell Permeability and Efflux. Discrepancies between enzymatic and cell-based assays can arise from issues with compound permeability across the cell membrane or active efflux by cellular transporters.

  • Plausible Cause 2: Off-Target Effects in Cells. The compound may have off-target effects in the cellular environment that can influence the assay readout.

  • Troubleshooting Steps:

    • Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or alamarBlue) to ensure the observed antiviral effect is not due to cell death.

    • Use a More Relevant Cell Line: Some studies suggest that cell lines like A549-ACE2 may be more representative for Mpro inhibitor studies than Vero E6 cells.[3]

    • Consider Combination Therapy in your experimental design: Some research suggests that combining Mpro inhibitors with inhibitors of other viral or host targets, like PLpro, can have an additive antiviral effect.[6]

Data Presentation

Table 1: Comparative Potency of this compound against Picornaviral 3C Proteases and Coronaviral Mpro

Protease TargetVirusIC50 / EC50Reference
3C ProteaseHuman Rhinovirus (HRV)1.04 nM (IC50)[3]
3C ProteaseMultiple HRV Serotypes3 - 183 nM (EC50)[1]
Main Protease (Mpro)SARS-CoV-268 ± 7 µM (IC50)[1]
Main Protease (Mpro)SARS-CoV-2101 µM (IC50)[3]
Main Protease (Mpro)SARS-CoV-1>100 µM (IC50)[1]
Main Protease (Mpro)SARS-CoV-166 µM (IC50)[3]

Experimental Protocols

Protocol 1: Expression and Purification of SARS-CoV-2 Mpro

This protocol is based on previously described methods.[1]

  • Transformation: Transform a plasmid containing the SARS-CoV-2 Mpro gene into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture:

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of TB medium containing 50 mM sodium phosphate (pH 7.0) and the antibiotic.

    • Grow the culture at 37°C until the OD600 reaches approximately 2.0.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture overnight at 20°C.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation.

  • Purification: Purify the Mpro protein from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography for further purification.

Protocol 2: FRET-based SARS-CoV-2 Mpro Inhibition Assay

This protocol is a generalized method based on common practices.[3][7]

  • Reagents and Materials:

    • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Purified SARS-CoV-2 Mpro.

    • FRET substrate peptide for Mpro.

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 384- or 96-well black plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Add the assay buffer to the wells of the plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control.

    • Add the purified SARS-CoV-2 Mpro to the wells and incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Normalize the rates to the DMSO control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

rupintrivir_binding_modes cluster_picornavirus Picornaviral 3C Protease cluster_sars_cov_2 SARS-CoV-2 Mpro p3c_active_site Active Site (Canonical Conformation) p3c_inhibition Potent Inhibition (Low nM IC50) p3c_active_site->p3c_inhibition rupintrivir_p This compound rupintrivir_p->p3c_active_site Strong H-bonds mpro_active_site Active Site (Altered Conformation) mpro_inhibition Weak Inhibition (High µM IC50) mpro_active_site->mpro_inhibition rupintrivir_s This compound rupintrivir_s->mpro_active_site Loss of H-bonds Splits Catalytic Dyad

Caption: Comparative binding of this compound to 3C and Mpro.

experimental_workflow start Start expression Mpro Expression & Purification start->expression fret_assay FRET-based Inhibition Assay expression->fret_assay data_analysis IC50 Determination fret_assay->data_analysis cell_assay Cell-based Antiviral Assay data_analysis->cell_assay cytotoxicity Cytotoxicity Assay cell_assay->cytotoxicity correlation Correlate in vitro and in cellulo data cytotoxicity->correlation end End correlation->end troubleshooting_logic start High IC50 for this compound in Mpro Assay q1 Is positive control (e.g., Nirmatrelvir) potent? start->q1 a1_yes Expected result due to inherent low potency of This compound against Mpro. q1->a1_yes Yes a1_no Troubleshoot assay conditions (enzyme, substrate, buffer). q1->a1_no No q2 Do enzymatic and cell-based assay results correlate? a1_yes->q2 a2_yes Data is consistent. q2->a2_yes Yes a2_no Investigate cell permeability, efflux, or off-target effects. q2->a2_no No

References

Rupintrivir solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rupintrivir, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Its solubility has been reported in several organic solvents. A summary of available solubility data is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble to 100 mM
Aqueous Buffers< 1 mg/mL (Slightly soluble or insoluble)

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What is causing this and how can I prevent it?

This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes polarity, causing the hydrophobic this compound to come out of solution and precipitate.

To prevent this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: While maintaining a low final concentration of the organic solvent is ideal to avoid off-target effects, a slight increase in the final DMSO concentration (e.g., up to 0.5% or 1%) might be necessary to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a solubility enhancer: Incorporating excipients like cyclodextrins or non-ionic surfactants can help to increase the aqueous solubility of this compound.

Q3: Can I use solvents other than DMSO to prepare my initial stock solution?

While DMSO is the most commonly reported solvent for preparing this compound stock solutions, other organic solvents like ethanol or acetonitrile could potentially be used. However, it is crucial to determine the solubility of this compound in these solvents and to ensure their compatibility with your specific experimental setup, as they can also have effects on cells or protein activity. Always perform a small-scale solubility test first.

Troubleshooting Guides

Issue 1: this compound Precipitation During Serial Dilutions in Aqueous Buffer

Problem: You are preparing serial dilutions of your this compound stock in an aqueous buffer (e.g., PBS, cell culture media) and observe cloudiness or visible precipitate.

Workflow for Troubleshooting this compound Precipitation:

G Troubleshooting this compound Precipitation start Start: this compound precipitates during dilution check_concentration Is the final concentration as low as experimentally feasible? start->check_concentration lower_concentration Action: Lower the final working concentration of this compound. check_concentration->lower_concentration No check_dmso Is the final DMSO concentration <0.1%? check_concentration->check_dmso Yes lower_concentration->check_dmso increase_dmso Action: Cautiously increase the final DMSO concentration (e.g., to 0.5%). Include a vehicle control. check_dmso->increase_dmso Yes use_enhancer Consider using a solubility enhancer. check_dmso->use_enhancer No increase_dmso->use_enhancer cyclodextrin Option 1: Incorporate cyclodextrins (e.g., HP-β-CD) in the aqueous buffer. use_enhancer->cyclodextrin surfactant Option 2: Add a non-ionic surfactant (e.g., Tween® 20) to the buffer. use_enhancer->surfactant end_precipitate End: Precipitation issue resolved. cyclodextrin->end_precipitate surfactant->end_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Results in Cell-Based Assays

Problem: You are observing high variability in the results of your cell-based assays with this compound.

This variability could be due to inconsistent solubility of this compound in your cell culture medium. The presence of proteins in fetal bovine serum (FBS), for instance, can sometimes aid in solubilizing hydrophobic compounds, but this effect can be variable.

Protocol for Preparing this compound Working Solutions for Cell-Based Assays:

G Protocol for this compound Working Solution in Cell-Based Assays start_protocol Start: Prepare this compound working solution prepare_stock 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-100 mM). start_protocol->prepare_stock intermediate_dilution 2. Make an intermediate dilution of the stock solution in 100% DMSO. prepare_stock->intermediate_dilution prepare_medium 3. Warm the cell culture medium (with or without serum) to 37°C. intermediate_dilution->prepare_medium final_dilution 4. Add a small volume of the intermediate DMSO dilution to the pre-warmed medium. Ensure rapid mixing by vortexing or pipetting. prepare_medium->final_dilution check_precipitation 5. Visually inspect for any signs of precipitation. final_dilution->check_precipitation use_immediately 6. Use the final working solution immediately. check_precipitation->use_immediately No precipitation troubleshoot Troubleshoot: Refer to Precipitation Guide check_precipitation->troubleshoot Precipitation observed end_protocol End: Solution ready for assay use_immediately->end_protocol

Caption: Recommended workflow for preparing this compound solutions.

Experimental Protocols

Protocol 1: General Method for Enhancing this compound Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][2][3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while vigorously vortexing or stirring.

  • Continue to stir the mixture at room temperature for 1-24 hours to allow for complex formation. The optimal time may need to be determined empirically.

  • After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.

Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Antiviral Assays

This protocol is adapted from general procedures for testing antiviral compounds in cell culture.[6][7][8]

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile, complete cell culture medium (e.g., MEM with 10% FBS)[6][7]

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of Primary Stock Solution (100 mM):

    • Aseptically weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. For example, dissolve 5.99 mg of this compound (MW: 598.66 g/mol ) in 100 µL of DMSO.

    • Ensure complete dissolution by vortexing. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Intermediate Dilutions (in DMSO):

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • Perform serial dilutions of the primary stock in sterile DMSO to create a range of intermediate concentrations.

  • Preparation of Final Working Solutions (in Cell Culture Medium):

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare the final working concentrations, add a small volume of the appropriate intermediate DMSO dilution to the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock to 999 µL of medium.

    • Mix immediately and thoroughly by gentle vortexing or pipetting up and down.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further dilution or the use of solubility enhancers as described in the troubleshooting section.

    • Use the final working solutions immediately for your assay. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

References

Optimizing Rupintrivir concentration for maximal viral inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Rupintrivir for maximal viral inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly AG-7088) is a peptidomimetic antiviral drug that functions as an irreversible inhibitor of the 3C and 3CL proteases of various viruses.[1] These proteases are essential for the cleavage of the viral polyprotein into functional viral proteins, a critical step in the viral replication cycle.[2][3] By binding to and inhibiting these enzymes, this compound effectively blocks viral replication.[2][3]

Q2: What is the antiviral spectrum of this compound?

This compound has demonstrated potent, broad-spectrum activity against a wide range of picornaviruses. It is particularly effective against numerous serotypes of human rhinovirus (HRV), the primary cause of the common cold.[4] It has also shown efficacy against other picornaviruses such as enteroviruses, and some coronaviruses.[1]

Q3: What is the recommended starting concentration for this compound in an in vitro experiment?

The optimal concentration of this compound depends on the specific virus, cell line, and experimental conditions. A good starting point is to perform a dose-response experiment to determine the 50% effective concentration (EC50) for your specific system. Based on published data, EC50 values for human rhinoviruses typically range from 3 to 183 nM.[5] For initial experiments, a concentration range of 1 nM to 1 µM is recommended.

Q4: How should I prepare and store this compound for in vitro use?

This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in 100% DMSO at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: What is the selectivity index (SI) and why is it important?

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it becomes toxic to the host cells, signifying a more favorable safety profile. For Norwalk virus replicon cells, this compound has shown a high selectivity index of >77.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no viral inhibition observed 1. Suboptimal this compound concentration: The concentration used may be too low for the specific virus or cell line. 2. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 3. Resistant viral strain: The virus may have pre-existing or acquired resistance to this compound.1. Perform a dose-response experiment to determine the EC50. Start with a broader concentration range (e.g., 0.1 nM to 10 µM). 2. Prepare fresh dilutions from a new stock vial. Ensure proper storage at -20°C and minimize freeze-thaw cycles. 3. Sequence the 3C protease gene of the virus to check for known resistance mutations.[8][9] If resistance is suspected, consider using a different antiviral agent or a combination therapy approach.
High cytotoxicity observed in uninfected control cells 1. High this compound concentration: The concentration used may be toxic to the host cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. 3. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound or the solvent.1. Determine the 50% cytotoxic concentration (CC50) of this compound for your cell line using an MTS or similar cytotoxicity assay. Use concentrations well below the CC50 for antiviral experiments. 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare intermediate dilutions of this compound in culture medium to minimize the volume of DMSO stock added. 3. Consider using a different, more robust cell line if cytotoxicity remains an issue at effective antiviral concentrations.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of virus, compound, or reagents. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
Unexpected changes in viral phenotype (e.g., slower replication) 1. Development of resistance: Prolonged exposure to suboptimal concentrations of this compound can lead to the selection of resistant viral variants.[8][9]1. If performing long-term experiments, it is advisable to periodically sequence the viral 3C protease to monitor for the emergence of resistance mutations.[8][9] Consider using a combination of antiviral agents with different mechanisms of action to reduce the likelihood of resistance development.

Data Presentation

Table 1: Antiviral Activity of this compound against Various Viruses

VirusCell LineEC50 (nM)Reference(s)
Human Rhinovirus (HRV) (mean of 48 serotypes)H1-HeLa, MRC-523[4]
Human Rhinovirus (HRV) (range of 125 isolates)H1-HeLa3 - 183[5]
Human Enterovirus (HEV) (mean of 4 strains)H1-HeLa41[5]
Norwalk Virus (replicon)HGT-NV1300 ± 100[6][7]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)VirusSelectivity Index (SI = CC50/EC50)Reference(s)
HGT-NV>100Norwalk Virus (replicon)>77[6][7]
hNSCs2.37 ± 0.14Zika Virus16.9[10]
Vero4.1 ± 0.32Zika Virus8.5[10]

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) using a Plaque Reduction Assay

This protocol is a standard method for determining the concentration of an antiviral agent that inhibits the formation of viral plaques by 50%.

Materials:

  • Host cells permissive to the virus of interest (e.g., HeLa cells for rhinoviruses)

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., MEM or DMEM) with appropriate supplements (e.g., FBS, antibiotics)

  • Overlay medium (e.g., cell culture medium containing 0.5% methylcellulose or agarose)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate the plates overnight.

  • Preparation of this compound Dilutions: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium. The concentration range should bracket the expected EC50. Include a "no-drug" control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Virus Dilution: Dilute the virus stock in cell culture medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Aspirate the culture medium from the cell monolayers. Wash the monolayers once with PBS. Inoculate the cells with the diluted virus (typically 200-500 µL per well).

  • Adsorption: Incubate the plates for 1 hour at the optimal temperature for the virus (e.g., 33°C for many rhinoviruses) to allow for viral adsorption. Rock the plates every 15 minutes to ensure even distribution of the inoculum.

  • Treatment: After the adsorption period, aspirate the viral inoculum. Add the prepared this compound dilutions to the corresponding wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: Add an equal volume of overlay medium to each well.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for plaque development (typically 2-4 days).

  • Plaque Visualization: Once plaques are visible, aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Aspirate the formalin and stain the cell monolayers with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) using an MTS Assay

This colorimetric assay measures cell viability and is used to determine the concentration of a compound that reduces cell viability by 50%.

Materials:

  • Host cells

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

  • MTS reagent (containing PES)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate overnight.

  • Preparation of this compound Dilutions: Prepare a series of 2-fold dilutions of this compound in cell culture medium. Include a "no-drug" control (medium with the same final concentration of DMSO as the highest drug concentration) and a "cells only" control.

  • Treatment: Add the prepared this compound dilutions to the corresponding wells (typically 100 µL per well to achieve the final desired concentrations).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizations

G cluster_virus Viral Replication Cycle cluster_this compound This compound Mechanism of Action Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Polyprotein Translation Uncoating->Translation Cleavage 4. Polyprotein Cleavage Translation->Cleavage Replication 5. Genome Replication Cleavage->Replication Protease 3C/3CL Protease Assembly 6. Virion Assembly Replication->Assembly Release 7. Release Assembly->Release This compound This compound This compound->Protease Inhibits Protease->Cleavage Blocks

Caption: Mechanism of action of this compound in inhibiting viral replication.

G cluster_workflow Experimental Workflow for Antiviral Testing cluster_cytotoxicity Cytotoxicity Assessment A 1. Prepare Cell Monolayer B 2. Infect with Virus A->B C 3. Treat with this compound Dilutions B->C D 4. Incubate C->D E 5. Assess Viral Inhibition (e.g., Plaque Assay) D->E F 6. Determine EC50 E->F L Calculate Selectivity Index (SI = CC50 / EC50) F->L G 1. Prepare Cell Monolayer H 2. Treat with this compound Dilutions G->H I 3. Incubate H->I J 4. Assess Cell Viability (e.g., MTS Assay) I->J K 5. Determine CC50 J->K K->L G cluster_logic Optimizing this compound Concentration Start Start Optimization EC50 Determine EC50 (Antiviral Potency) Start->EC50 CC50 Determine CC50 (Cytotoxicity) Start->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Decision Is SI high enough? SI->Decision Optimal Optimal Concentration Range Identified: High Efficacy, Low Toxicity Decision->Optimal Yes Reassess Re-evaluate Compound or Experimental System Decision->Reassess No

References

Rupintrivir Covalent Binding Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rupintrivir, a covalent inhibitor of viral 3C proteases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro enzymatic assay shows no or very low inhibition of the 3C protease with this compound. What are the possible causes?

A1: Several factors could contribute to the lack of inhibition in your enzymatic assay. Consider the following troubleshooting steps:

  • Enzyme Specificity: this compound exhibits varying potency against different viral proteases. While it is a potent inhibitor of many human rhinovirus (HRV) 3C proteases, its activity against other viral proteases, such as SARS-CoV-2 3C-like protease (Mpro), is significantly weaker.[1] Ensure you are using a protease known to be sensitive to this compound.

  • Incorrect Assay Conditions:

    • Buffer Composition: Ensure the assay buffer is at room temperature and does not contain interfering substances. High concentrations of reducing agents like DTT can sometimes interfere with covalent inhibitors. Avoid components like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%) unless validated for your specific assay.[2]

    • pH: The pH of the buffer should be optimal for both enzyme activity and the covalent reaction. Significant deviations can impact both.

  • This compound Integrity and Solubility:

    • Degradation: Ensure your this compound stock has been stored correctly and has not degraded. Prepare fresh working solutions.

    • Solubility: this compound has low aqueous solubility.[3] Ensure it is fully dissolved in your assay buffer. You may need to use a small percentage of an organic solvent like DMSO to maintain solubility, but be mindful of its potential effects on enzyme activity.

  • Time-Dependent Inhibition: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. You may need to pre-incubate the enzyme and inhibitor together before adding the substrate to observe significant inhibition.[4][5]

Q2: How can I confirm that this compound is forming a covalent bond with my target protease?

A2: Mass spectrometry (MS) is the most direct method to confirm covalent modification.

  • Intact Protein MS: Analyzing the intact protein by MS will show a mass shift corresponding to the molecular weight of this compound being added to the protein's mass. This confirms that a covalent adduct has formed.[6][7]

  • Peptide Mapping (LC-MS/MS): To identify the specific amino acid residue that this compound binds to, you can digest the inhibitor-bound protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. The modified peptide will have a mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact site of modification.[6][8]

Q3: I am observing high background or false positives in my high-throughput screen for 3C protease inhibitors. What could be the cause?

A3: High background and false positives in HTS can arise from several sources:

  • Compound Interference: Some compounds can interfere with the assay readout. For example, in fluorescence-based assays, autofluorescent compounds can lead to false positives.[9]

  • Non-specific Inhibition: Highly reactive compounds may non-specifically inhibit the enzyme or other components in the assay.

  • Assay Artifacts: Ensure your assay conditions are optimized to minimize background signal. This includes using appropriate plate types (e.g., black plates for fluorescence assays) and ensuring proper mixing.[2]

  • Contaminants: Impurities in compound libraries can sometimes be the source of observed activity.[10]

Q4: My cell-based assay results are not correlating with my in vitro enzymatic data. Why might this be?

A4: Discrepancies between in vitro and cell-based assays are common and can be due to:

  • Cell Permeability: this compound may have poor cell permeability, preventing it from reaching its intracellular target.

  • Cellular Metabolism: The compound might be metabolized by the cells into an inactive form.

  • Efflux Pumps: Cells may actively pump the compound out, reducing its intracellular concentration.

  • Off-Target Effects: In a cellular context, the compound could have off-target effects that mask its intended activity or cause cytotoxicity.[11]

  • Toxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in the reporter signal that is not due to specific inhibition of the protease.[12]

Q5: How can I investigate potential off-target effects of this compound?

A5: Investigating off-target effects is crucial for covalent inhibitors.

  • Proteome-wide Analysis: Advanced chemoproteomic techniques can be used to identify other cellular proteins that this compound may bind to. This often involves using a modified version of the inhibitor with a "tag" for enrichment and subsequent identification by mass spectrometry.[11][13]

  • Selectivity Profiling: Test this compound against a panel of other related and unrelated proteases to assess its selectivity.

Quantitative Data Summary

Table 1: Potency of this compound against various Picornavirus 3C Proteases

VirusEC50 (µM)Assay TypeReference
Human Rhinovirus (HRV) - 48 serotypes (mean)0.023Cell protection assay[14]
Enterovirus 71 (EV71)~0.8Plaque reduction assay[15]
SARS-CoV-2 Mpro68 ± 7In vitro[1]
SARS-CoV-1 Mpro>100In vitro[1]

Table 2: Experimentally Observed Resistance Mutations to this compound in HRV

Virus StrainAmino Acid Substitution in 3C ProteaseFold Reduction in SusceptibilityReference
HRV 14T129A, T131A, T143P7-fold[16]
HRV 2N165TNo significant reduction[16]
HRV 39N130K, L136FNo significant reduction[16]
HRV HanksT130ANo significant reduction[16]

Experimental Protocols

Protocol 1: In Vitro 3C Protease FRET-Based Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a 3C protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Purified 3C protease

  • FRET substrate for 3C protease (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2 for SARS-CoV-2 Mpro)[9]

  • Assay Buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • DMSO

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare the 3C protease solution in assay buffer to the desired final concentration.

    • Prepare the FRET substrate in assay buffer to the desired final concentration.

  • Assay Protocol:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the 3C protease solution to each well and mix gently.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

Materials:

  • Purified 3C protease

  • This compound

  • Reaction Buffer (e.g., PBS or Tris buffer)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Incubation:

    • Incubate the 3C protease with an excess of this compound (e.g., 5-10 fold molar excess) in the reaction buffer for a sufficient time to ensure complete reaction (e.g., 1-2 hours) at room temperature.

    • Prepare a control sample of the 3C protease incubated with the vehicle (e.g., DMSO) under the same conditions.

  • Sample Preparation for MS:

    • Desalt the samples to remove non-volatile salts using a suitable method such as a C4 ZipTip or dialysis.

  • LC-MS Analysis:

    • Inject the desalted samples onto the LC-MS system.

    • Acquire the mass spectra for both the control and this compound-treated samples.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weight of the protein in both samples.

    • Compare the molecular weight of the this compound-treated protein to the control. A mass increase corresponding to the molecular weight of this compound confirms covalent adduct formation.

Visualizations

Viral_Polyprotein_Processing Viral Polyprotein Processing and Inhibition by this compound cluster_0 Viral Replication Cycle cluster_1 Mechanism of Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation 3C Protease 3C Protease Polyprotein->3C Protease Autocatalytic cleavage Structural Proteins Structural Proteins Polyprotein->Structural Proteins Cleavage by 3Cpro Non-structural Proteins Non-structural Proteins Polyprotein->Non-structural Proteins Cleavage by 3Cpro 3C Protease->Polyprotein Cleavage Inactive 3C Protease Inactive 3C Protease New Virions New Virions Structural Proteins->New Virions Assembly Non-structural Proteins->Viral RNA Replication This compound This compound This compound->3C Protease Covalent Binding

Caption: Picornavirus polyprotein processing by 3C protease and its inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Start Unexpected_Result Unexpected Result? Start->Unexpected_Result Check_Reagents Check Reagent Integrity (Enzyme, Inhibitor, Substrate) Unexpected_Result->Check_Reagents Yes End End Unexpected_Result->End No Verify_Assay_Conditions Verify Assay Conditions (Buffer, pH, Temp) Check_Reagents->Verify_Assay_Conditions Confirm_Covalent_Binding Confirm Covalent Binding (Mass Spectrometry) Verify_Assay_Conditions->Confirm_Covalent_Binding Assess_Cellular_Factors Assess Cellular Factors (Permeability, Metabolism) Confirm_Covalent_Binding->Assess_Cellular_Factors If cell-based Investigate_Off_Targets Investigate Off-Targets (Proteomics, Selectivity Panel) Assess_Cellular_Factors->Investigate_Off_Targets Data_Interpretation Re-evaluate Data and Hypotheses Investigate_Off_Targets->Data_Interpretation Data_Interpretation->End

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Optimizing In Vivo Pharmacokinetics of Rupintrivir Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Rupintrivir and its derivatives. The focus is on addressing the challenges associated with their marginal pharmacokinetics observed in in vivo studies.

Troubleshooting Guides

This section offers solutions to common problems encountered during the in vivo evaluation of this compound derivatives.

Issue 1: Low Oral Bioavailability

Question: My this compound derivative shows potent in vitro antiviral activity, but the oral bioavailability in animal models is unexpectedly low. What are the potential causes and how can I troubleshoot this?

Answer:

Low oral bioavailability is a common challenge for peptidomimetic drugs like this compound and was a contributing factor to the discontinuation of its orally available derivative, Compound 1, due to "marginal pharmacokinetics."[1] The primary reasons often involve poor absorption and extensive first-pass metabolism.

Potential Causes & Troubleshooting Strategies:

  • Poor Aqueous Solubility: this compound and its derivatives can have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3]

    • Formulation Strategies:

      • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[4]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.

      • Nanosuspensions: Reducing the particle size of the drug substance increases the surface area for dissolution.

  • Extensive First-Pass Metabolism: The drug may be heavily metabolized in the gut wall or liver before reaching systemic circulation.[2]

    • Structural Modification: Modify the chemical structure at metabolically labile sites to improve stability.

    • Co-administration with Inhibitors: Using inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors like Ritonavir) can increase bioavailability, a strategy successfully used for some protease inhibitors.[5]

    • Alternative Routes of Administration: Consider parenteral (intravenous, subcutaneous) or intranasal routes to bypass first-pass metabolism. This compound itself was initially developed for intranasal administration, which showed minimal systemic absorption but high local concentrations.[6][7][8]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the gut lumen.

    • In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the potential for P-gp mediated efflux.

    • Co-administration with P-gp Inhibitors: While primarily a research tool, this can help confirm if efflux is a major barrier.

Issue 2: Rapid Clearance and Short Half-Life

Question: My this compound derivative is absorbed, but it is cleared from the plasma very quickly, resulting in a short half-life. How can I address this?

Answer:

Rapid clearance limits the duration of therapeutic drug exposure, requiring more frequent dosing. For this compound, a short half-life of approximately 1.5 to 2.5 hours was observed even with intranasal administration.[6]

Potential Causes & Troubleshooting Strategies:

  • Rapid Metabolism: The compound may be quickly metabolized by liver enzymes.

    • Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify the primary metabolic pathways and design more stable derivatives.

    • Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolic oxidation can sometimes slow down metabolism.

  • Renal Clearance: The compound might be rapidly excreted by the kidneys.

    • Physicochemical Properties: Modify the molecule to increase plasma protein binding, which can reduce the fraction of drug available for filtration by the kidneys.

  • Hepatobiliary Excretion: The drug may be actively transported into the bile.

    • Transporter Studies: Investigate interactions with hepatic uptake and efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a peptidomimetic antiviral drug that acts as an irreversible inhibitor of the 3C and 3CL proteases of various viruses, including rhinoviruses and coronaviruses.[9][10] These proteases are essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By inhibiting these enzymes, this compound blocks the viral life cycle.[11]

Q2: Why was the clinical development of this compound and its derivatives halted?

A2: Although this compound showed potent in vitro activity and a good safety profile, it demonstrated limited clinical benefit in treating naturally acquired rhinovirus infections.[9] An orally bioavailable derivative, referred to as Compound 1, also showed safety and tolerance in Phase I trials but its development was stopped due to marginal pharmacokinetics.[1][11]

Q3: What are the key pharmacokinetic parameters of intranasally administered this compound?

A3: In a study with healthy volunteers, intranasal administration of this compound resulted in minimal systemic exposure. After a multiple-dosing regimen, the maximum plasma concentration (Cmax) ranged from 0.26 to 0.52 ng/mL, and the area under the curve (AUC) was also very low. The estimated elimination half-life was short, between 1.45 and 2.45 hours.[6]

Q4: What are some starting points for designing an in vivo pharmacokinetic study for a new this compound derivative?

A4: A typical study would involve administering the compound to rodents (e.g., rats or mice) via the intended route (e.g., oral gavage) and a control intravenous route. Serial blood samples are collected at predetermined time points, and the plasma is analyzed for drug concentration using a validated bioanalytical method like LC-MS/MS. Key parameters to determine include bioavailability, Cmax, Tmax, AUC, clearance, and half-life.

Q5: How can I improve the metabolic stability of my peptidomimetic compound?

A5: Several strategies can be employed to enhance metabolic stability:

  • N- and/or C-terminal modifications: Capping the ends of the peptide can protect against exopeptidases.

  • D-amino acid substitution: Replacing L-amino acids with their D-isomers at cleavage sites can hinder protease recognition.[12]

  • Use of unnatural amino acids: Incorporating non-proteinogenic amino acids can provide steric hindrance to metabolic enzymes.

  • Cyclization: Creating a cyclic peptide can reduce susceptibility to proteases.[12]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and a Derivative

CompoundVirusCell LineEC50 (nM)Reference
This compoundHuman Rhinovirus (HRV) Serotypes (mean of 48)H1-HeLa/MRC-5~23[13]
Compound 1Human Rhinovirus (HRV) Serotypes (mean of 35)H1-HeLa50 (range: 14-122)[1]
Compound 1Related Picornaviruses (mean of 8)H1-HeLa/MRC-575 (range: 7-249)[1]

Table 2: Pharmacokinetic Parameters of Intranasally Administered this compound in Healthy Volunteers (Multiple Dose Study - Day 7)

DoseNCmax (ng/mL)Tmax (h)AUC₀₋₃ (ng·h/mL)t₁/₂ (h)
4 mg10.261.00.27-
8 mg30.38 (0.29 - 0.52)0.5 (0.5 - 1.0)0.73 (0.51 - 1.04)1.45, 2.45

Data presented for subjects with detectable concentrations. For the 8 mg dose, values are presented as median (range) where applicable. Half-life could only be estimated for two subjects. Data sourced from a clinical trial on intranasal administration.[6]

Experimental Protocols

Protocol: Single-Dose Oral Pharmacokinetic Study in Rats

1. Objective: To determine the key pharmacokinetic parameters of a this compound derivative following oral administration in Sprague-Dawley rats.

2. Materials:

  • Test compound (this compound derivative)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 200-250g)

  • Oral gavage needles (flexible, appropriate size for rats)[14]

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

3. Procedure:

  • Animal Acclimatization: House rats in standard conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the vehicle at the desired concentration.

  • Dosing:

    • Weigh each rat to determine the exact dosing volume (typically 5-10 mL/kg).

    • Administer the compound via oral gavage. Ensure proper technique to avoid administration into the lungs.[4][15]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place blood into EDTA-coated tubes and mix gently.[13][16]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[17]

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the this compound derivative in rat plasma.[18][19]

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Data Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate the following pharmacokinetic parameters using appropriate software (e.g., WinNonLin): Cmax, Tmax, AUC, clearance (Cl/F), volume of distribution (Vd/F), and elimination half-life (t₁/₂).

Visualizations

rupintrivir_moa cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Genome Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Functional_Proteins Structural & Non-structural Viral Proteins Polyprotein->Functional_Proteins Cleavage by 3C/3CL Protease New_Virions Assembly of New Virions Functional_Proteins->New_Virions This compound This compound Derivative 3C_Protease Viral 3C/3CL Protease This compound->3C_Protease Irreversible Inhibition

Caption: Mechanism of action of this compound derivatives.

pk_workflow Start Start: PK Study Dosing Compound Administration (Oral Gavage) Start->Dosing Blood_Collection Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Collection Plasma_Separation Sample Processing: Centrifugation to obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis: Quantify Drug Concentration Sample_Storage->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis: Calculate Parameters (AUC, Cmax, t½) LCMS_Analysis->Data_Analysis End End: PK Profile Data_Analysis->End

Caption: Experimental workflow for an in vivo pharmacokinetic study.

troubleshooting_pk Low_Bioavailability Low Oral Bioavailability? Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Yes First_Pass High First-Pass Metabolism Low_Bioavailability->First_Pass Yes Efflux P-gp Efflux Low_Bioavailability->Efflux Yes Formulation Improve Formulation (e.g., SEDDS, Nanosuspension) Poor_Solubility->Formulation Structural_Mod Structural Modification (Improve Stability) First_Pass->Structural_Mod Alt_Route Consider Alternative Route (e.g., IV, IN) First_Pass->Alt_Route Efflux->Structural_Mod

Caption: Troubleshooting logic for low oral bioavailability.

References

Rupintrivir Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general technical guide for researchers studying the stability and degradation of rupintrivir. The quantitative data and degradation pathways presented are illustrative and based on the chemical structure of this compound and established principles of drug degradation.[1][2][3] Publicly available, long-term stability data for this compound is limited. Researchers should generate their own data for specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C.[2] For short-term storage of solutions, it is recommended to prepare them fresh. If storage is necessary, solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.

Q2: What are the main factors that can cause this compound to degrade?

Based on its chemical structure, which includes ester, amide, and lactam functionalities, this compound is potentially susceptible to degradation under the following conditions:

  • Hydrolysis: Acidic or basic conditions can lead to the cleavage of the ester and amide bonds.[1]

  • Oxidation: The presence of oxidizing agents may affect the molecule.

  • Photolysis: Exposure to UV or visible light can cause degradation.

  • Thermal Stress: High temperatures can accelerate degradation reactions.[1]

Q3: What analytical method is suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and its degradation products.[4][5][6] An HPLC method allows for the separation of the parent drug from any impurities or degradants, enabling accurate quantification of its purity over time. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[4]

Q4: I am observing a rapid loss of this compound potency in my cell-based assays. What could be the cause?

Several factors could contribute to this issue:

  • Solution Instability: If you are using aqueous buffers, the pH of the medium could be causing hydrolytic degradation of this compound over the course of the experiment. Prepare fresh solutions before each experiment.

  • Adsorption to Labware: Peptide-like molecules can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware.

  • Cellular Metabolism: While this compound is designed to be a protease inhibitor, cellular enzymes could potentially metabolize the compound. Include appropriate controls to assess the stability of this compound in your cell culture medium without cells.

Troubleshooting Guides

Issue 1: Inconsistent Results in Long-Term Stability Studies
Possible Cause Troubleshooting Step
Inadequate Control of Environmental Factors Ensure that temperature and humidity are consistently monitored and controlled in your stability chambers. Protect samples from light exposure by using amber vials or storing them in the dark.
Sample Preparation Variability Use a validated and standardized procedure for sample preparation. Ensure complete dissolution and accurate dilution.
Analytical Method Not Robust Validate your HPLC method for robustness by intentionally varying parameters like mobile phase composition, pH, and flow rate to ensure it is not affected by small changes.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step
Degradation of this compound This is the most likely cause. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the new peaks correspond to degradants.
Contamination Inject a blank (solvent) to ensure the peak is not from the solvent or the HPLC system. Check all reagents and labware for potential contaminants.
Impurity in the Original Sample Analyze a freshly prepared sample from a new batch of this compound to see if the peak is present from the start.

Summary of (Hypothetical) Quantitative Degradation Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Table 1: Effect of pH on this compound Stability at 40°C

pHTime (days)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
2.0 (0.01 N HCl)785.210.52.1
7.0 (Water)798.50.8<0.5
12.0 (0.01 N NaOH)770.815.38.7

Table 2: Effect of Temperature and Oxidative Stress on this compound Stability

ConditionTime (days)This compound Remaining (%)Total Degradants (%)
60°C (Thermal)1492.17.9
3% H₂O₂ at 25°C (Oxidative)289.710.3
Photostability (ICH Q1B)1095.34.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO or acetonitrile.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).

    • Inject the sample into the HPLC system.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to the target concentration, and analyze by the stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock Solution stress_solutions Prepare Stress Solutions (Acid, Base, Oxidant, etc.) acid Acid Hydrolysis stress_solutions->acid Incubate under stress base Base Hydrolysis stress_solutions->base Incubate under stress oxidative Oxidative Degradation stress_solutions->oxidative Incubate under stress thermal Thermal Degradation stress_solutions->thermal Incubate under stress photo Photolytic Degradation stress_solutions->photo Incubate under stress hplc Stability-Indicating HPLC acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Characterize peaks quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation This compound This compound C₃₁H₃₉FN₄O₇ Ester | Amide | Lactam | Isoxazole hydrolysis_product1 Product A Ester Hydrolysis Carboxylic Acid + Ethanol This compound->hydrolysis_product1 H⁺ / OH⁻ hydrolysis_product2 Product B Amide Hydrolysis Cleavage of Peptide Bond This compound->hydrolysis_product2 H⁺ / OH⁻ oxidation_product Product C N-oxide or Hydroxylation This compound->oxidation_product [O]

References

Minimizing cytotoxicity of Rupintrivir in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Rupintrivir in primary cell cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize potential cytotoxicity and ensure the success of your experiments. While this compound generally exhibits low cytotoxicity in immortalized cell lines, primary cells can be more sensitive to xenobiotic compounds.[1] This guide is designed to proactively address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (formerly AG7088) is a potent and selective irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme crucial for viral replication.[2][3] It has also been studied for its activity against other picornaviruses and coronaviruses.[4][5] The mechanism of action involves forming a covalent bond with the active site cysteine of the 3C protease.[3]

Q2: I'm observing high levels of cell death in my primary cell cultures after treatment with this compound. What could be the cause?

While this compound has a good safety profile in many cell lines, primary cells are inherently more sensitive.[1] Several factors could contribute to increased cytotoxicity:

  • Concentration: The effective concentration (EC50) for antiviral activity may be close to the cytotoxic concentration (CC50) in sensitive primary cells.

  • Solvent Toxicity: this compound is often dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to primary cells.

  • Cell Type: Different primary cell types have varying sensitivities to drugs.

  • Culture Conditions: Suboptimal culture conditions can stress primary cells, making them more susceptible to drug-induced toxicity.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

Here are several strategies to mitigate cytotoxicity:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration with the highest cell viability.

  • Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is well below the toxic threshold for your specific primary cells (typically <0.1%).

  • Use a Different Formulation: For hydrophobic compounds like this compound, using drug delivery systems like liposomes or nanospheres in some applications can reduce toxicity.[6] While not standard for in vitro assays, for longer-term cultures, this could be a consideration.

  • Include Protective Agents: Co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity caused by oxidative stress, a common mechanism of drug-induced injury.[7][8][9][10]

  • Optimize Cell Culture Conditions: Ensure your primary cells are healthy and not stressed before adding this compound. This includes using the recommended seeding density, appropriate medium, and proper handling techniques.[11][12] For long-term experiments, change the medium with fresh compound every 48 hours to maintain a consistent concentration and remove metabolic waste.[13]

Q4: What are the best methods to assess this compound's cytotoxicity in primary cells?

A multi-assay approach is recommended to get a comprehensive understanding of cytotoxicity.

  • Metabolic Assays (e.g., AlamarBlue/resazurin): These assays measure the metabolic activity of viable cells.[14][15][16]

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[17][18][19][20][21]

  • Apoptosis Assays (e.g., Caspase-Glo 3/7): These assays measure the activity of caspases, which are key mediators of programmed cell death (apoptosis).[22][23][24][25]

Troubleshooting Guides

Guide 1: High Background Signal in Cytotoxicity Assays
Potential Cause Recommended Solution
High Spontaneous LDH Release Cells may be stressed or at too high a density. Optimize cell seeding density and ensure gentle handling during plating.[26]
Phenol Red Interference Phenol red in the culture medium can interfere with colorimetric and fluorometric readings. Use phenol red-free medium for the assay or a buffer that reduces quenching.[27]
Microbial Contamination Contamination can lead to increased metabolic activity or cell lysis. Regularly check cultures for contamination.
Compound Interference The test compound itself might interfere with the assay reagents. Run controls with the compound in cell-free medium to check for interference.
Guide 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting.
Edge Effects in Multi-well Plates Evaporation from wells on the edge of the plate can concentrate compounds and affect cell viability. To minimize this, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or medium.
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
Variable Incubation Times Adhere strictly to the recommended incubation times for both the compound treatment and the assay itself.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for this compound in different primary cell types. This is for illustrative purposes to guide your experimental design.

Primary Cell Type Assay This compound CC50 (µM) This compound EC50 (µM) Selectivity Index (SI = CC50/EC50)
Primary Human Bronchial Epithelial CellsAlamarBlue>1000.05>2000
Primary Human HepatocytesLDH Release750.1750
Primary Rat Cortical NeuronsCaspase-3/7500.2250

Note: CC50 (50% cytotoxic concentration) and EC50 (50% effective concentration) values are hypothetical and will vary based on experimental conditions. A higher selectivity index is desirable.[27]

Experimental Protocols

Protocol 1: AlamarBlue (Resazurin) Cell Viability Assay

This assay measures the reducing power of living cells to determine viability.[14][15][16]

  • Cell Plating: Seed primary cells in a 96-well plate at the optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Correct for background fluorescence/absorbance from medium-only wells. Plot the signal versus this compound concentration to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged membranes.[17][18][19][20][21]

  • Cell Plating and Treatment: Follow steps 1-3 from the AlamarBlue protocol. Include three sets of controls: vehicle control (spontaneous LDH release), untreated cells lysed with Triton X-100 (maximum LDH release), and medium-only (background).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.[22][23][24][25]

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat as described in the AlamarBlue protocol.

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal versus this compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_alamarblue AlamarBlue Assay cluster_ldh LDH Assay cluster_caspase Caspase-Glo 3/7 Assay plate_cells Plate Primary Cells treat_compound Treat with this compound (Serial Dilution) plate_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate add_ab Add AlamarBlue incubate->add_ab collect_sup Collect Supernatant incubate->collect_sup add_caspase Add Caspase-Glo Reagent incubate->add_caspase incubate_ab Incubate (1-4h) add_ab->incubate_ab read_ab Read Fluorescence/ Absorbance incubate_ab->read_ab add_ldh Add LDH Reagent collect_sup->add_ldh read_ldh Read Absorbance add_ldh->read_ldh incubate_caspase Incubate (1-3h) add_caspase->incubate_caspase read_caspase Read Luminescence incubate_caspase->read_caspase

Caption: Workflow for assessing this compound cytotoxicity in primary cells.

troubleshooting_flow start High Cytotoxicity Observed check_conc Is this compound concentration optimized? start->check_conc check_dmso Is final DMSO concentration <0.1%? check_conc->check_dmso Yes mitigation Implement Mitigation Strategies: - Lower this compound dose - Use fresh dilutions - Add N-acetylcysteine (NAC) - Change media every 48h check_conc->mitigation No check_health Are primary cells healthy (morphology, density)? check_dmso->check_health Yes check_dmso->mitigation No check_assays Are assay controls (max/spontaneous release) behaving as expected? check_health->check_assays Yes check_health->mitigation No check_assays->mitigation No re_evaluate Re-evaluate Cytotoxicity check_assays->re_evaluate Yes mitigation->re_evaluate

Caption: Troubleshooting logic for unexpected cytotoxicity.

signaling_pathways cluster_drug Drug-Induced Stress cluster_cellular_response Potential Cellular Responses cluster_mitigation Mitigation Point This compound This compound (High Concentration or Off-Target Effects) mito_dys Mitochondrial Dysfunction This compound->mito_dys ros Increased ROS (Oxidative Stress) This compound->ros mito_dys->ros caspase_act Caspase-3/7 Activation mito_dys->caspase_act ros->caspase_act cell_death Apoptosis / Necrosis caspase_act->cell_death nac N-acetylcysteine (NAC) nac->ros Scavenges

Caption: Potential pathways of drug-induced cytotoxicity.

References

Technical Support Center: Rupintrivir Resistance in Human Rhinovirus 3C Protease

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with rupintrivir and its resistance mutations in human rhinovirus (HRV) 3C protease.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (formerly AG7088) is an antiviral agent that acts as a potent, selective, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease.[1][2] The 3C protease is an enzyme essential for viral replication, as it processes the viral polyprotein into functional proteins.[3] this compound contains a Michael acceptor moiety that forms a covalent bond with the active-site cysteine residue (Cys147) of the 3C protease, thereby inactivating the enzyme and inhibiting viral replication.[4][5]

Q2: How does resistance to this compound develop in human rhinoviruses?

A2: Resistance to this compound develops through the accumulation of amino acid substitutions in the 3C protease.[1][6][7][8] These mutations typically arise after serial passage of the virus in the presence of increasing concentrations of the drug.[1][6][7][8] The development of resistance is generally a slow process, and often requires multiple mutations to confer a significant reduction in susceptibility.[1][4]

Q3: What are the known amino acid mutations in HRV 3C protease that confer resistance to this compound?

A3: Several mutations have been identified in different HRV serotypes that are associated with reduced susceptibility to this compound. Common mutations have been observed at or near residue 130.[1][6][7][8] For a detailed list of mutations and their effects, please refer to the data summary tables below.

Q4: How significant is the resistance conferred by these mutations?

A4: The level of resistance conferred by these mutations is generally considered to be minimal to moderate.[1][4][6][7][8] For instance, in HRV 14, initial resistance was observed to be around seven-fold, with further passages and accumulation of mutations leading to only minimal further reductions in susceptibility.[1][4][6][7] In some other HRV serotypes, genotypic changes were observed with no significant initial reduction in susceptibility.[1][6][7]

Data Presentation: this compound Resistance Mutations

The following tables summarize the key amino acid substitutions in HRV 3C protease that have been associated with this compound resistance and the corresponding fold change in the 50% effective concentration (EC50).

Table 1: Summary of this compound Resistance Mutations in Various HRV Serotypes

HRV SerotypeAmino Acid Substitution(s)Fold Change in EC50 (vs. Wild-Type)Reference
HRV 14T129A, T131A, Y139H, T143P7 to 16-fold[4]
HRV 14A121V, Y139H (in addition to initial mutations)Up to 5-fold further reduction[1]
HRV 2N165TNo significant reduction initially[1][6]
HRV 2E3G, A103V (in addition to N165T)~5-fold[6]
HRV 39N130K, L136FNo significant reduction initially[1]
HRV 39S105T (in addition to initial mutations)Minimal further reduction[1]
HRV HanksT130ANo significant reduction initially[1]

Table 2: Susceptibility of Engineered HRV 14 Mutants to this compound

HRV 14 3C Protease MutantFold Change in EC50 (vs. Wild-Type)Reference
T129ANo reduction[4]
T131ANo reduction[4]
Y139HNo reduction[4]
T143PNo reduction[4]
T129A + T131A + Y139H + T143P7 to 16-fold[4]

Experimental Protocols

The following are generalized protocols for key experiments involved in the study of this compound resistance.

1. Generation of this compound-Resistant HRV Variants by Serial Passage

This protocol describes the method for selecting for this compound-resistant HRV variants in cell culture.

  • Materials:

    • H1-HeLa cells

    • HRV serotypes (e.g., HRV 14, 2, 39, Hanks)

    • This compound

    • Cell culture medium and supplements

    • 96-well plates and other standard cell culture labware

  • Procedure:

    • Seed H1-HeLa cells in 96-well plates.

    • Infect the cells with the desired HRV serotype at a specific multiplicity of infection (MOI), for example, 0.1.[4]

    • Add this compound to the culture medium at a concentration up to 3.5 times the predetermined EC50 value for the wild-type virus.[4]

    • Incubate the cultures and monitor for the development of cytopathic effect (CPE).

    • When at least 50% CPE is observed, harvest the supernatant containing the progeny virus.[4]

    • For the subsequent passage, infect fresh H1-HeLa cells with 0.2 to 0.5 ml of the harvested supernatant.[4]

    • Increase the concentration of this compound in one- to three-fold increments for each subsequent passage.[4]

    • Repeat the passage process, monitoring for CPE and harvesting the supernatant.

    • After a desired number of passages or a significant reduction in susceptibility is suspected, sequence the 3C protease region of the viral genome to identify mutations.

2. Antiviral Susceptibility Assay (CPE Inhibition Assay)

This protocol outlines a method to determine the EC50 of this compound against wild-type and mutant HRV.

  • Materials:

    • H1-HeLa cells

    • Wild-type and mutant HRV stocks

    • This compound

    • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino) carbonyl]-2H-tetrazolium hydroxide) dye

    • Phenazine methosulfate (PMS)

    • Microplate reader

  • Procedure:

    • Prepare a suspension of H1-HeLa cells at a final concentration of 2 x 10^5 cells/ml.[8]

    • In a 96-well plate, add serial dilutions of this compound.

    • Add the cell suspension to the wells.

    • Infect the cells with HRV at a predetermined MOI (e.g., 0.08 for HRV 14).[8]

    • Include appropriate controls: uninfected cells, infected cells without the drug, and drug-only controls.

    • Incubate the plate for a period sufficient for CPE to develop in the infected, untreated wells (e.g., three days).[8]

    • Add a mixture of XTT and PMS to each well.[8]

    • Incubate to allow for the development of the formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference at 650 nm).[8]

    • Calculate the EC50 value, which is the concentration of this compound that results in a 50% reduction of CPE.[4]

3. Site-Directed Mutagenesis of HRV 3C Protease

This protocol provides a general workflow for introducing specific mutations into the 3C protease gene to confirm their role in resistance.

  • Materials:

    • Plasmid containing the wild-type HRV cDNA

    • Mutagenic primers designed to introduce the desired amino acid substitution

    • High-fidelity DNA polymerase

    • DNase I

    • Competent E. coli cells

    • Standard molecular biology reagents and equipment

  • Procedure:

    • Design and synthesize primers containing the desired mutation in the 3C protease coding sequence.

    • Perform PCR using the wild-type HRV cDNA plasmid as a template and the mutagenic primers to generate the mutated plasmid.

    • Digest the parental, non-mutated template DNA with DNase I.

    • Transform the mutated plasmid into competent E. coli cells.

    • Select for transformed colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

    • Use the confirmed mutant plasmid to generate infectious HRV variants containing the specific 3C protease mutation.

    • Test the susceptibility of the resulting mutant virus to this compound using the antiviral susceptibility assay described above.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No resistant variants are generated after multiple passages. The starting concentration of this compound is too high, leading to complete inhibition of viral replication.Begin selection with a lower, sub-inhibitory concentration of this compound and increase the concentration more gradually in subsequent passages.
The virus has a high genetic barrier to resistance.Continue passaging for an extended period (e.g., beyond 10-12 passages).[8] Consider using a higher initial viral inoculum.
Inconsistent EC50 values in susceptibility assays. Variability in cell density or viral inoculum.Ensure accurate and consistent cell counting and viral titration. Use a standardized MOI for all experiments.
Degradation of this compound.Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Contamination of cell cultures.Regularly test cell cultures for mycoplasma and other contaminants.
Identified mutations do not confer resistance when tested individually. Resistance phenotype requires the presence of multiple mutations.This is a known phenomenon for this compound resistance.[4] Use site-directed mutagenesis to create viruses with combinations of the identified mutations to assess their synergistic effect on resistance.
Difficulty in sequencing the 3C protease region of the resistant virus. Low viral titer in the harvested supernatant.Concentrate the virus from the supernatant before RNA extraction. Optimize RT-PCR conditions (e.g., primer design, annealing temperature).

Mandatory Visualizations

experimental_workflow cluster_generation Generation of Resistant Variants cluster_characterization Characterization of Resistant Variants cluster_confirmation Confirmation of Resistance Mutations start Start with Wild-Type HRV infect_cells Infect H1-HeLa Cells start->infect_cells add_this compound Add Increasing Concentrations of this compound infect_cells->add_this compound monitor_cpe Monitor for Cytopathic Effect (CPE) add_this compound->monitor_cpe harvest Harvest Virus Supernatant monitor_cpe->harvest passage Serial Passage harvest->passage passage->infect_cells Repeat sequence_3c Sequence 3C Protease Gene passage->sequence_3c After multiple passages susceptibility_assay Perform Antiviral Susceptibility Assay passage->susceptibility_assay Test resistant population identify_mutations Identify Amino Acid Substitutions sequence_3c->identify_mutations sdm Site-Directed Mutagenesis identify_mutations->sdm determine_ec50 Determine EC50 and Fold-Resistance susceptibility_assay->determine_ec50 generate_mutant Generate Recombinant Mutant Virus sdm->generate_mutant test_mutant Test Susceptibility of Mutant Virus generate_mutant->test_mutant confirm_phenotype Confirm Resistance Phenotype test_mutant->confirm_phenotype

Caption: Experimental workflow for identifying and characterizing this compound resistance mutations in HRV 3C protease.

References

Validation & Comparative

A Comparative Guide to Rupintrivir and GC376: Broad-Spectrum Protease Inhibitors in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, the inhibition of viral proteases remains a cornerstone of drug development. These enzymes are critical for the viral life cycle, processing viral polyproteins into functional units necessary for replication. This guide provides a detailed comparison of two prominent broad-spectrum protease inhibitors: Rupintrivir and GC376. While this compound has been extensively studied for its activity against picornaviruses, GC376 has emerged as a potent inhibitor of coronaviruses. This document will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in their evaluation.

At a Glance: Key Properties of this compound and GC376

FeatureThis compoundGC376
Primary Viral Target Picornaviridae (e.g., Rhinoviruses, Enteroviruses)Coronaviridae (e.g., SARS-CoV, MERS-CoV, FIPV, SARS-CoV-2), Noroviruses
Enzyme Target 3C Protease (3Cpro)3C-like Protease (3CLpro)
Mechanism of Action Irreversible, covalent inhibitor of the catalytic cysteine residue in the 3C protease active site.Prodrug of GC373, which acts as a covalent inhibitor of the catalytic cysteine residue in the 3CLpro active site.[1]
Spectrum of Activity Broad-spectrum against a wide range of human rhinoviruses (HRV) and other enteroviruses.[2]Broad-spectrum against a variety of coronaviruses affecting both humans and animals, as well as noroviruses.[1][3]

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound and GC376 against a range of viruses, presented as 50% inhibitory concentration (IC50) from enzymatic assays and 50% effective concentration (EC50) from cell-based antiviral assays.

This compound: In Vitro Efficacy Data
VirusAssay TypeCell LineIC50 / EC50 (nM)Reference
Human Rhinovirus (HRV)
48 HRV Serotypes (mean)Cell Protection AssayH1-HeLa, MRC-5EC50: 23[4]
23 HRV Clinical Isolates (mean)Cell Protection AssayH1-HeLaEC50: 24 (range: 3-104)[2]
HRV-14Plaque Reduction-IC50: 85,000[5]
Human Enterovirus (HEV)
4 HEV Strains (mean)Cell Protection Assay-EC50: 41 (range: 7-137)[2]
Enterovirus 71 (EV71)Antiviral AssayRDEC50: ~1[6]
Enterovirus 71 (EV-A71)CPE Inhibition/RNA Yield ReductionHIOsEC50: 400 / 1400[7]
Enterovirus 71 (EV-A71)CPE Inhibition/RNA Yield ReductionRDEC50: 60 / 200[7]
SARS-CoV-2 3CL Protease Inhibition-IC50: ~67,000[8]
GC376: In Vitro Efficacy Data
VirusAssay TypeCell LineIC50 / EC50 (µM)Reference
Coronaviruses
SARS-CoV-23CLpro Inhibition-IC50: 0.03-0.16[9]
SARS-CoV-23CLpro Inhibition-IC50: 0.89[10]
SARS-CoV-2CPE AssayVeroEC50: 3.37[1]
SARS-CoV-2CPE Assay-EC50: 2.19-3.37[9]
SARS-CoV3CLpro Inhibition-IC50: 4.35[10]
MERS-CoV3CLpro Inhibition-IC50: 1.56[10]
Feline Infectious Peritonitis Virus (FIPV)3CLpro Inhibition-IC50: 0.72[10]
Porcine Epidemic Diarrhea Virus (PEDV)3CLpro Inhibition-IC50: 1.11[10]
Transmissible Gastroenteritis Virus (TGEV)3CLpro Inhibition-IC50: 0.82[10]
Human Coronavirus (HCoV) 229ECPE Assay-EC50: 0.099-3.37[11]
Human Coronavirus (HCoV) NL63CPE Assay-EC50: 0.099-3.37[11]
Human Coronavirus (HCoV) OC43CPE Assay-EC50: 0.099-3.37[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate protease inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Protease Activity Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the purified viral protease.

Principle: A synthetic peptide substrate containing the protease cleavage site is flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the proximity of the quencher dampens the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the protease activity.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the specific protease (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Protease Solution: Dilute the purified 3C or 3CL protease to the desired final concentration (e.g., 50 nM) in assay buffer.

    • Substrate Solution: Dissolve the FRET peptide substrate in DMSO to create a stock solution and then dilute to the final working concentration (e.g., 10 µM) in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (this compound or GC376) in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well black plate, add a small volume (e.g., 5 µL) of each inhibitor dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the protease solution (e.g., 20 µL) to all wells except the negative controls and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution (e.g., 25 µL) to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL pair) kinetically over a set period (e.g., 30-60 minutes).

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assays

These assays measure the ability of a compound to inhibit viral replication in a cellular context.

Principle: Many viruses cause visible damage, or cytopathic effect, to infected cells. This assay measures the ability of an antiviral compound to protect cells from virus-induced CPE.

Detailed Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., HeLa for rhinoviruses, Vero E6 for coronaviruses) into 96-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • On the day of the assay, remove the growth medium from the cell monolayers.

    • Add the prepared compound dilutions to the wells.

    • Infect the cells with a pre-titered amount of virus that causes significant CPE within a few days (e.g., multiplicity of infection [MOI] of 0.01-0.1). Include uninfected cell controls and infected, untreated virus controls.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication (e.g., 3-5 days).

  • CPE Assessment and Data Analysis:

    • Visually inspect the cell monolayers under a microscope to assess the degree of CPE.

    • Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

    • Concurrently, a cytotoxicity assay (CC50) should be performed by treating uninfected cells with the same compound dilutions to determine the compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated as a measure of the therapeutic window.

Principle: This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Detailed Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the test compound.

    • In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units [PFU]) with each compound dilution for a set time (e.g., 1 hour).

  • Infection:

    • Wash the cell monolayers and inoculate them with the virus-compound mixtures.

    • Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound dilution. This prevents the spread of progeny virus, leading to the formation of discrete plaques.

    • Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) that stains living cells, leaving the plaques as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.

Principle: This assay measures the reduction in the amount of viral RNA produced in infected cells treated with an antiviral compound.

Detailed Methodology:

  • Infection and Treatment: Infect cell monolayers in multi-well plates with the virus in the presence of serial dilutions of the test compound, as described for the CPE assay.

  • RNA Extraction: At a specific time point post-infection (e.g., 24-48 hours), lyse the cells and extract the total RNA from both the cells and the supernatant.

  • Quantitative RT-PCR (qRT-PCR):

    • Perform reverse transcription to convert the viral RNA into cDNA.

    • Quantify the amount of viral cDNA using real-time PCR with primers and probes specific to a viral gene.

  • Data Analysis:

    • Normalize the viral RNA levels to a housekeeping gene to account for variations in cell number.

    • Calculate the percentage of viral RNA reduction for each compound concentration relative to the untreated virus control.

    • Plot the percentage of reduction against the logarithm of the compound concentration to determine the EC50 value.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the viral replication cycle targeted by these inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 Viral Replication Cycle & Protease Inhibition Entry 1. Viral Entry Uncoating 2. Uncoating & Genomic RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Proteolysis 4. Polyprotein Cleavage Translation->Proteolysis Protease 3C / 3CL Protease Translation->Protease Replication 5. RNA Replication Proteolysis->Replication Functional Viral Proteins Assembly 6. Assembly of New Virions Replication->Assembly New Viral RNA Release 7. Release Assembly->Release Protease->Proteolysis Catalyzes Inhibitor This compound / GC376 Inhibitor->Protease Inhibits

Caption: Viral replication cycle and the inhibitory action of protease inhibitors.

G cluster_1 Experimental Workflow for Protease Inhibitor Evaluation Start Start: Compound Library FRET Primary Screen: FRET-based Protease Assay Start->FRET IC50 Determine IC50 FRET->IC50 CellBased Secondary Screen: Cell-based Antiviral Assays (CPE, Plaque, Yield Reduction) IC50->CellBased Active Compounds EC50_CC50 Determine EC50 & CC50 CellBased->EC50_CC50 SI Calculate Selectivity Index (SI) EC50_CC50->SI Lead Lead Compound Identification SI->Lead High SI

Caption: A typical workflow for the evaluation of antiviral protease inhibitors.

Conclusion

This compound and GC376 are potent protease inhibitors with distinct but overlapping antiviral spectra. This compound demonstrates remarkable efficacy against a wide array of picornaviruses, making it a valuable tool for research in this area. Conversely, GC376 has shown significant promise as a broad-spectrum anti-coronavirus agent, with activity against several coronaviruses of public health concern. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to compare these two inhibitors and to design further studies aimed at developing novel antiviral therapies. The continued investigation of these and similar compounds is essential in the ongoing effort to combat viral diseases.

References

A Structural Showdown: Rupintrivir's Engagement with Diverse Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Rupintrivir, a potent irreversible inhibitor of the 3C protease of human rhinoviruses (HRV), has been a critical tool in understanding picornavirus replication and a scaffold for the development of broad-spectrum antiviral agents.[1][2][3] Its efficacy is rooted in the high conservation of the 3C protease active site among various picornaviruses.[1][3] This guide provides a detailed structural and quantitative comparison of this compound's binding to the 3C proteases of different human rhinoviruses, enteroviruses, and the structurally related 3C-like protease (Mpro) of SARS-CoV-2, supported by experimental data and methodologies.

Quantitative Comparison of this compound's Inhibitory Activity

The inhibitory potency of this compound varies across different viral proteases, reflecting subtle but significant differences in their active site architecture. The following table summarizes key quantitative data from various in vitro studies.

Viral ProteaseVirus Species/SerotypeAssay TypeMeasured Value (EC50/IC50)Reference(s)
3C ProteaseHuman Rhinovirus (HRV)Cell-based (CPE)3 - 183 nM[1][3]
3C ProteaseHuman Rhinovirus 14 (HRV-14)Cell-based (CPE)52 nM[4]
3C ProteaseEnterovirus 68 (EV68)Crystallography-[5]
3C ProteaseEnterovirus 71 (EV71)Crystallography-[6][7]
3C ProteaseCoxsackievirus A16 (CVA16)Crystallography-[6]
3C-like Protease (Mpro)SARS-CoV-2Biochemical (FRET)68 ± 7 µM[5]
3C-like Protease (Mpro)SARS-CoV-1Biochemical (FRET)>100 µM[5]
3C-like ProteaseNorovirus (Norwalk)Replicon Assay0.32 ± 0.13 µM[8]

Note: EC50 (50% effective concentration) values from cell-based assays reflect the compound's ability to inhibit viral replication, while IC50 (50% inhibitory concentration) values from biochemical assays measure direct inhibition of the purified protease.

Structural Insights into this compound's Binding Plasticity

High-resolution crystal structures of this compound in complex with various viral proteases reveal a conserved binding mode within the picornavirus family and a distinct, less favorable interaction with the SARS-CoV-2 main protease.

Picornavirus 3C Proteases (HRV, EV68, EV71, CVA16):

This compound binds covalently to the catalytic cysteine residue in the active site of picornaviral 3C proteases.[4] The inhibitor's peptide-like scaffold occupies the substrate-binding cleft, with its various side chains making extensive hydrogen bonding and hydrophobic interactions with the S1, S2, and S4 subsites of the protease.[9] Sequence alignments of numerous HRV and other enterovirus 3C proteases show that 13 of the 14 amino acid residues involved in side-chain interactions with this compound are strictly conserved, explaining its broad-spectrum activity against this family of viruses.[1][3]

Despite this conservation, minor variations in the active site can influence binding affinity. For instance, in the 3C proteases of Enterovirus 71 and Coxsackievirus A16, a "half-closed" S2 subsite and a smaller S1' subsite slightly alter the positioning of this compound, which may contribute to differences in inhibitory activity compared to HRV 3C proteases.[6][7]

SARS-CoV-2 Main Protease (Mpro):

While structurally related to the 3C protease, the active site of SARS-CoV-2 Mpro presents a different landscape for this compound.[5] The inhibitor binds non-covalently and in a unique conformation, where it physically separates the catalytic cysteine and histidine residues of the protease.[5] This unusual binding mode results in a significant loss of key hydrogen bonds that are crucial for potent inhibition in picornavirus proteases.[5] Consequently, this compound's inhibitory activity against SARS-CoV-2 Mpro is dramatically reduced, as reflected by its high IC50 value.[5]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the general mechanism of action for a protease inhibitor like this compound and a typical experimental workflow for its evaluation.

protease_inhibition_mechanism Mechanism of Viral Protease Inhibition cluster_virus Viral Replication Cycle Viral_Polyprotein Viral Polyprotein Viral_Protease Viral 3C/3CL Protease Viral_Polyprotein->Viral_Protease Cleavage Site Functional_Proteins Functional Viral Proteins Viral_Protease->Functional_Proteins Processes Inhibited_Complex Inhibited Protease Viral_Protease->Inhibited_Complex This compound This compound (Protease Inhibitor) This compound->Viral_Protease Binds to Active Site This compound->Inhibited_Complex Inhibited_Complex->Functional_Proteins Blocks Cleavage experimental_workflow Experimental Workflow for Protease Inhibitor Evaluation Start Start Protein_Expression Recombinant Protease Expression & Purification Start->Protein_Expression Biochemical_Assay Biochemical Assay (e.g., FRET) Protein_Expression->Biochemical_Assay Calculate_IC50 Calculate IC50 Biochemical_Assay->Calculate_IC50 Cell_Based_Assay Cell-based Antiviral Assay (e.g., CPE Inhibition) Calculate_IC50->Cell_Based_Assay Calculate_EC50 Calculate EC50 & CC50 Cell_Based_Assay->Calculate_EC50 Structural_Studies Co-crystallization & X-ray Diffraction Calculate_EC50->Structural_Studies Analyze_Binding Analyze Binding Mode & Interactions Structural_Studies->Analyze_Binding End End Analyze_Binding->End

References

A Comparative Guide to Validating Rupintrivir's Irreversible Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the irreversible protease inhibitor Rupintrivir with reversible alternatives, focusing on the experimental validation of its mechanism of action. The content herein is intended to offer a clear, data-driven resource for professionals in the field of antiviral drug development.

Introduction to this compound and its Target

Human rhinoviruses (HRVs) are the primary cause of the common cold and are major contributors to exacerbations of chronic respiratory diseases. A critical enzyme for the HRV life cycle is the 3C protease (3Cpro), a cysteine protease responsible for cleaving the viral polyprotein into functional structural and non-structural proteins. Due to its essential role and high conservation across numerous HRV serotypes, the 3C protease is a prime target for antiviral therapeutics.

This compound (formerly AG7088) is a peptidomimetic, irreversible inhibitor designed to target the HRV 3C protease.[1][2] Its mechanism relies on the formation of a stable, covalent bond with the enzyme's active site, leading to permanent inactivation.[3] This guide will detail the experimental methods used to validate this irreversible mechanism and compare its biochemical profile to that of a non-covalent, reversible inhibitor.

Mechanism of Action: Covalent Inactivation of HRV 3C Protease

The HRV 3C protease functions through a catalytic triad, including a key cysteine residue (Cys147) that acts as a nucleophile to hydrolyze the viral polyprotein at specific glutamine-glycine junctions. This compound is designed as a Michael acceptor, containing an electrophilic α,β-unsaturated ester. This "warhead" is positioned by the peptidomimetic backbone to react with the nucleophilic Cys147 in the enzyme's active site. The resulting Michael addition forms a stable, irreversible covalent bond, thus permanently disabling the protease.[3][4]

The diagram below illustrates the viral polyprotein processing pathway and its inhibition by this compound.

G Polyprotein Viral Polyprotein HRV_3C_Pro HRV 3C Protease Polyprotein->HRV_3C_Pro binds to P1 Structural Proteins (P1) MatureProteins Mature Functional Proteins P1->MatureProteins P2P3 Non-Structural Proteins (P2-P3) P2P3->MatureProteins Replication Viral Replication MatureProteins->Replication This compound This compound This compound->HRV_3C_Pro covalently binds and inactivates HRV_3C_Pro->P1 cleaves HRV_3C_Pro->P2P3 cleaves

Caption: Viral polyprotein processing by HRV 3C protease and its irreversible inhibition by this compound.

Experimental Validation of Irreversible Inhibition

Confirming the irreversible nature of an inhibitor is crucial for understanding its pharmacological profile, including its duration of action and potential for off-target effects. The following experimental protocols are key to validating this compound's mechanism.

Time-Dependent Inhibition (IC₅₀ Shift) Assay

This assay is a primary method to distinguish irreversible from reversible inhibitors. The potency (IC₅₀) of an irreversible inhibitor will appear to increase with longer pre-incubation times with the target enzyme, as more time allows for the covalent bond to form. A reversible inhibitor's IC₅₀ will remain constant regardless of the pre-incubation period.

Experimental Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of recombinant HRV 3C protease and serial dilutions of this compound.

  • Pre-incubation:

    • Condition A (No Pre-incubation): Mix the enzyme, a fluorogenic peptide substrate, and the inhibitor dilutions simultaneously.

    • Condition B (With Pre-incubation): Pre-incubate the enzyme with the inhibitor dilutions for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: For Condition B, initiate the proteolytic reaction by adding the fluorogenic substrate to the pre-incubated enzyme-inhibitor mixture.

  • Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the IC₅₀ value for both conditions by plotting the enzyme activity against the inhibitor concentration. A significant leftward shift in the IC₅₀ curve for the pre-incubated sample confirms time-dependent, irreversible inhibition.

Jump Dilution Assay

This method directly assesses the reversibility of the enzyme-inhibitor complex. An enzyme and a saturating concentration of the inhibitor are pre-incubated to form the complex. This mixture is then rapidly diluted to a point where the inhibitor concentration is well below its Kᵢ. If the inhibitor is reversible, the complex will dissociate, and enzyme activity will be recovered over time. For an irreversible inhibitor, no significant recovery of activity is observed.

Experimental Protocol:

  • Complex Formation: Incubate a high concentration of HRV 3C protease with a saturating concentration of this compound (e.g., 10-20 times its IC₅₀) to ensure maximum complex formation.

  • Rapid Dilution ("Jump"): Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction buffer containing the fluorogenic substrate. This dilution reduces the concentration of free inhibitor to a negligible level.

  • Activity Monitoring: Immediately and continuously monitor the fluorescence signal to measure enzyme activity.

  • Data Analysis: Plot enzyme activity over time. For an irreversible inhibitor like this compound, the activity will remain near zero, showing no recovery. A reversible inhibitor would show a gradual, time-dependent increase in activity as the inhibitor dissociates.

Mass Spectrometry Analysis

Mass spectrometry provides direct physical evidence of covalent bond formation. By analyzing the mass of the enzyme before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor can be detected, confirming the formation of a stable enzyme-inhibitor adduct.

Experimental Protocol:

  • Incubation: Incubate purified HRV 3C protease with an excess of this compound for a sufficient time to allow for covalent modification.

  • Sample Preparation: Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Mass Analysis: Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-MS).

  • Data Interpretation: Compare the mass spectrum of the treated enzyme with that of an untreated control. An increase in mass equal to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.

The workflow for these validation experiments is summarized in the diagram below.

G start Start: Hypothesis of Irreversible Inhibition ic50_shift Time-Dependent IC50 Shift Assay start->ic50_shift check_shift IC50 Shifts Left? ic50_shift->check_shift jump_dilution Jump Dilution Assay check_recovery Activity Recovered? jump_dilution->check_recovery mass_spec Mass Spectrometry Analysis check_mass Mass Adduct Observed? mass_spec->check_mass check_shift->jump_dilution Yes refute_irreversible Conclusion: Mechanism is Reversible check_shift->refute_irreversible No check_recovery->mass_spec No check_recovery->refute_irreversible Yes confirm_irreversible Conclusion: Mechanism is Irreversible check_mass->confirm_irreversible Yes check_mass->refute_irreversible No

Caption: Experimental workflow for the validation of an irreversible inhibition mechanism.

Performance Comparison: Irreversible vs. Reversible Inhibitors

To highlight the distinct characteristics of this compound, we compare its performance metrics with those of a recently identified non-covalent, reversible inhibitor of HRV 3C protease, compound S43 .[5] While this compound's potency is defined by its rate of inactivation, the potency of a reversible inhibitor is defined by its equilibrium dissociation constant (Kᵢ), often approximated by its IC₅₀ value.

Quantitative Data Comparison

The following table summarizes the key kinetic parameters for this compound's orally bioavailable analog, AG7404, and the reversible inhibitor S43. The second-order rate constant (kₒᵦₛ/[I]) reflects the efficiency of covalent modification for the irreversible inhibitor.

ParameterAG7404 (this compound Analog)Compound S43 (Reversible)
Inhibition Type Irreversible (Covalent)Reversible (Non-covalent)
kₒᵦₛ/[I] (M⁻¹s⁻¹) 223,000[6]Not Applicable
IC₅₀ (µM) 0.013 (this compound)[3][6]2.33[5]

Note: The kₒᵦₛ/[I] value is for AG7404, a close, orally bioavailable analog of this compound. The IC₅₀ for this compound against HRV-14 is provided for a general potency comparison.

Comparison of Experimental Outcomes

The expected results from the validation experiments clearly differentiate between the two inhibition mechanisms.

Experimental AssayExpected Outcome for this compound (Irreversible)Expected Outcome for Reversible Inhibitor
IC₅₀ Shift Assay IC₅₀ value decreases with pre-incubation time.IC₅₀ value remains constant regardless of pre-incubation.
Jump Dilution No recovery of enzyme activity after dilution.Time-dependent recovery of enzyme activity observed.
Mass Spectrometry A mass increase corresponding to the inhibitor's MW is detected.No stable mass adduct is observed.

The diagram below contrasts the binding kinetics of irreversible and reversible inhibitors.

G cluster_0 Irreversible Inhibition (this compound) cluster_1 Reversible Inhibition E_I_irr E + I EI_complex_irr E•I (Non-covalent complex) E_I_irr->EI_complex_irr k_on / k_off EI_covalent E-I (Covalent Adduct) EI_complex_irr->EI_covalent k_inact (rate-limiting) E_I_rev E + I EI_complex_rev E•I (Non-covalent complex) E_I_rev->EI_complex_rev k_on / k_off (fast equilibrium)

Caption: Kinetic comparison of irreversible versus reversible enzyme inhibition.

Conclusion

The experimental data robustly validates that this compound functions as a time-dependent, irreversible inhibitor of the HRV 3C protease. Assays such as the IC₅₀ shift, jump dilution, and mass spectrometry provide a clear and complementary set of evidence for its covalent mechanism of action. This contrasts sharply with reversible inhibitors, which are characterized by an equilibrium-based binding and can be readily dissociated from their target. Understanding these fundamental mechanistic differences is paramount for drug development professionals when designing dosing regimens, predicting in vivo efficacy, and assessing safety profiles for new antiviral agents.

References

Comparative analysis of Rupintrivir against other picornavirus inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Rupintrivir, a potent inhibitor of the picornavirus 3C protease, against other notable picornavirus inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes in vitro efficacy data, outlines experimental methodologies, and visualizes key viral and inhibitory pathways to offer an objective evaluation of the current landscape of picornavirus antiviral research.

Introduction to Picornavirus Inhibition Strategies

Picornaviruses, a large family of small RNA viruses, are responsible for a wide array of human and animal diseases, including the common cold (rhinovirus), poliomyelitis (poliovirus), and hand, foot, and mouth disease (enterovirus 71).[1][2] The development of effective antiviral therapies has been a long-standing goal of infectious disease research. Key viral targets for inhibition include the viral capsid, which is essential for cell entry, and viral proteases, which are crucial for the processing of the viral polyprotein into functional viral proteins.[3][4]

This compound is a peptidomimetic antiviral drug that acts as an irreversible inhibitor of the 3C and 3CL proteases.[5] It was initially developed for the treatment of rhinoviruses and has demonstrated broad-spectrum activity against a wide range of picornaviruses in vitro.[6][7][8] This guide will compare this compound with other key picornavirus inhibitors, focusing on their mechanism of action, in vitro efficacy, and resistance profiles.

Comparative Efficacy of Picornavirus Inhibitors

The in vitro efficacy of antiviral compounds is a critical determinant of their potential therapeutic value. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and other selected picornavirus inhibitors against various picornavirus strains. Lower values indicate greater potency.

InhibitorTargetVirus Strain(s)EC50 (µM)IC50 (µM)Reference(s)
This compound 3C ProteaseHuman Rhinovirus (HRV) (49 serotypes)Mean: 0.023-[7][8]
Enterovirus D68 (EV-D68)0.0015 - 0.0051-[9]
Norwalk Virus Replicon0.3 ± 0.1-[10]
Enterovirus 71 (EV71)-7.3 ± 0.8[11]
Pleconaril Capsid (VP1)Human Rhinovirus (HRV)--[3][12]
Enterovirus D68 (EV-D68) (Fermon strain)0.38 ± 0.01-[9]
Pocapavir CapsidPoliovirus--[12]
Enterovirus D68 (EV-D68)Inactive-[9]
Vapendavir CapsidHuman Rhinovirus (HRV)--[13]
Enterovirus D68 (EV-D68)Inactive-[9]
GC376 3C/3CL ProteaseFeline Infectious Peritonitis Virus (FIPV)--[14]
Norovirus--[14]
AG7404 3C ProteaseEnterovirus A71 (EV-A71)--[15]

Mechanism of Action: Targeting the Viral Lifecycle

Picornavirus inhibitors have been developed to target various stages of the viral replication cycle. The two most prominent targets are the viral capsid and the 3C protease.

Capsid Inhibitors

Capsid-binding agents, such as Pleconaril, Pocapavir, and Vapendavir, insert into a hydrophobic pocket in the VP1 capsid protein.[3][12][15] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the host cell cytoplasm.

cluster_entry Viral Entry cluster_inhibition Inhibition by Capsid Binders Virus Virus Host_Cell_Receptor Host Cell Receptor Virus->Host_Cell_Receptor Attachment Endocytosis Endocytosis Host_Cell_Receptor->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Viral_RNA_Release Viral RNA Release Uncoating->Viral_RNA_Release Capsid_Inhibitor Capsid Inhibitor (e.g., Pleconaril) Capsid_Inhibitor->Uncoating Blocks

Caption: Inhibition of viral uncoating by capsid-binding agents.

3C Protease Inhibitors

The picornavirus genome is translated into a single large polyprotein, which must be cleaved by viral proteases to produce individual functional proteins. The 3C protease (3Cpro) is a key enzyme in this process.[16] this compound is a potent irreversible inhibitor of the HRV 3C protease.[6][17] By binding to the active site of the 3C protease, this compound prevents the processing of the viral polyprotein, thereby halting viral replication.[16]

cluster_replication Viral Replication cluster_inhibition Inhibition by 3C Protease Inhibitors Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Polyprotein Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage 3C_Protease 3C Protease 3C_Protease->Cleavage Catalyzes Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Protease_Inhibitor 3C Protease Inhibitor (e.g., this compound) Protease_Inhibitor->3C_Protease Inhibits

Caption: Inhibition of viral polyprotein processing by 3C protease inhibitors.

Experimental Protocols

The in vitro antiviral activity of picornavirus inhibitors is typically assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral yield.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of a compound required to protect cells from the destructive effects of viral replication.

Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of test compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with picornavirus Compound_Addition->Virus_Infection Incubation Incubate for 3-5 days Virus_Infection->Incubation CPE_Evaluation Evaluate cytopathic effect (CPE) Incubation->CPE_Evaluation Data_Analysis Calculate EC50 CPE_Evaluation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

Detailed Methodology:

  • Cell Culture: Monolayers of a susceptible cell line (e.g., HeLa or RD cells) are grown in 96-well microplates.[9]

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 CCID50).[9]

  • Treatment: The diluted compounds are added to the infected cells.

  • Incubation: The plates are incubated at an optimal temperature (e.g., 33°C for rhinovirus) for a period sufficient to allow for viral replication and the development of CPE in control wells (typically 3-5 days).[9]

  • CPE Assessment: The extent of CPE in each well is observed microscopically. Cell viability can be quantified using methods such as the neutral red uptake assay or by measuring ATP levels.[9][18]

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is calculated using regression analysis.[9]

Virus Yield Reduction Assay

This assay directly measures the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Detailed Methodology:

  • Infection and Treatment: Similar to the CPE assay, cell monolayers are infected with a picornavirus and treated with various concentrations of the test compound.

  • Virus Harvest: After incubation, the supernatant and/or cell lysates containing the progeny virus are harvested.

  • Virus Titer Determination: The amount of infectious virus in the harvested samples is quantified by performing a 50% tissue culture infectious dose (TCID50) assay or a plaque assay.

  • Data Analysis: The concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 1 log10) is calculated.[19]

Resistance Development

A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants.

  • This compound: In vitro studies have shown that resistance to this compound develops slowly and is associated with the accumulation of multiple mutations in the 3C protease gene.[6][17] These mutations often result in only minimal to moderate reductions in susceptibility to the drug.[17]

  • Capsid Inhibitors: Resistance to capsid-binding agents can emerge more rapidly and is often associated with single amino acid substitutions in the VP1 protein that alter the drug-binding pocket.[13]

The combination of antiviral agents with different mechanisms of action, such as this compound and a capsid inhibitor like Pleconaril, has been shown to have a synergistic effect and may delay the development of drug resistance.[1][15]

Clinical Development and Future Perspectives

Despite its potent in vitro activity, the clinical development of this compound for the treatment of the common cold was halted due to a lack of efficacy in naturally acquired infections.[6][20] This has been attributed to factors such as the intranasal formulation and potentially insufficient drug concentrations at the site of infection.[20][21] However, this compound and its analogs continue to be investigated for other picornavirus infections, and there is ongoing research into developing orally bioavailable formulations.[6][15]

The development of broad-spectrum picornavirus inhibitors remains a high priority. The combination of direct-acting antivirals, such as protease and capsid inhibitors, with host-targeting agents represents a promising strategy for future therapeutic interventions.[3]

Conclusion

This compound is a potent and broad-spectrum inhibitor of the picornavirus 3C protease with a favorable in vitro resistance profile. While its clinical development for the common cold was unsuccessful, it remains a valuable tool for research and a promising lead compound for the development of new antipicornavirus therapies. Comparative analysis with other inhibitors highlights the diverse strategies being employed to combat picornavirus infections and underscores the importance of continued research into novel antiviral agents and combination therapies.

References

Rupintrivir's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Host Cell Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Rupintrivir's inhibitory activity against its target viral protease and its cross-reactivity with key human host cell proteases. The data presented underscores the high selectivity of this compound, a critical attribute for a successful antiviral therapeutic.

Executive Summary

This compound (formerly AG7088) is a potent, irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs) and other enteroviruses, essential for viral replication.[1][2][3] Its mechanism of action involves the formation of a covalent bond with the active site cysteine of the viral protease.[4] Extensive in vitro studies have demonstrated that this compound exhibits a high degree of selectivity for its viral target, with negligible activity against a broad panel of host cell proteases at therapeutic concentrations. This high selectivity minimizes the potential for off-target effects and associated toxicity.

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against its target viral protease and a panel of human host cell proteases. The data clearly illustrates the significant difference in potency, highlighting the selectivity of this compound.

Target ProteaseProtease ClassOrganismInhibitory Activity
Human Rhinovirus 14 3C ProteaseCysteine ProteaseHuman Rhinoviruskobs/[I] = 1,470,000 M⁻¹s⁻¹
Human Rhinovirus (48 serotypes)Cysteine ProteaseHuman RhinovirusMean EC50 = 0.023 µM[2][5]
Human ElastaseSerine ProteaseHumanNo significant inhibition at 10 µM[2]
Human ThrombinSerine ProteaseHumanNo significant inhibition at 10 µM[2]
Bovine TrypsinSerine ProteaseBovineNo significant inhibition at 10 µM[2]
Bovine ChymotrypsinSerine ProteaseBovineNo significant inhibition at 10 µM[2]
Human Cathepsin BCysteine ProteaseHumanNo significant inhibition at 10 µM[2]
Bovine Cathepsin BCysteine ProteaseBovineNo significant inhibition at 10 µM[2]
Porcine CalpainCysteine ProteasePorcineNo significant inhibition at 10 µM[2]

Note: The inactivation rate constant (kobs/[I]) indicates the efficiency of irreversible inhibition. EC50 represents the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.

Visualizing this compound's Mechanism and Selectivity

The following diagrams illustrate the mechanism of action of this compound and its selective targeting of the viral protease.

Rhinovirus Replication Cycle and this compound Inhibition cluster_host_cell Host Cell Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Uncoating Polyprotein Synthesis Polyprotein Synthesis Viral RNA Release->Polyprotein Synthesis Translation Proteolytic Processing Proteolytic Processing Polyprotein Synthesis->Proteolytic Processing HRV 3C Protease Viral Proteins Viral Proteins Proteolytic Processing->Viral Proteins Mature Viral Replication Viral Replication Viral Proteins->Viral Replication Assembly New Virions New Virions Viral Replication->New Virions Cell Lysis & Release Cell Lysis & Release New Virions->Cell Lysis & Release This compound This compound This compound->Proteolytic Processing Inhibits

Caption: Rhinovirus replication cycle and the inhibitory action of this compound.

This compound's Selective Inhibition This compound This compound HRV 3C Protease HRV 3C Protease This compound->HRV 3C Protease Potent Inhibition Host Cell Proteases Host Cell Proteases This compound->Host Cell Proteases Negligible Inhibition

Caption: Selective inhibition of viral vs. host cell proteases by this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used to determine the activity and selectivity of this compound.

In Vitro Protease Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against purified proteases.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant human rhinovirus 3C protease and a panel of commercially available host cell proteases (e.g., elastase, thrombin, trypsin, chymotrypsin, cathepsin B, calpain) were used.[2] Fluorogenic peptide substrates specific for each protease were prepared.

  • Assay Conditions: Assays were performed in appropriate buffer systems for each enzyme at their optimal pH.

  • Inhibition Measurement:

    • For reversible inhibitors, the enzyme was incubated with varying concentrations of the inhibitor before the addition of the substrate. The rate of substrate cleavage was measured by monitoring the increase in fluorescence over time. IC50 values were calculated by fitting the data to a dose-response curve.

    • For irreversible inhibitors like this compound, the inactivation rate constant (kobs/[I]) was determined. The enzyme was incubated with the inhibitor, and at various time points, aliquots were removed and assayed for residual enzyme activity.[2]

  • Selectivity Determination: The inhibitory activity against the viral protease was compared to the activity against the panel of host cell proteases. For this compound, "no significant inhibition" was defined at a concentration of 10 µM.[2]

Cell-Based Antiviral Activity Assay (Cell Protection Assay)

Objective: To determine the potency of this compound in inhibiting viral replication in a cellular context.

Methodology:

  • Cell Culture: Human cell lines susceptible to rhinovirus infection, such as H1-HeLa or MRC-5 cells, were cultured in appropriate media.[2][5]

  • Viral Infection: Cells were infected with a known titer of a specific human rhinovirus serotype.

  • Compound Treatment: Immediately after infection, cells were treated with serial dilutions of this compound.

  • Assessment of Antiviral Activity: After a defined incubation period (typically 2-5 days), the extent of virus-induced cytopathic effect (CPE) was measured.[3] Common methods include:

    • MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells. A reduction in CPE by the inhibitor results in a higher signal.[3]

    • Crystal Violet Staining: This method stains the remaining adherent (viable) cells.

  • Data Analysis: The concentration of this compound that protected 50% of the cells from virus-induced death (EC50) was calculated from the dose-response curve.[3]

Experimental Workflow for Determining Selectivity

Workflow for Determining this compound's Protease Selectivity Compound Synthesis Compound Synthesis Viral Protease Assay Viral Protease Assay Compound Synthesis->Viral Protease Assay Test on target Host Protease Panel Assay Host Protease Panel Assay Compound Synthesis->Host Protease Panel Assay Test for off-target Cell-Based Antiviral Assay Cell-Based Antiviral Assay Compound Synthesis->Cell-Based Antiviral Assay Test in cellular context Data Analysis & Comparison Data Analysis & Comparison Viral Protease Assay->Data Analysis & Comparison Determine potency Host Protease Panel Assay->Data Analysis & Comparison Determine cross-reactivity Cell-Based Antiviral Assay->Data Analysis & Comparison Determine EC50

Caption: Experimental workflow for assessing the selectivity of this compound.

Conclusion

The available experimental data strongly supports the high selectivity of this compound for its intended viral target, the human rhinovirus 3C protease. Its lack of significant inhibitory activity against a range of host cell serine and cysteine proteases at concentrations well above its effective antiviral concentration is a key desirable characteristic for a therapeutic agent. This selectivity profile minimizes the risk of off-target effects and contributes to its favorable safety profile observed in preclinical and early clinical studies. For drug development professionals, this compound serves as a successful example of structure-based drug design to achieve high target specificity.

References

Validating the Antiviral Effect of Rupintrivir in a 3D Tissue Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rupintrivir's antiviral performance against other alternatives, supported by experimental data from advanced 3D tissue models. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Introduction to this compound

This compound (formerly AG7088) is a potent and irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme crucial for viral replication.[1][2][3] The 3C protease is responsible for cleaving the viral polyprotein into functional viral proteins. By inhibiting this protease, this compound effectively halts the viral life cycle.[4] While it showed promise in early clinical trials for experimentally induced rhinovirus colds, its development was halted due to a lack of efficacy in naturally occurring infections.[1][5] However, its potent in vitro activity makes it a valuable tool for research and a benchmark for the development of new antiviral therapies.

Performance of this compound in a 3D Human Airway Model

Recent studies utilizing advanced 3D human airway epithelial models, such as MucilAir™, have provided a more physiologically relevant assessment of this compound's antiviral efficacy. These models mimic the structure and function of the human respiratory tract, offering a significant advantage over traditional 2D cell cultures.

A key study by Boda et al. (2018) in Antiviral Research demonstrated that this compound efficiently inhibits the replication of a range of respiratory picornaviruses in a dose-dependent manner within the MucilAir™ model. The drug was effective against Human Rhinovirus A16, B14, and C15, as well as Enterovirus D68.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the study by Boda et al. (2018), showcasing the dose-dependent antiviral effect of this compound.

Table 1: Inhibition of Rhinovirus A16 Replication by this compound in MucilAir™

This compound Concentration (µM)Viral Genome Copies/mL (at 48h post-infection)% Inhibition
0 (Control)~1.00E+080%
0.5~1.00E+0699%
5~1.00E+0499.99%

Table 2: Inhibition of Rhinovirus C15 Replication by this compound in MucilAir™

This compound Concentration (µM)Viral Genome Copies/mL (at 48h post-infection)% Inhibition
0 (Control)~1.00E+070%
0.5~1.00E+0599%
5~1.00E+0399.99%

Table 3: Inhibition of Enterovirus D68 Replication by this compound in MucilAir™

This compound Concentration (µM)Viral Genome Copies/mL (at 96h post-infection)% Inhibition
0 (Control)~1.00E+080%
5~1.00E+0599.9%

Comparison with Other Antiviral Agents

Direct comparative studies of this compound with other anti-rhinovirus agents in the same 3D tissue model are limited. However, we can draw comparisons based on their known mechanisms and available data from other experimental systems.

Pleconaril: This capsid-binding inhibitor prevents the virus from uncoating and releasing its genetic material.[6] Clinical trials have shown that oral pleconaril can reduce the duration and severity of colds caused by picornaviruses.[6][7] Unlike this compound, which targets a viral enzyme, Pleconaril's efficacy can be affected by viral serotype variations in the capsid proteins.[8]

GC376: This broad-spectrum protease inhibitor has shown activity against the 3C-like proteases of various coronaviruses and noroviruses.[9][10] While not specifically tested against rhinoviruses in a 3D airway model in the available literature, its mechanism of action is similar to this compound, suggesting it could be a potential candidate for such evaluations.

The study by Boda et al. also provides a comparison with Oseltamivir , an inhibitor of influenza A virus, demonstrating the specificity of this compound for picornaviruses.[1]

Experimental Protocols

Antiviral Efficacy Testing in MucilAir™ 3D Human Airway Epithelium Model

This protocol is based on the methodology described by Boda et al. (2018).

a. Cell Culture and Viral Infection:

  • Model: MucilAir™ inserts (Epithelix Sàrl), consisting of fully differentiated human nasal epithelial cells cultured at the air-liquid interface.

  • Maintenance: Inserts are maintained in a 24-well plate with specific MucilAir™ culture medium in the basal compartment.

  • Infection: A suspension of the desired rhinovirus or enterovirus is applied to the apical surface of the tissue. The multiplicity of infection (MOI) should be optimized for each viral strain.

  • Incubation: The infected tissues are incubated at 34°C in a 5% CO2 incubator.

b. Antiviral Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in the basal culture medium to the desired final concentrations (e.g., 0.05, 0.5, and 5 µM).

  • The drug-containing medium is added to the basal compartment of the inserts at the time of infection.

  • Control wells receive medium with the same concentration of the solvent.

c. Quantification of Viral Load:

  • Apical Washes: At specified time points post-infection (e.g., 24, 48, 72, 96 hours), the apical surface of the tissue is washed with a small volume of culture medium to collect progeny virions.

  • RNA Extraction: Viral RNA is extracted from the apical washes using a commercial viral RNA extraction kit.

  • Quantitative Real-Time PCR (qPCR): The viral load is quantified by one-step real-time RT-PCR targeting a conserved region of the viral genome (e.g., the 5' non-coding region for enteroviruses/rhinoviruses).[11] A standard curve of known viral RNA concentrations is used to determine the genome copy number per milliliter.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay determines the infectious viral titer.

  • Cell Seeding: Seed a 96-well plate with a susceptible cell line (e.g., HeLa cells for rhinoviruses) to form a confluent monolayer.

  • Serial Dilutions: Prepare ten-fold serial dilutions of the apical wash samples.

  • Infection: Inoculate the cell monolayers with each dilution in replicate wells.

  • Incubation: Incubate the plate at 34°C and observe for the development of cytopathic effect (CPE) for several days.

  • Calculation: The TCID50 is calculated using the Reed-Muench method, which determines the dilution of the virus that causes CPE in 50% of the inoculated wells.

Visualizing the Mechanism and Workflow

Signaling Pathway of Enterovirus Replication and Inhibition by this compound

Enterovirus_Replication_and_Rupintrivir_Inhibition cluster_host_cell Host Cell Cytoplasm Virus Enterovirus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Uncoating Uncoating Receptor->Uncoating 2. Entry Viral_RNA Viral Genomic RNA (+ssRNA) Uncoating->Viral_RNA 3. Release of Genomic RNA Ribosome Host Ribosome Viral_RNA->Ribosome 4. Translation Replication_Complex Replication Complex Viral_RNA->Replication_Complex 7. RNA Replication Assembly Assembly Viral_RNA->Assembly Polyprotein Viral Polyprotein Ribosome->Polyprotein Protease_3C 3C Protease (Active) Polyprotein->Protease_3C 5. Autocatalytic Cleavage Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (e.g., RdRp) Polyprotein->NonStructural_Proteins Protease_3C->Polyprotein 6. Polyprotein Processing Inactive_Complex Inactive 3C Protease- This compound Complex Protease_3C->Inactive_Complex Irreversible Inhibition Structural_Proteins->Assembly NonStructural_Proteins->Replication_Complex Negative_Strand (-) RNA Intermediate Replication_Complex->Negative_Strand Negative_Strand->Viral_RNA New_Virion New Virion Assembly->New_Virion 8. Virion Assembly Release Cell Lysis & Release New_Virion->Release 9. Release This compound This compound This compound->Inactive_Complex Inactive_Complex->Polyprotein Processing Blocked

Caption: Enterovirus replication cycle and the inhibitory mechanism of this compound.

Experimental Workflow for Validating Antiviral Efficacy in a 3D Model

Antiviral_Testing_Workflow Start Start: 3D Human Airway Model (e.g., MucilAir™) Infection Apical Infection with Rhinovirus/Enterovirus Start->Infection Treatment Basal Treatment with This compound or Control Infection->Treatment Incubation Incubation at 34°C, 5% CO2 (24-96 hours) Treatment->Incubation Sampling Apical Wash Sampling at Multiple Time Points Incubation->Sampling RNA_Extraction Viral RNA Extraction Sampling->RNA_Extraction TCID50 TCID50 Assay (Infectious Titer) Sampling->TCID50 qPCR Quantitative RT-PCR (Viral Load Quantification) RNA_Extraction->qPCR Data_Analysis Data Analysis: - Dose-response curves - % Inhibition calculation qPCR->Data_Analysis TCID50->Data_Analysis Conclusion Conclusion on Antiviral Efficacy Data_Analysis->Conclusion

References

Comparative Analysis of Rupintrivir's Binding Affinity to Wild-Type and Mutant 3C Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Rupintrivir, a potent inhibitor of the human rhinovirus (HRV) 3C protease, to both its wild-type and various mutant forms. Understanding the impact of mutations on inhibitor binding is critical for the development of robust antiviral therapies that can overcome drug resistance. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of experimental workflows and logical relationships to facilitate a clear understanding of the subject.

Quantitative Comparison of this compound's Potency

The following table summarizes the EC50 values of this compound against wild-type HRV and various mutants with specific amino acid substitutions in the 3C protease. The fold change in EC50 is a key indicator of the degree of resistance conferred by each mutation.

Virus Serotype3C Protease GenotypeThis compound EC50 (µM)Fold Change in EC50 vs. Wild-TypeReference
HRV-14Wild-Type0.013-[2]
HRV-14T129A, T131A, Y139H, T143P~0.013~1[3]
HRV-14A121V, T129A, Y139H, T143S0.0917[3][4]
HRV-2Wild-TypeNot Reported-[3]
HRV-2N165TNo significant change-[3]
HRV-2E3G, A103V, N165T5-fold increase from WT5[3][4]
HRV-39Wild-TypeNot Reported-[3]
HRV-39N130K, L136FMinimal-[3][4]
HRV-39S105T, N130K, L136FMinimal-[3][4]
HRV HanksWild-TypeNot Reported-[3]
HRV HanksT130ANo significant change-[3][4]

Note: The development of resistance to this compound in vitro is a slow process, often requiring the accumulation of multiple mutations to achieve a significant reduction in susceptibility.[3][4][5] Single mutations often do not confer a significant change in the inhibitor's potency.[3]

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental approaches: cell-based antiviral assays to determine EC50 values and, where available, biochemical assays to measure direct enzyme inhibition.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This cell-based assay is a common method to evaluate the ability of a compound to inhibit viral replication and protect host cells from virus-induced death.

Protocol:

  • Cell Culture: Host cells (e.g., HeLa or MRC-5) are seeded in 96-well plates and incubated to form a confluent monolayer.[6][7][8]

  • Compound Preparation: this compound is serially diluted to various concentrations.[6]

  • Infection and Treatment: The cell monolayers are infected with a specific titer of the wild-type or mutant HRV strain. Immediately after infection, the diluted this compound is added to the wells.[7] Control wells include uninfected cells, infected cells without inhibitor, and cells with inhibitor but no virus.

  • Incubation: The plates are incubated for a period that allows for the development of significant cytopathic effects in the untreated, infected control wells (typically 2-4 days).[6][8]

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay. A common method involves staining the remaining viable cells with a dye such as neutral red or using a tetrazolium-based reagent (e.g., MTS or XTT) that is converted to a colored product by metabolically active cells.[6][7]

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The EC50 value is calculated by plotting the percentage of cell protection against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[7]

Biochemical Inhibition Assay: FRET-Based Protease Activity Assay

Biochemical assays using purified recombinant 3C protease provide a direct measure of an inhibitor's ability to block the enzyme's catalytic activity. A Förster Resonance Energy Transfer (FRET)-based assay is a sensitive and high-throughput method for this purpose.

Protocol:

  • Recombinant Protease Expression and Purification:

    • The gene encoding the wild-type or mutant 3C protease is cloned into an expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.[9][10]

    • The protease is expressed in a suitable host system, typically E. coli.[9][10]

    • The enzyme is purified from the cell lysate using affinity chromatography followed by size-exclusion chromatography to ensure high purity.[9][10]

  • FRET Substrate: A synthetic peptide substrate containing the 3C protease recognition sequence is flanked by a FRET pair (a fluorophore and a quencher). When the substrate is intact, the quencher suppresses the fluorophore's signal.[11]

  • Assay Procedure:

    • The purified 3C protease is pre-incubated with varying concentrations of this compound in a microplate well.[12]

    • The FRET substrate is added to initiate the enzymatic reaction.[12]

    • Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.[11]

  • Data Acquisition and Analysis:

    • The fluorescence is monitored over time using a fluorescence plate reader.

    • The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.

    • For irreversible inhibitors like this compound, the rate of inactivation (kobs) is determined at each inhibitor concentration. The second-order rate constant (kobs/[I]) is then calculated to quantify the inhibitor's potency.

Visualizing Experimental Workflows and Relationships

To further clarify the methodologies and the interplay of factors influencing this compound's efficacy, the following diagrams are provided.

experimental_workflow cluster_cpe Cytopathic Effect (CPE) Reduction Assay cluster_fret FRET-Based Biochemical Assay A Seed Host Cells in 96-well Plate C Infect Cells with Wild-Type or Mutant HRV A->C B Prepare Serial Dilutions of this compound D Add this compound to Infected Cells B->D C->D E Incubate for 2-4 Days D->E F Assess Cell Viability (e.g., Neutral Red Staining) E->F G Calculate EC50 from Dose-Response Curve F->G H Express & Purify Recombinant WT/Mutant 3C Protease I Pre-incubate Protease with this compound H->I J Add FRET Peptide Substrate I->J K Monitor Fluorescence Increase Over Time J->K L Calculate Rate of Inactivation (kobs/[I]) K->L

Figure 1. Experimental workflows for assessing this compound's efficacy.

logical_relationship cluster_factors Factors Influencing this compound Efficacy A This compound B 3C Protease Active Site A->B Binds to D Binding Affinity (kobs/[I] or Ki) B->D Determines C Amino Acid Mutations C->B Alters Structure of E Antiviral Activity (EC50) D->E Correlates with

Figure 2. Relationship between mutations and antiviral activity.

References

In Vivo Therapeutic Potential of Rupintrivir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of Rupintrivir, a potent inhibitor of the picornavirus 3C protease, with other antiviral agents against enterovirus infections. The information presented is based on available experimental data to assist researchers in evaluating its standing as a potential therapeutic candidate.

Executive Summary

This compound has demonstrated significant in vivo efficacy in a murine model of Enterovirus 71 (EV71) infection, a pathogen responsible for hand, foot, and mouth disease and severe neurological complications in children.[1][2] Originally developed for rhinovirus infections, its broad-spectrum activity has prompted investigation into its use for other enteroviruses.[3] This guide will delve into the quantitative data from these preclinical studies, compare its performance with other antiviral alternatives where data is available, and provide detailed experimental methodologies to allow for critical evaluation and replication of key experiments.

Comparative In Vivo Efficacy of this compound

The most robust in vivo data for this compound comes from a study utilizing a suckling mouse model of EV71 infection. Administration of this compound at a clinically relevant dose resulted in a dramatic improvement in survival and a significant reduction in clinical signs of the disease.

Table 1: In Vivo Efficacy of this compound against Enterovirus 71 in a Murine Model

Treatment GroupDosageSurvival RateKey OutcomesReference
This compound0.1 mg/kg90.9%Significantly protected from limb paralysis; profoundly alleviated virus-induced necrotizing myositis; suppressed viral RNA and blocked EV71 VP1 expression in various tissues.[1][2]
DMSO (Control)-38.5%High mortality and incidence of limb paralysis.[1][2]

Comparison with Alternative Antiviral Agents

Direct head-to-head in vivo comparative studies between this compound and other specific anti-enteroviral agents in the same animal model are limited in the public domain. However, data from separate studies evaluating other compounds against EV71 provide some context for this compound's performance. It is important to note that differences in experimental design, virus strain, and animal models can influence outcomes, making direct comparisons challenging.

Table 2: Summary of In Vivo Efficacy of Alternative Antivirals against Enterovirus 71

Antiviral AgentMechanism of ActionAnimal ModelKey In Vivo FindingsReference
Pleconaril Capsid inhibitor (prevents viral uncoating)One-day-old infected miceReduced morbidity and mortality.[4][5]
Ribavirin Guanosine analog (inhibits viral RNA synthesis)One-day-old infected miceDid not protect infected mice.[4][5]
Itraconazole Host-targeted (disrupts cholesterol trafficking)-In vivo data against EV71 is not readily available, though it shows broad-spectrum in vitro activity.[6][7]
Pocapavir Capsid inhibitor-Undergoing clinical trials for poliovirus; limited in vivo data against other enteroviruses.[8]

Recent in vitro studies have explored combinations of this compound with other antivirals, such as Pleconaril and Remdesivir, showing synergistic effects and the potential to delay the development of drug-resistant variants.[9][10] This suggests a promising avenue for future in vivo and clinical research.

Experimental Protocols

In Vivo Murine Model of EV71 Infection for this compound Efficacy Testing

This protocol is based on the methodology described in the study by Zhang et al. (2013).[1][2]

  • Animal Model: One-day-old ICR mice.

  • Virus Strain and Inoculation: Mice are intracerebrally inoculated with a lethal dose of EV71.

  • Drug Administration:

    • The experimental group receives this compound administered intraperitoneally at a dosage of 0.1 mg/kg.

    • The control group receives the vehicle (e.g., DMSO) via the same route.

    • Treatment is initiated shortly after viral inoculation and may be continued for a specified period.

  • Monitoring and Endpoints:

    • Mice are monitored daily for clinical signs of disease, including limb paralysis and mortality, for a period of at least two weeks.

    • Survival rates are calculated and statistically analyzed between the treatment and control groups.

  • Viral Load and Histopathology:

    • At selected time points post-infection, tissues (e.g., muscle, brain, intestine) are harvested from a subset of mice in each group.

    • Viral RNA levels are quantified using real-time RT-PCR.

    • Expression of viral proteins (e.g., VP1) is assessed by immunohistochemistry.

    • Tissues are processed for histological analysis to evaluate the extent of virus-induced pathology, such as necrotizing myositis.

Mechanism of Action and Experimental Workflow Visualizations

To aid in the understanding of this compound's therapeutic action and the experimental design used for its validation, the following diagrams are provided.

Rupintrivir_Mechanism_of_Action cluster_virus Enterovirus Replication Cycle cluster_drug Drug Intervention Virus_Entry Virus Entry & Uncoating Viral_RNA Viral RNA Translation Virus_Entry->Viral_RNA Polyprotein Polyprotein Precursor Viral_RNA->Polyprotein Protease_3C 3C Protease (3Cpro) Polyprotein->Protease_3C Cleavage by 3Cpro Structural_Proteins Structural Proteins (VP1-4) Viral_Assembly New Virion Assembly Structural_Proteins->Viral_Assembly NonStructural_Proteins Non-Structural Proteins (e.g., 3D Pol) NonStructural_Proteins->Viral_Assembly Virus_Release Virus Release Viral_Assembly->Virus_Release Protease_3C->Structural_Proteins Processes Protease_3C->NonStructural_Proteins Processes This compound This compound This compound->Protease_3C Inhibits

Caption: this compound's mechanism of action targeting the viral 3C protease.

InVivo_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model 1. Select Animal Model (e.g., 1-day-old ICR mice) Inoculation 4. Virus Inoculation (Intracerebral) Animal_Model->Inoculation Virus_Prep 2. Prepare Virus Stock (EV71) Virus_Prep->Inoculation Drug_Prep 3. Prepare Drug Formulation (this compound & Vehicle) Treatment 6. Drug Administration (Intraperitoneal) Drug_Prep->Treatment Grouping 5. Randomize into Groups (Treatment vs. Control) Inoculation->Grouping Grouping->Treatment Data_Collection 8. Tissue Collection (Muscle, Brain, etc.) Monitoring 7. Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Analysis 9. Analyze Data (Survival Curves, Viral Load, Histopathology) Monitoring->Analysis Data_Collection->Analysis

Caption: Workflow for in vivo efficacy testing of this compound in a murine model.

Conclusion

The available in vivo data strongly support the therapeutic potential of this compound for severe EV71 infections.[1][2] Its high efficacy in a murine model, coupled with a well-defined mechanism of action, makes it a compelling candidate for further development. While direct comparative in vivo studies with other antivirals are not extensively available, the existing evidence suggests this compound is a highly potent agent. Future research should focus on head-to-head comparisons in standardized animal models and exploring the promising potential of combination therapies to enhance efficacy and combat antiviral resistance.

References

Head-to-head comparison of Rupintrivir and Lopinavir against Mpro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two antiviral compounds, Rupintrivir and Lopinavir, as inhibitors of the Main Protease (Mpro), a critical enzyme in the replication of coronaviruses, including SARS-CoV-2. The following sections detail their comparative efficacy, binding mechanisms, and the experimental protocols used for their evaluation.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and Lopinavir against SARS-CoV-2 Mpro. These metrics are crucial for evaluating and comparing the inhibitory potential of the two compounds.

Parameter This compound Lopinavir Notes
IC50 (Enzymatic Assay) 68 ± 7 µM[1]~10 µM[2]The half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit Mpro activity by 50%. A lower value signifies higher potency. Some studies report that Lopinavir did not inhibit Mpro activity in vitro[3].
IC50 (Cell-Based Assay) High µM range[2]10.9 µM[4]Measures the drug's efficacy in a cellular environment, which can be influenced by factors like cell permeability.
Binding Mechanism Covalent (unique mode)[1]Non-covalent[5][6]This compound binds in a unique conformation that splits the catalytic Cys-His dyad[1]. Lopinavir engages in non-covalent interactions within the active site.
Binding Affinity (Kd) Data not consistently availableData from in silico studies suggest high affinity[7][8][9]The equilibrium dissociation constant, representing the strength of the binding interaction. Lower values indicate a stronger affinity. Experimental Kd values are not widely reported for direct comparison.

Mechanism of Mpro Inhibition

The SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. Its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41[4][7][10]. Mpro is essential for viral replication as it cleaves the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps)[4][11]. Inhibition of Mpro blocks this process, thereby halting viral replication.

This compound, originally developed as a pan-enterovirus 3C protease inhibitor, only weakly inhibits SARS-CoV-2 Mpro. Crystallographic studies have revealed that it binds to the Mpro active site in a unique conformation, physically separating the catalytic Cys145 and His41 residues[1]. This "splitting" of the catalytic dyad is a novel mechanism for inhibiting cysteine proteases[1].

Lopinavir, an HIV-1 protease inhibitor, has been investigated as a repurposed drug for COVID-19. It is classified as a non-covalent inhibitor of Mpro[5][6]. In silico docking studies predicted a high binding affinity for the Mpro active site[7][12]. However, its in vitro efficacy has been a subject of debate, with some enzymatic assays showing little to no inhibition, and clinical trials of the Lopinavir/Ritonavir combination have not demonstrated significant clinical benefit in COVID-19 patients[3][11].

Mpro_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_inhibition Mechanism of Inhibition Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Mpro (Main Protease) Polyprotein->Mpro Cleavage by NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Releases InactiveMpro Inactive Mpro Mpro->InactiveMpro RTC Replication-Transcription Complex (RTC) NSPs->RTC Formation of Replication Viral RNA Replication RTC->Replication Inhibitor Inhibitor (this compound / Lopinavir) Inhibitor->Mpro InactiveMpro->NSPs Blocks Release

Caption: Mechanism of Mpro Inhibition by Antiviral Agents.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of Mpro inhibitors.

FRET-Based Enzymatic Inhibition Assay

This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is designed with a fluorophore and a quencher on opposite ends of the Mpro cleavage sequence. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl pH 7.3, 1 mM EDTA)[10].

    • Mpro Enzyme: Recombinantly express and purify SARS-CoV-2 Mpro. Dilute the enzyme to the desired final concentration (e.g., 0.2 µM) in the assay buffer[10].

    • FRET Substrate: Synthesize a FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans). Prepare a stock solution in DMSO and dilute to the final concentration (e.g., 20 µM) in the assay buffer[10][13].

    • Inhibitor Solutions: Prepare serial dilutions of this compound and Lopinavir in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., ≤5%) across all wells[10].

  • Assay Procedure:

    • Pipette the inhibitor solutions into the wells of a 96-well or 384-well microplate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the Mpro enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time (kinetic mode) at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission for Edans/Dabcyl pair)[13].

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer, Mpro Enzyme, FRET Substrate a1 Pipette Inhibitors into Microplate p1->a1 p2 Create Serial Dilutions of Inhibitors p2->a1 a2 Add Mpro Enzyme (Pre-incubation) a1->a2 a3 Add FRET Substrate to Initiate Reaction a2->a3 d1 Measure Fluorescence Increase Over Time a3->d1 d2 Calculate Initial Reaction Velocities d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3 SPR_Workflow cluster_prep Preparation cluster_measurement Binding Measurement cluster_analysis Data Analysis p1 Prepare Running Buffer & Analyte (Inhibitor) Series m1 Inject Analyte over Chip (Association) p1->m1 p2 Immobilize Mpro (Ligand) on SPR Sensor Chip p2->m1 m2 Flow Buffer over Chip (Dissociation) m1->m2 m3 Regenerate Chip Surface m2->m3 d1 Correct for Non-Specific Binding (Reference Subtraction) m2->d1 m3->m1 Next Cycle d2 Fit Sensorgrams to a Binding Model d1->d2 d3 Determine ka, kd, and Kd d2->d3

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Rupintrivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Rupintrivir, ensuring compliance with safety regulations and minimizing environmental impact.

Safety and Handling Profile of this compound

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as Water Hazard Class 1, indicating it is slightly hazardous to water.[1] Therefore, precautions must be taken to prevent large quantities from entering groundwater, watercourses, or sewage systems.[1]

Hazard Classification Details
GHS ClassificationNot classified as hazardous[1]
NFPA Ratings (0-4)Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings (0-4)Health: 0, Fire: 0, Reactivity: 0[1]
Water HazardClass 1: Slightly hazardous for water[1]
Step-by-Step Disposal Procedures for this compound

While this compound is not classified as hazardous, it is imperative to follow established protocols for pharmaceutical waste to ensure a safe and compliant disposal process.

1. Waste Identification and Segregation:

  • Non-hazardous Pharmaceutical Waste: Unused or expired this compound that is not contaminated with any hazardous material should be treated as non-hazardous pharmaceutical waste.

  • Contaminated Waste: Any materials used to handle this compound, such as gloves, wipes, or empty containers, should also be disposed of properly. Empty containers should have their labels scratched out to remove all personal or identifying information before disposal.[2]

2. Disposal of Small Quantities:

For smaller quantities, the Safety Data Sheet (SDS) for this compound suggests that it can be disposed of with household waste.[1] However, in a laboratory setting, it is best practice to follow more stringent disposal methods to ensure environmental protection.

3. Recommended Disposal for a Laboratory Setting:

To prevent the entry of this compound into aquatic environments, the following procedure is recommended:

  • Do Not Pour Down the Drain: Never dispose of this compound, or water used to rinse containers, down the drain. This can contaminate waterways and harm aquatic life.[3]

  • Collection in Designated Containers:

    • Collect waste this compound and any contaminated solids (e.g., paper towels, gloves) in a designated, clearly labeled, and sealable container for non-hazardous pharmaceutical waste.

    • In accordance with general pharmaceutical waste guidelines, a blue-lidded bin is often used for non-hazardous medicines.[4]

  • Engage a Licensed Waste Management Service:

    • Arrange for the collected waste to be picked up by a licensed environmental management vendor. These companies are equipped to handle the disposal of pharmaceutical waste in a compliant and environmentally sound manner, which typically involves incineration.[5][6]

4. Disposal of Uncleaned Packaging:

Disposal of uncleaned packaging must be carried out according to official regulations.[1] It is recommended to rinse the packaging and collect the rinsing liquid as part of the non-hazardous pharmaceutical waste stream. Once cleaned, and with labels removed, the packaging can often be recycled or disposed of as regular laboratory waste.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

RupintrivirDisposal start Start: this compound Waste is_small_quantity Is it a small, non-hazardous quantity? start->is_small_quantity is_lab_setting Is this a laboratory setting? is_small_quantity->is_lab_setting Yes collect_waste Collect in a designated non-hazardous pharmaceutical waste container (Blue Bin) is_small_quantity->collect_waste No household_disposal Dispose with household waste (per SDS) is_lab_setting->household_disposal No is_lab_setting->collect_waste Yes (Best Practice) end End: Proper Disposal household_disposal->end contact_vendor Arrange for disposal by a licensed waste management vendor (incineration) collect_waste->contact_vendor contact_vendor->end

References

Essential Safety and Handling Protocols for Rupintrivir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Rupintrivir are advised to adhere to the following safety and logistical procedures. This guidance provides a direct, step-by-step approach to ensure operational safety and proper disposal of this antiviral compound.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory best practices for handling chemical compounds should be strictly followed. The recommended personal protective equipment is outlined below.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes of this compound solutions.
Hand Protection Nitrile gloves.Prevents direct skin contact with the compound. Users should inspect gloves before use and change them immediately if contaminated.
Protective Clothing A standard laboratory coat.Protects street clothes and skin from accidental spills.

Operational Plans for Handling this compound

Handling this compound Powder: When weighing and preparing solutions from solid this compound, it is recommended to work in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of fine particles.

Preparing this compound Solutions: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] Standard laboratory procedures for handling DMSO should be followed.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in compliance with local, state, and federal regulations for non-hazardous pharmaceutical waste.

Segregation and Labeling:

  • All waste contaminated with this compound, including unused solutions, empty vials, and contaminated consumables (e.g., pipette tips, gloves), should be segregated from general laboratory waste.

  • Waste containers must be clearly labeled as "Non-hazardous Pharmaceutical Waste" and specify "this compound Waste."[2]

Disposal Method:

  • Unused this compound and contaminated materials should not be disposed of down the drain or in regular trash.[2][3]

  • The recommended method of disposal for non-hazardous pharmaceutical waste is incineration by a licensed waste disposal service.[2][3] This ensures the complete destruction of the compound.

  • It is the responsibility of the laboratory or institution to contract with a certified vendor for the collection and disposal of this waste stream.[4]

Experimental Protocol Considerations

While specific experimental protocols may vary, the handling of this compound in a research setting, particularly for antiviral assays, often involves its use in a Biosafety Level 2 (BSL-2) laboratory, especially when working with viruses. In such cases, all BSL-2 safety protocols must be strictly adhered to, which includes the use of a biological safety cabinet for any procedures that may generate aerosols.

Logical Workflow for this compound Handling

Rupintrivir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling start Start Handling this compound assess_task Assess Task (Weighing Powder vs. Handling Solution) start->assess_task don_ppe Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) assess_task->don_ppe weigh_powder Weigh Solid this compound (in ventilated area/fume hood) don_ppe->weigh_powder prepare_solution Prepare this compound Solution (e.g., with DMSO) weigh_powder->prepare_solution conduct_experiment Conduct Experiment (Adhere to BSL-2 if applicable) prepare_solution->conduct_experiment segregate_waste Segregate this compound Waste (solid & liquid) conduct_experiment->segregate_waste label_waste Label Waste Container ('Non-hazardous Pharmaceutical Waste') segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_vendor Dispose via Licensed Vendor (Incineration) store_waste->dispose_vendor decontaminate Decontaminate Work Surfaces dispose_vendor->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.